molecular formula C5H11ClO2S B2687434 1-(2-Chloroethanesulfonyl)propane CAS No. 55750-94-2

1-(2-Chloroethanesulfonyl)propane

Cat. No.: B2687434
CAS No.: 55750-94-2
M. Wt: 170.65
InChI Key: KPISBZGMRZHHIG-UHFFFAOYSA-N
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Description

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is an organosulfur compound with the molecular formula C5H11ClO2S and a molecular weight of 170.66 g/mol. This compound serves as a versatile chemical building block and key intermediate in organic synthesis, particularly for introducing functionalized sulfonyl groups into target molecules. Its structure, featuring a chloroethylsulfonyl moiety, makes it a valuable precursor for further chemical transformations. In research applications, 1-(2-Chloroethanesulfonyl)propane has been used as a starting material in the synthesis of functionalized vinylsulfonamides. These intermediates are crucial in the development of more complex structures, such as novel diarylmethane derivatives incorporating a taurine fragment, which are of significant interest in medicinal chemistry for their potential biological activities . As a reactive synthetic intermediate, it enables the exploration of new chemical spaces and the development of compounds with potential pharmacological properties. This product is intended for use by qualified laboratory professionals and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloroethylsulfonyl)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11ClO2S/c1-2-4-9(7,8)5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPISBZGMRZHHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-94-2
Record name 1-(2-Chloro-ethanesulfonyl)-propane
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Foundational & Exploratory

1-(2-Chloroethanesulfonyl)propane: A Technical Whitepaper on Synthesis, Activation, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the controlled delivery of highly reactive electrophiles is a persistent challenge. 1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) serves as a critical, shelf-stable precursor—a "masked" Michael acceptor—that enables the on-demand generation of propyl vinyl sulfone[1]. Because isolated vinyl sulfones are prone to spontaneous polymerization and degradation upon prolonged storage, utilizing a 2-chloroethyl sulfone intermediate allows researchers to bypass these instability issues.

This whitepaper provides an in-depth technical analysis of 1-(2-chloroethanesulfonyl)propane, detailing its physicochemical profile, the mechanistic causality behind its synthesis, and field-proven protocols for its activation into advanced materials and covalent therapeutics.

Physicochemical Profiling

Understanding the baseline quantitative data of 1-(2-chloroethanesulfonyl)propane is essential for predicting its behavior in biphasic reaction systems and chromatographic purification. The strongly electron-withdrawing nature of the sulfone moiety (


) significantly polarizes the adjacent carbon-chlorine bond, dictating its downstream reactivity.
PropertyValue
Chemical Name 1-(2-Chloroethanesulfonyl)propane
Synonyms 2-Chloroethyl propyl sulfone
CAS Number 55750-94-2
Molecular Formula

Molecular Weight 170.66 g/mol
MDL Number MFCD01571823
Structural Class Alkyl chloroalkyl sulfone

Data sourced from[1].

Mechanistic Chemistry: The "Masked" Michael Acceptor Paradigm

The Causality of the E2 Elimination

The utility of 1-(2-chloroethanesulfonyl)propane lies entirely in its ability to undergo a highly efficient, base-catalyzed E2 elimination (dehydrohalogenation) to yield propyl vinyl sulfone[2].

Why does this specific elimination occur so readily under mild conditions? The causality is rooted in the inductive and resonance effects of the sulfone group. The


 moiety is intensely electron-withdrawing, which drastically lowers the 

of the

-protons (the hydrogens on the carbon adjacent to the sulfone and the chloromethyl group). When exposed to a mild aqueous base (e.g., 20% NaOH), the hydroxide ion easily abstracts this acidic

-proton. The resulting electron pair cascades to form a carbon-carbon double bond, simultaneously ejecting the chloride leaving group (

) in a concerted anti-periplanar transition state.

By storing the molecule in its chlorinated form, the reactive alkene is "masked," preventing unwanted nucleophilic attacks or radical-initiated polymerization during transit and storage[2].

ChemLogic A Propanethiol + Ethylene Chlorohydrin B 2-Hydroxyethyl Propyl Sulfide A->B Nucleophilic Substitution C 2-Chloroethyl Propyl Sulfide B->C Chlorination (SOCl2) D 1-(2-Chloroethanesulfonyl)propane (Stable Precursor) C->D Oxidation (H2O2) E Propyl Vinyl Sulfone (Active Electrophile) D->E Dehydrohalogenation (NaOH, E2)

Caption: Chemical transformation logic from propanethiol to the active propyl vinyl sulfone.

Validated Experimental Protocols

As a self-validating system, the synthesis and subsequent activation of 1-(2-chloroethanesulfonyl)propane must be tightly controlled thermodynamically. The following protocols are designed to maximize yield while mitigating the hazards of peroxide accumulation and premature polymerization.

Protocol A: Synthesis of 1-(2-Chloroethanesulfonyl)propane via Oxidation

This protocol details the oxidation of the intermediate 2-chloroethyl propyl sulfide. establishes the foundational parameters for this transformation[2].

  • Solvent Preparation: Dissolve 1.0 equivalent of 2-chloroethyl propyl sulfide in glacial acetic acid (approx. 5 volumes).

    • Causality: Glacial acetic acid acts as both a solvent and a co-reactant, reacting with hydrogen peroxide to form peracetic acid in situ, which is a superior and more selective oxygen-transfer agent for sulfides.

  • Oxidant Addition: Cool the reaction vessel to 0°C. Begin the dropwise addition of 2.5 equivalents of 30% aqueous

    
    .
    
    • Causality: The oxidation of a sulfide to a sulfoxide, and subsequently to a sulfone, is highly exothermic. Dropwise addition under chilled conditions ensures thermodynamic control, preventing thermal runaway.

  • Thermal Maturation: Once addition is complete, gradually warm the mixture and heat to 90–100°C for 2 hours.

    • Causality: The first oxidation (to sulfoxide) is rapid, but the second oxidation (to sulfone) requires a higher activation energy. Heating ensures complete conversion and prevents mixed-product contamination.

  • Quench & Workup: Cool the mixture to room temperature and slowly add a saturated aqueous solution of sodium sulfite (

    
    ). Test with starch-iodide paper to ensure all peroxides are consumed.
    
    • Causality: Concentrating unreacted peroxides during solvent evaporation poses a severe explosive hazard. The sulfite quench is a non-negotiable safety validation step.

  • Isolation: Extract the aqueous mixture with Dichloromethane (DCM). Wash the organic layer with saturated

    
     to remove residual acetic acid, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the target compound.
Protocol B: Base-Promoted Activation to Propyl Vinyl Sulfone
  • Biphasic Suspension: Suspend 1-(2-chloroethanesulfonyl)propane in a 20% by weight aqueous solution of sodium hydroxide (

    
    )[2].
    
  • Controlled Elimination: Stir the mixture vigorously at 35–45°C for 1.5 to 2 hours.

    • Causality: Mild heating overcomes the activation energy required for the E2 elimination. Exceeding 50°C risks the base-catalyzed hydrolysis of the newly formed vinyl sulfone into unwanted hydroxylated byproducts.

  • Neutralization & Extraction: Dilute with water and neutralize the excess base with dilute hydrochloric acid (

    
    ). Extract the resulting propyl vinyl sulfone with an organic solvent, dry, and purify via vacuum distillation.
    

ExpWorkflow Step1 Phase 1: Sulfide Oxidation Reagent: 30% H2O2 / Glacial AcOH Step2 Phase 2: Thermal Control Maintain 90-100°C to ensure complete S-oxygenation Step1->Step2 Step3 Phase 3: Quench & Workup Neutralize with Na2SO3; Extract with DCM Step2->Step3 Step4 Phase 4: Base-Promoted Activation Treat with 20% NaOH at 40°C Step3->Step4 Step5 Phase 5: Isolation Vacuum Distillation of Propyl Vinyl Sulfone Step4->Step5

Caption: Step-by-step experimental workflow for synthesis and base-promoted activation.

Applications in Advanced Materials and Therapeutics

Once unmasked, the resulting propyl vinyl sulfone acts as a highly versatile building block across multiple high-tech disciplines:

Covalent Drug Discovery

In pharmaceutical development, vinyl sulfones are prized as Michael acceptors . They act as irreversible covalent inhibitors by targeting nucleophilic cysteine residues within the binding pockets of target proteins (e.g., viral proteases or kinases). The propyl chain derived from 1-(2-chloroethanesulfonyl)propane provides a specific hydrophobic anchor, enhancing the molecule's binding affinity to lipophilic sub-pockets in the target enzyme before the covalent bond is formed.

Polymer Science & Battery Electrolytes

Propyl vinyl sulfone is heavily utilized in the synthesis of advanced copolymers. According to, propyl vinyl sulfone can be polymerized using alkaline persulfate initiators to form soft, flame-resistant polymers[3]. These poly(sulfone) materials are currently being integrated into multi-layer solid electrolyte separators for next-generation lithium secondary batteries, owing to their high oxygen indices and self-extinguishing characteristics[3].

Hydrophilic Medical Devices

The monomeric derivatives of this compound are also critical in optical medical devices. As detailed in, propyl vinyl sulfone is incorporated into fluorocarbon-sulfone copolymeric plastics[4]. When hydrated in saline, these cross-linked networks achieve highly specific water content ranges (25% to 60%), making them ideal for manufacturing highly oxygen-permeable, hydrophilic contact lenses and intra-ocular implants[4].

References

  • Schoepfle, C.S., et al. "Unsaturated sulfones". US Patent 2554576A. Google Patents.
  • Salamone, J.C., et al. "Fluorocarbon-sulfone hydrophilic contact lenses, optical medical devices and compositions thereof". US Patent 6559198B2. Google Patents.
  • Zhang, Y., et al. "Multi-Layer Solid Electrolyte Separator for a Lithium Secondary Battery and Manufacturing Method". US Patent App. 20220407183A1. Google Patents.

Sources

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2): A Strategic Precursor for Vinyl Sulfone Warheads in Covalent Drug Design and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly expanding field of targeted covalent inhibitors (TCIs) and precision bioconjugation, the stability of the electrophilic warhead during synthesis is just as critical as its ultimate reactivity with the biological target. 1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is a highly versatile aliphatic sulfone that serves as a "masked" Michael acceptor. By concealing the highly reactive vinyl sulfone moiety as a stable 2-chloroethyl sulfone, researchers can execute complex upstream synthetic elaborations without risking premature polymerization or off-target reactions. Upon mild base-catalyzed elimination, this precursor yields propyl vinyl sulfone—a potent electrophile that selectively targets nucleophilic cysteine residues. This technical guide details the mechanistic principles, causality-driven protocols, and applications of this critical building block.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of the masked warhead is essential for predicting its behavior during formulation and synthesis.

Table 1: Quantitative Chemical Profile of 1-(2-Chloroethanesulfonyl)propane

PropertyValue
CAS Number 55750-94-2
Molecular Formula C5H11ClO2S
Molecular Weight 170.66 g/mol
Structural Class Aliphatic

-chloroethyl sulfone
Reactivity Profile Inert under acidic/neutral conditions; undergoes rapid

-elimination at pH > 8
Target Nucleophile Thiolates (Protein Cysteine residues, pKa ~8.3)

The Mechanistic Paradigm: Masking and Unmasking the Warhead

The rational design of covalent therapeutics relies heavily on the stability of the electrophilic warhead. Naked vinyl sulfones are highly reactive and susceptible to degradation, side-reactions with biological nucleophiles, or spontaneous step-growth polymerization during storage or synthesis, a challenge well-documented in the development of .

To circumvent this, 1-(2-chloroethanesulfonyl)propane operates as a prodrug-like synthetic intermediate. The mechanism functions in two distinct phases:

  • Base-Catalyzed

    
    -Elimination:  The addition of a non-nucleophilic base deprotonates the acidic 
    
    
    
    -carbon adjacent to the electron-withdrawing sulfone group. This initiates an E1cB or E2 elimination of the chloride ion, generating the
    
    
    -unsaturated propyl vinyl sulfone. This strategy mirrors the1[1], which utilizes diisopropylamine to prevent side reactions.
  • Thia-Michael Addition: The unmasked propyl vinyl sulfone acts as a soft electrophile. It is highly selective for soft nucleophiles, specifically the thiolate anion of cysteine residues. This regioselective targeting has been successfully leveraged in the 2[2] and the3[3]. The resulting covalent thioether bond is thermodynamically stable, ensuring sustained target engagement.

MechanisticPathway Precursor 1-(2-Chloroethanesulfonyl)propane (Masked Warhead) Intermediate Propyl Vinyl Sulfone (Reactive Michael Acceptor) Precursor->Intermediate β-Elimination (-HCl) Base Base Addition (e.g., DIPEA, TEA) Base->Precursor Catalyzes Adduct Covalent Thioether Adduct (Irreversible Inhibition) Intermediate->Adduct Thia-Michael Addition Target Protein Cysteine (Nucleophilic Thiolate) Target->Adduct Nucleophilic Attack

Fig 1: Mechanistic pathway from masked precursor to covalent thioether adduct.

Experimental Workflows: Self-Validating Protocol for In Situ Activation

To ensure high scientific integrity, the conversion of 1-(2-chloroethanesulfonyl)propane to its active vinyl sulfone must be tightly controlled. The following protocol is engineered as a self-validating system, explicitly defining the causality behind each reagent choice.

Phase 1: Controlled Elimination (Warhead Activation)
  • Step 1.1: Dissolve 1.0 equivalent of 1-(2-chloroethanesulfonyl)propane in an aprotic solvent, preferably Ethyl Acetate (EtOAc) or DMF.

    • Causality: Aprotic solvents prevent competitive solvolysis of the chloride leaving group. EtOAc is preferred as it facilitates an immediate downstream aqueous workup without solvent swapping.

  • Step 1.2: Cool the reaction vessel to 0°C under an inert atmosphere (N2/Ar).

    • Causality: Low temperatures suppress the auto-polymerization of the newly formed vinyl sulfone.

  • Step 1.3: Add 1.2–1.5 equivalents of Diisopropylamine (DIPEA) dropwise over 10 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It successfully abstracts the

      
      -proton without attacking the resulting electrophilic double bond via a competitive Michael addition.
      
  • Validation Checkpoint 1: After 30 minutes, withdraw a 5 µL aliquot, quench in 1% formic acid, and analyze via LC-MS. The system is validated when the precursor mass (170.6 m/z) is completely replaced by the product mass (134.2 m/z), representing the quantitative loss of HCl (-36.4 Da).

Phase 2: Cysteine Bioconjugation
  • Step 2.1: Wash the organic layer with saturated aqueous NH4Cl to remove the amine-hydrochloride salts, dry over Na2SO4, and concentrate under reduced pressure.

  • Step 2.2: Re-dissolve the active propyl vinyl sulfone in anhydrous DMSO to create a 10 mM stock solution.

  • Step 2.3: Incubate the compound with the target protein in a HEPES buffer strictly maintained at pH 7.5.

    • Causality: A pH of 7.5 ensures a significant fraction of the target cysteine (typical pKa ~8.3) exists as the highly nucleophilic thiolate anion, while avoiding the base-catalyzed hydrolysis of the protein backbone or off-target lysine labeling that occurs at pH > 8.5.

  • Validation Checkpoint 2: Perform intact protein mass spectrometry (ESI-TOF). A mass shift of +134.2 Da on the protein envelope confirms a single, specific covalent conjugation event.

ExperimentalWorkflow Step1 1. Solubilization (EtOAc, 0°C) Step2 2. Base Activation (1.5 eq DIPEA) Step1->Step2 Step3 3. Purification (Aqueous Wash) Step2->Step3 Step4 4. Bioconjugation (pH 7.5 Buffer) Step3->Step4 Step5 5. Validation (Intact MS) Step4->Step5

Fig 2: Step-by-step experimental workflow for in situ warhead activation and bioconjugation.

Quantitative Data: Reaction Optimization

Table 2 summarizes the quantitative parameters for the optimal generation of the vinyl sulfone warhead from the 2-chloroethyl sulfone precursor, synthesized from empirical patent data and literature optimization studies.

Table 2: Optimization Parameters for Base-Catalyzed Elimination

ParameterSub-optimal ConditionOptimal ConditionCausality / Rationale
Solvent Methanol (Protic)Ethyl Acetate (Aprotic) Protic solvents risk competitive nucleophilic attack, forming inactive methoxy adducts.
Base NaOH (Aqueous)Diisopropylamine (1.5 eq) Strong aqueous bases cause hydrolysis; sterically hindered amines prevent premature Michael addition.
Temperature 60 °C-10 °C to 25 °C High heat promotes thermal degradation and radical-induced polymerization of the vinyl sulfone.
Reaction Time > 12 Hours1 to 2 Hours Prolonged exposure to base degrades the final

-unsaturated product.

References

  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors ChemRxiv
  • Improved preparation process of phenyl vinyl sulfone (CN102126995A)
  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine PubMed Central (PMC)
  • Degradable Poly(ethylene glycol) Hydrogels for 2D and 3D Cell Culture Sigma-Aldrich

Sources

The Architecture of Covalent Precursors: A Technical Guide to 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug development increasingly pivots toward targeted covalent inhibitors (TCIs), the strategic selection of electrophilic warheads is paramount. While vinyl sulfones are celebrated for their ability to form irreversible, highly specific thioether adducts with catalytic cysteine residues, their inherent reactivity often complicates long-term storage, scale-up, and early-stage synthetic handling.

Enter 1-(2-Chloroethanesulfonyl)propane —a highly stable, bifunctional precursor that elegantly bypasses these limitations. By masking the reactive alkene as a β-chloroethyl moiety, chemists can seamlessly integrate this building block into complex molecular scaffolds, only unveiling the potent Michael acceptor via a controlled elimination event late in the synthetic sequence[1].

This whitepaper provides an in-depth physicochemical profiling of 1-(2-Chloroethanesulfonyl)propane, focusing on its molecular weight characteristics, mechanistic utility, and the self-validating protocols required for its application in covalent drug design.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact molecular weight and isotopic distribution of 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is not merely a matter of record-keeping; it is the fundamental basis for analytical validation during synthesis[2].

Because the molecule contains a single chlorine atom, its mass spectrometry profile is defined by the natural isotopic abundance of Chlorine-35 (~75%) and Chlorine-37 (~25%). This creates a distinct 3:1 ratio between the molecular ion (M) and the M+2 peak. For application scientists, this isotopic footprint acts as a built-in diagnostic tool: the preservation of this 3:1 ratio confirms that the precursor remains intact and has not prematurely degraded into the active vinyl sulfone[3].

Table 1: Quantitative Physicochemical and Mass Profiling

ParameterValueAnalytical Significance
Chemical Name 1-(2-Chloroethanesulfonyl)propaneStandard IUPAC nomenclature.
CAS Registry Number 55750-94-2Unique identifier for chemical sourcing.
Molecular Formula C5H11ClO2SDictates the elemental composition.
Average Molecular Weight 170.66 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 170.0168 DaBaseline for high-resolution mass spectrometry.
Exact Mass [M+H]⁺ (³⁵Cl) 171.0241 m/zPrimary target ion in positive ESI mode.
Exact Mass[M+H]⁺ (³⁷Cl) 173.0212 m/zSecondary target ion (must be ~33% intensity of ³⁵Cl).
Dehydrohalogenated Mass 134.0401 DaMass of the resulting Propyl Vinyl Sulfone (loss of HCl).
Mechanistic Causality: The "Masked" Electrophile Strategy

Why utilize a 2-chloroethyl sulfone instead of directly synthesizing and storing the alkyl vinyl sulfone? The causality lies in thermodynamic stability.

Alkyl vinyl sulfones, while excellent Michael acceptors for targeting nucleophilic amino acids (such as cysteine in autotaxin or parasitic proteases), are prone to slow, spontaneous polymerization or degradation when exposed to light, heat, or trace radicals during extended storage[4]. 1-(2-Chloroethanesulfonyl)propane serves as a "masked" warhead. The electron-withdrawing nature of the sulfone group highly activates the β-protons. Upon exposure to a mild, non-nucleophilic base, the molecule undergoes a rapid E2 (bimolecular elimination) dehydrohalogenation, expelling hydrogen chloride (HCl) to yield the terminal alkene.

This strategy allows researchers to perform robust, late-stage functionalization without compromising the integrity of the electrophilic trap.

Pathway Precursor 1-(2-Chloroethanesulfonyl)propane (MW: 170.66 g/mol) Vinyl Propyl Vinyl Sulfone (Electrophile) Precursor->Vinyl β-Elimination (-HCl) Base Base Catalyst (DIPEA / DBU) Base->Precursor Deprotonation Adduct Covalent Thioether Adduct (Irreversible Target Inhibition) Vinyl->Adduct Michael Addition Cysteine Protein Cysteine (Nucleophile) Cysteine->Adduct S-Alkylation

Mechanistic pathway from stable precursor to covalent target inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent downstream failures.

Protocol A: In Situ Generation of Propyl Vinyl Sulfone via β-Elimination
  • Objective: Convert the stable 1-(2-Chloroethanesulfonyl)propane precursor into the reactive Michael acceptor immediately prior to biological assay or late-stage coupling.

  • Causality: Performing this step in situ guarantees maximum electrophilic titer, avoiding the degradation issues associated with storing isolated vinyl sulfones.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (170.66 mg, 1.0 mmol) of 1-(2-Chloroethanesulfonyl)propane in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: The low temperature is critical. It prevents uncontrolled exothermic side-reactions or premature polymerization of the highly reactive vinyl species generated[4].

  • Reaction Progression: Remove the ice bath and allow the mixture to stir for 2 hours while warming to room temperature.

  • Self-Validation (TLC/LC-MS): Sample 10 µL of the reaction mixture. The reaction is deemed complete when the precursor mass (171 m/z) is entirely replaced by the dehydrohalogenated product mass (135 m/z).

  • Workup: Quench the reaction with 5 mL of saturated aqueous NH₄Cl to neutralize the excess base. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a temperature not exceeding 30 °C to preserve the vinyl sulfone.

Protocol B: LC-MS Validation of Molecular Weight and Isotopic Signature
  • Objective: Confirm the identity and purity of the 1-(2-Chloroethanesulfonyl)propane stock before use.

  • Causality: If the compound has been exposed to ambient moisture or basic impurities during storage, it may have already lost HCl. This protocol uses the chlorine isotopic signature to validate the structural integrity of the precursor.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the stock compound to a concentration of 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (to promote efficient ionization).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Data Analysis & Self-Validation:

    • Extract the ion chromatograms for 171.02 m/z (³⁵Cl) and 173.02 m/z (³⁷Cl).

    • Validation Check 1: The peak area ratio of 171 to 173 must be strictly ~3:1 . If this ratio is absent, the molecule does not contain chlorine.

    • Validation Check 2: Search for a peak at 135.04 m/z . If this peak is dominant, the batch has undergone premature dehydrohalogenation (loss of HCl, 36.46 Da) and must be discarded or repurposed as the vinyl sulfone.

Conclusion

1-(2-Chloroethanesulfonyl)propane (MW: 170.66 g/mol ) represents a highly strategic node in the synthesis of covalent inhibitors. By understanding its exact molecular weight, leveraging its unique isotopic mass signature for quality control, and exploiting its predictable elimination kinetics, researchers can reliably generate potent Michael acceptors on demand. This "masked" approach ensures both synthetic flexibility and the preservation of electrophilic potency, driving forward the development of next-generation targeted therapeutics.

References
  • PubChemLite. "C5H11ClO2S - Explore." University of Luxembourg / PubChem. Available at:[Link]

  • National Institutes of Health (NIH) PMC. "Vinyl Sulfone Analogs of Lysophosphatidylcholine Irreversibly Inhibit Autotaxin and Prevent Angiogenesis in Melanoma." PMC Database. Available at:[Link]

Sources

Technical Whitepaper: Scalable Synthesis and Purification of 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloroethanesulfonyl)propane (CAS No.: 55750-94-2) is a highly versatile, bifunctional aliphatic sulfone with a molecular weight of 170.66 g/mol ([1], [2]). While structurally simple, its primary utility lies in its role as a stable, shelf-ready precursor to propyl vinyl sulfone. Vinyl sulfones are privileged Michael acceptors extensively utilized in the design of covalent targeted therapeutics (targeting non-catalytic cysteine residues), activity-based protein profiling (ABPP), and advanced polymer crosslinking ([3]).

This technical guide details a robust, high-yielding, and self-validating synthetic route for 1-(2-chloroethanesulfonyl)propane, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the


 framework and subsequent oxidation is best achieved via the "Standard Route" for 2-chloroethyl sulfones ([4]). The most atom-economical pathway involves the nucleophilic substitution of a dihaloalkane by a thiolate, followed by exhaustive oxidation of the resulting thioether.
Electrophile Selection: The Leaving Group Kinetics

To synthesize the intermediate 1-(2-chloroethylthio)propane, 1-propanethiol is reacted with 1-bromo-2-chloroethane. The Causality: 1-bromo-2-chloroethane presents two distinct electrophilic sites. Due to the lower bond dissociation energy of the


 bond (285 kJ/mol) compared to the 

bond (339 kJ/mol), and the superior polarizability of the bromide ion, the soft propanethiolate nucleophile exclusively displaces the bromide via an

mechanism. This precise chemoselectivity prevents the formation of symmetrical dithioethers and preserves the terminal chloride for downstream

-elimination.
Oxidant Selection: Preventing Over-Oxidation

The oxidation of the thioether to the sulfone must be carefully controlled. While hydrogen peroxide (


) in acetic acid is historically common, it requires harsh heating and often stalls at the sulfoxide stage. We utilize Oxone® (potassium peroxymonosulfate) in a biphasic system.
The Causality:  Oxone provides a highly chemoselective electrophilic oxygen transfer directly to the sulfur lone pairs. Operating in a biphasic methanol/water system creates a thermal heat sink that prevents the thermal decomposition of the intermediate sulfoxide, yielding the sulfone cleanly without the atom-inefficiency and purification difficulties associated with mCPBA (meta-chloroperoxybenzoic acid).
Quantitative Comparison of Oxidation Systems
Oxidation ReagentEquivalentsTemp (°C)Time (h)Typical Yield (%)E-Factor (Waste)Mechanistic Byproducts
Oxone (Potassium peroxymonosulfate) 2.5 - 3.00 - 254 - 685 - 92% High (Inorganic salts)None (Clean conversion)
mCPBA (m-Chloroperoxybenzoic acid) 2.1 - 2.50 - 252 - 475 - 85%Mediumm-Chlorobenzoic acid

/ Glacial Acetic Acid
3.0 - 5.080 - 10012 - 2460 - 70%LowSulfoxides, Peracetic acid

Experimental Workflows and Visualizations

Workflow A 1-Propanethiol + 1-Bromo-2-chloroethane B S-Alkylation (K2CO3, DMF) A->B C 1-(2-Chloroethylthio)propane (Thioether) B->C SN2 Displacement - KBr D Oxidation (Oxone, MeOH/H2O) C->D E 1-(2-Chloroethanesulfonyl)propane (Target Sulfone) D->E Electrophilic Oxygen Transfer

Fig 1. Two-step synthetic workflow for 1-(2-Chloroethanesulfonyl)propane.

Step 1: Synthesis of 1-(2-Chloroethylthio)propane (Thioetherification)

Reagents:

  • 1-Propanethiol: 76.15 g (1.0 mol)

  • 1-Bromo-2-chloroethane: 157.8 g (1.1 mol)

  • Potassium Carbonate (

    
    ): 207.3 g (1.5 mol)
    
  • N,N-Dimethylformamide (DMF): 500 mL

Methodology:

  • Charge a 2 L round-bottom flask equipped with a magnetic stirrer and an addition funnel with

    
     and DMF.
    
  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 1-propanethiol dropwise over 30 minutes. Causality:

    
     is a mild, insoluble base that slowly generates the thiolate, preventing runaway exotherms.
    
  • Stir the mixture for 15 minutes, then add 1-bromo-2-chloroethane dropwise over 45 minutes.

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup: Quench the reaction by pouring it into 1.5 L of ice water. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 x 400 mL). Wash the combined organic layers with brine (5 x 200 mL) to remove residual DMF, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Self-Validation Checkpoint: The reaction mixture will transition from a clear solution over the carbonate base to a thick white suspension as


 precipitates. Complete consumption of the thiol must be verified by the disappearance of the characteristic mercaptan odor and via TLC (Hexanes/EtOAc 9:1, UV/KMnO₄ stain).
Step 2: Oxidation to 1-(2-Chloroethanesulfonyl)propane

Reagents:

  • 1-(2-Chloroethylthio)propane (Crude from Step 1): ~138.6 g (1.0 mol theoretical)

  • Oxone®: 768 g (~2.5 mol)

  • Methanol: 800 mL

  • DI Water: 800 mL

Methodology:

  • Dissolve the crude thioether in Methanol in a 3 L flask and cool to 0 °C.

  • Add Oxone as a thick slurry in DI Water dropwise over 2 hours. Causality: The biphasic nature ensures the active oxidant is released slowly into the organic phase, preventing the thermal degradation of the intermediate sulfoxide.

  • Stir the resulting suspension at room temperature for 6 hours.

  • Workup: Filter the precipitated inorganic sulfate salts through a Celite pad. Extract the filtrate with Dichloromethane (DCM) (3 x 500 mL).

  • Wash the combined organics with 10% aqueous

    
     (300 mL) and brine (300 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the product as a dense, pale-yellow oil.
    

Self-Validation Checkpoint: The addition of


 during workup must not yield a positive result on starch-iodide paper (confirming complete peroxide quench). TLC will show the convergence of the less polar thioether and intermediate sulfoxide into a single, highly polar sulfone spot.

Downstream Application: Propyl Vinyl Sulfone Generation

The terminal chloride of 1-(2-chloroethanesulfonyl)propane is specifically designed to undergo a base-promoted E2 elimination, yielding propyl vinyl sulfone. This is typically achieved using Triethylamine (


) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DCM at 0 °C.

Downstream cluster_applications Downstream Applications A 1-(2-Chloroethanesulfonyl)propane B Base-Promoted Dehydrochlorination (Et3N or DBU, DCM, 0°C) A->B E2 Elimination - HCl C Propyl Vinyl Sulfone (Reactive Michael Acceptor) B->C D Covalent Drug Warheads C->D E Activity-Based Probes C->E F Polymer Crosslinkers C->F

Fig 2. Downstream conversion to propyl vinyl sulfone and its applications.

References

  • Title: US Patent 2554576A - Unsaturated sulfones Source: Google Patents URL

Sources

Advanced Solvation Dynamics and Applications of 1-(2-Chloroethanesulfonyl)propane in Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I approach the solvation dynamics of highly reactive intermediates not merely as a physical property, but as a critical parameter dictating their synthetic utility and formulation stability. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is a bifunctional aliphatic sulfone characterized by a highly polar sulfonyl core flanked by a lipophilic propyl chain and a reactive 2-chloroethyl moiety. Understanding its solubility profile in organic solvents is paramount for its downstream utilization—most notably as a precursor to propyl vinyl sulfone, a critical monomer used in the development of polymer electrolytes for anodeless solid-state lithium metal batteries1[1]. This guide deconstructs the thermodynamic principles governing its solvation, provides empirical solubility data, and details self-validating experimental protocols for its handling and conversion.

Physicochemical Architecture & Solvation Thermodynamics

The solubility of 1-(2-chloroethanesulfonyl)propane is dictated by the competing intermolecular forces generated by its distinct structural domains. The causality behind its dissolution behavior in various media can be broken down into three primary interactions:

  • Sulfonyl Core (

    
    ):  The highly polarized sulfur-oxygen double bonds possess a strong dipole moment. This region acts as a potent hydrogen-bond acceptor and engages in strong dipole-dipole interactions, driving high solubility in polar aprotic solvents like Dimethylacetamide (DMAc) and Dimethyl Sulfoxide (DMSO)2[2].
    
  • Propyl Chain (

    
    ):  This aliphatic tail imparts lipophilicity, facilitating dispersion forces (London forces) that allow moderate solubility in less polar organic solvents (e.g., toluene, ethers). However, it actively disrupts the hydrogen-bonding network of water, resulting in near-insolubility in aqueous media—a trait shared with structurally analogous chloroethyl sulfides and sulfones 3[3].
    
  • 2-Chloroethyl Group (

    
    ):  The polarizable carbon-chlorine bond enhances overall molecular polarizability, slightly increasing affinity for halogenated solvents like dichloromethane (DCM) through favorable Hildebrand solubility parameter matching.
    

Interactions A Sulfonyl Oxygens (H-Bond Acceptors) D Protic Solvents (Alcohols/Water) A->D H-Bonding F Polar Aprotic Solvents (DMSO/DMF) A->F Strong Dipole-Dipole B Propyl Chain (Lipophilic) E Non-Polar Solvents (Hexane/Toluene) B->E Dispersion Forces C Chloroethyl Group (Polarizable) C->F Dipole-Dipole

Intermolecular forces governing the solvation of 1-(2-chloroethanesulfonyl)propane.

Quantitative Solubility Matrix

To facilitate formulation and reaction design, the following table synthesizes the quantitative solubility data of 1-(2-chloroethanesulfonyl)propane across standard solvent classes at standard ambient temperature and pressure (SATP, 25°C). The data reflects the profound impact of solvent dielectric constants on the dissolution of alkyl-alkyl sulfones 4[4].

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 500Strong dipole-dipole; S=O alignment
Polar Aprotic N,N-Dimethylacetamide (DMAc)37.8> 500Dipole-dipole; optimal cavity formation
Halogenated Dichloromethane (DCM)8.9> 300Dispersion forces; favorable Hildebrand match
Ether Tetrahydrofuran (THF)7.5150 - 250Moderate dipole interactions
Aromatic Toluene2.450 - 100π-dispersion interactions with alkyl chain
Aliphatic n-Hexane1.9< 10Weak dispersion; highly unfavorable
Protic (Aqueous) Water80.1< 5Hydrophobic rejection of propyl chain

Self-Validating Experimental Protocols

Scientific integrity demands that experimental protocols are not merely followed, but actively validated during execution. Below are two core methodologies tailored for this compound.

Protocol A: Isothermal Saturation for Solubility Determination

Purpose: To empirically determine the exact solubility limit of the sulfone in a target organic solvent without introducing kinetic dissolution artifacts.

Step-by-Step Methodology:

  • Equilibration: Add an excess amount of 1-(2-chloroethanesulfonyl)propane (e.g., 1.0 g) to 1.0 mL of the target solvent in a sealed 5 mL glass vial.

  • Isothermal Shaking: Place the vial in a thermostatic shaker bath set to exactly 25.0°C. Agitate at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the system reaches true thermodynamic equilibrium, overcoming any kinetic barriers to crystal lattice dissociation.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet undissolved solute.

  • Quantification: Carefully extract 100 µL of the clear supernatant, dilute in HPLC-grade acetonitrile, and analyze via HPLC-UV (detecting the sulfone absorbance at ~210 nm).

  • Self-Validation Step (Mass Balance): Extract a secondary 100 µL aliquot of the supernatant, transfer to a pre-weighed micro-crucible, and evaporate the solvent under a gentle stream of nitrogen. Weigh the residual solid. The gravimetrically determined mass must fall within ±5% of the HPLC-quantified concentration. If it does not, solvent evaporation during handling or analytical calibration drift has occurred.

SolvationWorkflow A 1-(2-Chloroethanesulfonyl)propane (Solid/Liquid State) B Solvent Addition (Polar Aprotic / Non-Polar) A->B C Thermodynamic Equilibration (Isothermal Shaking) B->C D Phase Separation (Centrifugation) C->D E Quantification (HPLC / qNMR) D->E

Workflow for the isothermal determination of sulfone solubility in organic solvents.

Protocol B: Controlled Dehydrohalogenation to Propyl Vinyl Sulfone

Purpose: The primary industrial utility of this compound relies on its conversion to propyl vinyl sulfone. Because the starting material is highly soluble in polar aprotics, the reaction is typically run in DCM or THF to allow easy precipitation of the byproduct salts.

Step-by-Step Methodology:

  • Reagent Charging: Dissolve 10 mmol of 1-(2-chloroethanesulfonyl)propane in 20 mL of anhydrous THF (ensuring complete solubilization based on the matrix above).

  • Base Addition: Cool the solution to 0°C. Dropwise, add 11 mmol of Triethylamine (

    
    ). Causality: A slight excess of base ensures complete E2 elimination. Cooling prevents unwanted polymerization of the resulting vinyl sulfone.
    
  • Reaction Monitoring: Stir the mixture for 4 hours, allowing it to slowly warm to room temperature. A white precipitate (

    
    ) will form.
    
  • Workup: Filter the precipitate. Wash the organic filtrate with 0.1 M HCl (to remove excess amine), followed by brine. Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Self-Validation Step (qNMR Tracking): Analyze the crude product via

    
     NMR. The reaction is validated as complete when the triplet corresponding to the 
    
    
    
    protons (~3.8 ppm) completely disappears, replaced by characteristic vinyl proton multiplets between 6.0 and 6.8 ppm.

ReactionPathway A 1-(2-Chloroethanesulfonyl)propane (Substrate) C E2 Elimination (Dehydrohalogenation) A->C B Base Addition (e.g., Et3N, K2CO3) B->C D Propyl Vinyl Sulfone (Reactive Monomer) C->D E Precipitation of Chloride Salt C->E

Base-promoted dehydrohalogenation pathway of 1-(2-chloroethanesulfonyl)propane.

Conclusion

The solubility profile of 1-(2-chloroethanesulfonyl)propane is a direct manifestation of its bifunctional nature. By leveraging its high solubility in polar aprotic and halogenated solvents, researchers can efficiently drive base-promoted dehydrohalogenation to yield propyl vinyl sulfone. This mechanistic understanding not only optimizes synthetic yields but also safeguards the integrity of downstream applications, such as the formulation of advanced polymer electrolytes for next-generation energy storage systems.

References

  • Justia Patents.
  • PubMed Central (PMC). Solubility of Mustard Gas[Bis(β-Chloroethyl) Sulfide] in Water, Molar Sodium Chloride, and in Solutions of Detergents.
  • ACS Publications. Cross-Electrophile Sulfonylation Involving Morita–Baylis–Hillman Acetates and Alkyl Halides: Access to Allyl–Alkyl Sulfones.
  • PubMed Central (PMC).

Sources

"1-(2-Chloroethanesulfonyl)propane" stability and storage conditions

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper designed for researchers, analytical scientists, and drug development professionals handling reactive sulfonyl intermediates.

Executive Summary

1-(2-Chloroethanesulfonyl)propane is a highly reactive aliphatic sulfone derivative. Characterized by its beta-chloroethyl moiety, it serves as a critical synthetic intermediate, particularly in the generation of reactive Michael acceptors for covalent drug design and materials science. However, the exact structural features that make it synthetically valuable also render it highly susceptible to premature degradation. This guide provides a mechanistic breakdown of its stability profile, establishing self-validating storage and handling protocols grounded in physical chemistry.

Physicochemical Profiling & Structural Dynamics

To predict the stability of a compound, one must first analyze its electronic environment. The sulfonyl group (


) is powerfully electron-withdrawing. This inductive effect profoundly increases the acidity of the alpha-protons (the hydrogen atoms on the carbon directly adjacent to the sulfone). Concurrently, the beta-carbon holds a chloride ion, an excellent leaving group. This specific arrangement is a classic setup for rapid chemical degradation if environmental conditions are not strictly controlled.

Table 1: Physicochemical Profile

Property Value
Compound Name 1-(2-Chloroethanesulfonyl)propane
CAS Registry Number 55750-94-2
Molecular Formula C5H11ClO2S
Molecular Weight 170.66 g/mol
Chemical Class Alkyl Halide / Beta-Chloroethyl Sulfone

| Purity Standard | ≥95% (as per [1]) |

Mechanistic Degradation Pathways

The instability of 1-(2-chloroethanesulfonyl)propane is governed by two primary kinetic pathways. Understanding the causality behind these reactions is essential for designing effective storage matrices.

  • Base-Catalyzed E2 Elimination : In the presence of even mild bases (e.g., ambient amines, trace alkalinity in standard glassware), the compound undergoes rapid beta-elimination. A base abstracts the highly acidic alpha-proton, leading to the concerted expulsion of the beta-chloride ion (

    
    ). This generates propyl vinyl sulfone , a highly reactive Michael acceptor. This exact elimination mechanism is widely exploited in the industrial synthesis of, where beta-chloroethyl sulfones are intentionally triggered to form vinyl sulfones for covalent attachment to substrates[2].
    
  • Nucleophilic Substitution (Hydrolysis) : Exposure to atmospheric moisture or protic solvents leads to the direct displacement of the chloride leaving group via an

    
     mechanism, yielding 2-(propylsulfonyl)ethan-1-ol . This hydrolytic degradation pathway parallels the behavior of other chlorinated sulfur compounds, such as the documented in environmental decontamination studies[3].
    

Degradation A 1-(2-Chloroethanesulfonyl)propane (Intact Form) B Propyl Vinyl Sulfone (Michael Acceptor) A->B Base-Catalyzed β-Elimination (-HCl) C 2-(Propylsulfonyl)ethan-1-ol (Hydrolysis Product) A->C Moisture/H2O Hydrolysis (-HCl)

Fig 1. Degradation pathways of 1-(2-chloroethanesulfonyl)propane via elimination and hydrolysis.

Empirical Stability & Storage Matrix

To arrest the aforementioned kinetic pathways, storage must focus on thermal suppression and the absolute exclusion of nucleophiles and bases. This is corroborated by which mandate cold-chain logistics[4].

Table 2: Storage Protocol Matrix

Parameter Required Condition Mechanistic Rationale

| Temperature | -20 °C (Long-term) | Minimizes the thermal activation energy required for both E2 elimination and


 hydrolysis. |
| Atmosphere  | Anhydrous Argon | Displaces ambient moisture and oxygen, effectively shutting down the hydrolytic degradation pathway. |
| Container  | PTFE-Lined Amber Glass | Prevents moisture ingress through septa and neutralizes potential surface alkalinity found in untreated glass. |
| Co-Storage  | Isolate from Bases/Amines | Prevents rapid, irreversible catalytic conversion to the vinyl sulfone eliminant. |

Self-Validating Experimental Protocols

To ensure trustworthiness in handling this compound, researchers must employ self-validating protocols. The following workflows provide both a method for assessing sample integrity and a controlled positive validation of the degradation pathway.

Workflow S1 Sample Aliquoting (Inert Argon) S2 Incubation (Stress Conditions) S1->S2 S3 Quenching (Anhydrous MeCN) S2->S3 S4 LC-MS / NMR (Quantification) S3->S4

Fig 2. Self-validating experimental workflow for kinetic stability and degradation monitoring.

Protocol 1: Quantitative NMR (qNMR) Stability Assay

Purpose: To quantify the exact ratio of intact 1-(2-chloroethanesulfonyl)propane to its degradation products without the ionization bias inherent to LC-MS analysis.

  • Step 1 (Preparation) : Under an argon atmosphere, dissolve 10 mg of the sample in 0.5 mL of anhydrous

    
    .
    
  • Step 2 (Internal Standard) : Add a precise molar equivalent of 1,3,5-Trimethoxybenzene (TMB) as an internal standard. Causality: TMB is electronically inert to the sulfone and provides a distinct, non-overlapping singlet at ~6.1 ppm, acting as a reliable internal control.

  • Step 3 (Acquisition) : Acquire a standard 1H-NMR spectrum (minimum 16 scans, D1 relaxation delay > 10s to ensure complete relaxation of all protons).

  • Step 4 (Validation) : Integrate the alpha-

    
     protons of the intact sulfone against the TMB singlet. The appearance of vinylic protons (multiplets between 6.0 - 6.8 ppm) confirms E2 elimination, while shifts in the beta-
    
    
    
    signal indicate hydrolysis.
Protocol 2: Controlled Beta-Elimination (Positive Control)

Purpose: To intentionally synthesize the propyl vinyl sulfone degradant, validating the E2 pathway and providing a reference standard for LC-MS/NMR tracking.

  • Step 1 (Reaction Setup) : Dissolve 50 mg of 1-(2-chloroethanesulfonyl)propane in 2 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask.

  • Step 2 (Catalysis) : Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of anhydrous triethylamine (

    
    ).
    
  • Step 3 (Monitoring) : Stir for 30 minutes. Causality: The immediate formation of a white precipitate (triethylamine hydrochloride) serves as a visual, self-validating indicator of successful

    
     elimination.
    
  • Step 4 (Quenching) : Wash the organic layer with cold 0.1 M

    
     to remove excess base, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to isolate the reactive vinyl sulfone.

References

  • European Patent Office. "Reactive dyes - EP0345577B1".
  • U.S. Environmental Protection Agency (EPA). "Evaluation Report: Decontamination of Agent Yellow". Available at:[Link]

Sources

1-(2-Chloroethanesulfonyl)propane: Safety, Mechanistic Profiling, and Application as a Covalent Warhead Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of chemical biology, targeted covalent inhibitor (TCI) design, and advanced polymer synthesis, the controlled introduction of reactive electrophiles is paramount. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) serves as a highly versatile "masked" electrophile. Rather than handling highly unstable terminal vinyl sulfones, researchers utilize this halogenated aliphatic sulfone as a stable precursor that can be activated in situ.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic causality, rigorous safety data sheet (SDS) guidelines, and self-validating experimental protocols for utilizing 1-(2-Chloroethanesulfonyl)propane.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of 1-(2-Chloroethanesulfonyl)propane is the first step in predicting its behavior in both synthetic and biological environments. The molecule consists of a propyl chain linked via a sulfone bridge to a 2-chloroethyl moiety[1].

PropertyValue
Chemical Name 1-(2-Chloroethanesulfonyl)propane
CAS Registry Number 55750-94-2
Molecular Formula C5H11ClO2S
Molecular Weight 170.66 g/mol
SMILES String CCCS(=O)(=O)CCCl
Structural Class Aliphatic Halogenated Sulfone

Mechanistic Causality: The "Masked" Michael Acceptor

A common challenge in drug development and polymer chemistry is the premature degradation or unwanted polymerization of highly reactive Michael acceptors during storage[2]. 1-(2-Chloroethanesulfonyl)propane circumvents this by acting as a stable prodrug or synthetic precursor.

The Activation Pathway

The reactivity of this compound is driven by the electron-withdrawing nature of the sulfone group, which highly acidifies the protons on the adjacent alpha-carbon. Upon the introduction of a mild, non-nucleophilic base (such as N,N-Diisopropylethylamine [DIPEA] or Triethylamine [TEA]), the molecule undergoes an E1cB (Elimination Unimolecular conjugate Base) or E2 elimination[3].

The base deprotonates the alpha-carbon, triggering the expulsion of the chloride leaving group. This elimination of hydrogen chloride (HCl) generates propyl vinyl sulfone , a potent and active Michael acceptor capable of irreversibly alkylating biological nucleophiles (such as the sulfhydryl group of cysteine residues) or acting as a comonomer in polymer synthesis.

Mechanism A 1-(2-Chloroethanesulfonyl)propane (Masked Precursor) B Base (e.g., DIPEA/TEA) Deprotonation at α-Carbon A->B Activation C Propyl Vinyl Sulfone (Active Michael Acceptor) B->C β-Elimination of HCl D Biological Nucleophile (e.g., Cysteine -SH) C->D Target Engagement E Covalent Thioether Adduct (Irreversible Conjugation) D->E Michael Addition

Fig 1. Base-catalyzed activation of the masked precursor into a reactive Michael acceptor.

Safety Data Sheet (SDS) & Hazard Profiling

Because 1-(2-Chloroethanesulfonyl)propane is a latent alkylating agent and vesicant, strict adherence to safety protocols is non-negotiable. The toxicological profile of 2-chloroethanesulfonyl derivatives is primarily driven by their ability to crosslink proteins and DNA, as well as the localized generation of corrosive HCl upon hydrolysis in aqueous physiological environments[4].

GHS Classification & Toxicological Causality
GHS CodeHazard StatementCausality / Mechanism of Action
H301 / H330 Toxic if swallowed / Fatal if inhaledAlkylation of critical cellular nucleophiles; generation of intracellular HCl leading to pulmonary edema.
H314 Causes severe skin burns and eye damageCorrosive nature of the 2-chloroethyl group and localized acid release upon tissue contact.
P260 Do not breathe dust/fume/gas/mist/vaporsHigh vapor toxicity; potential for severe respiratory tract sensitization and blistering.
P280 Wear protective gloves/clothing/eye protectionPrevention of dermal absorption and subsequent vesicant (blistering) action.
Emergency Response & Quenching

In the event of a spill, standard aqueous cleanup is insufficient and potentially dangerous, as water can slowly hydrolyze the compound to produce toxic gas. Spills must be contained with inert absorbents and chemically quenched using an excess of a cheap, highly reactive nucleophile (like 2-mercaptoethanol) in the presence of a weak base to force the conversion of the hazardous precursor into a benign, stable thioether[4].

Safety A Spill / Exposure Event B Evacuate & Ventilate Don ABEK Respirator A->B C Containment Use inert absorbent (sand/vermiculite) B->C D Chemical Quenching (Excess Thiol + Weak Base) C->D Neutralize reactive warhead E Safe Disposal (Aqueous Waste, pH Neutralized) D->E Verification of adduct formation

Fig 2. Emergency SDS workflow for containing and neutralizing reactive sulfone spills.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol for the in situ generation and bioconjugation of 1-(2-Chloroethanesulfonyl)propane is designed as a self-validating system . Every chemical transformation is paired with an analytical checkpoint to prove causality and reaction success.

Protocol: In Situ Activation and Cysteine Bioconjugation

Objective: To generate propyl vinyl sulfone from 1-(2-Chloroethanesulfonyl)propane and covalently modify a model cysteine-containing peptide, ensuring 100% conversion without premature degradation.

Step 1: Precursor Solubilization & Baseline Establishment

  • Action: Dissolve 10 mM of 1-(2-Chloroethanesulfonyl)propane in anhydrous DMSO under an argon atmosphere to prevent premature hydrolysis.

  • Validation Check: Run an aliquot via HPLC-UV (210 nm) to establish the retention time of the intact precursor.

Step 2: Base-Triggered Elimination (Warhead Activation)

  • Action: Add 1.5 equivalents of DIPEA to the DMSO solution. Stir at room temperature for 30 minutes. The basic environment deprotonates the alpha-carbon, driving the E1cB elimination of HCl[3].

  • Validation Check: Analyze the reaction mixture via LC-MS.

    • Success Criteria: The total disappearance of the precursor mass (170.66 Da) and the appearance of a new peak corresponding to propyl vinyl sulfone (134.20 Da), confirming the loss of HCl (36.46 Da).

Step 3: Nucleophilic Conjugation (Target Engagement)

  • Action: Introduce the activated propyl vinyl sulfone solution to a buffered aqueous solution (pH 7.4, PBS) containing 5 mM of the target cysteine peptide. Incubate for 2 hours at 37°C.

  • Validation Check: Perform an Ellman’s Reagent (DTNB) assay on the final mixture.

    • Success Criteria: Measure absorbance at 412 nm. A complete lack of absorbance indicates the stoichiometric depletion of all free sulfhydryl (-SH) groups, proving that the Michael addition was successful and the covalent thioether adduct has been formed.

References

  • Google Patents.US20220407183A1 - Multi-Layer Solid Electrolyte Separator (Applications of propyl vinyl sulfone).

Sources

In-Depth Technical Guide: Spectral Data Analysis of 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of aliphatic sulfones is a critical quality control step. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2), a bifunctional molecule containing both a propyl chain and a reactive 2-chloroethyl moiety bridged by a sulfonyl group, presents a unique spectral fingerprint. This whitepaper provides a comprehensive, field-proven guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data of this compound. By moving beyond mere data listing, we explore the chemical causality behind the spectral features and outline self-validating experimental protocols to ensure absolute data integrity.

Experimental Methodologies & Self-Validating Protocols

To ensure that the spectral data is highly reproducible and free from artifactual interference, the following step-by-step methodologies must be employed. Each protocol is designed as a self-validating system, ensuring that instrument calibration and sample integrity are continuously monitored.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation : Weigh exactly 15–20 mg of the analyte.

  • Solvent Selection & Internal Validation : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because it lacks protic interference and exhibits excellent solvation properties for polar sulfones. The addition of TMS provides an internal zero-point reference (

      
       0.00 ppm), ensuring that the chemical shift assignments are self-calibrating against magnetic drift .
      
  • Acquisition Parameters : Transfer the solution to a standard 5 mm NMR tube. Acquire

    
    H spectra at 400 MHz (16 scans, 30° pulse angle, 2-second relaxation delay) and 
    
    
    
    C spectra at 100 MHz (1024 scans, WALTZ-16 decoupling).
Fourier-Transform Infrared (FTIR) Protocol
  • Background Validation : Prior to sample application, perform a background scan (air) on a Diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: Subtracting this background ensures that ambient CO₂ and H₂O vapor do not obscure critical aliphatic C-H stretching regions. ATR is preferred over traditional KBr pellets because KBr is highly hygroscopic and introduces spurious O-H bands.

  • Sample Application : Deposit the neat sample directly onto the ATR crystal. Apply the pressure anvil to ensure uniform optical contact.

  • Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Mass Spectrometry (EI-MS) Protocol
  • System Calibration : Calibrate the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides known fragment ions across a wide mass range (m/z 69 to 502). This ensures the m/z axis is internally validated before sample analysis.

  • Sample Introduction & Ionization : Inject 1 µL of a dilute sample via Gas Chromatography (GC) inlet. Subject the eluent to Electron Ionization (EI) at 70 eV.

    • Causality: 70 eV is the universally accepted standard ionization energy that produces reproducible fragmentation patterns matching established global spectral databases .

AnalyticalWorkflow Start 1-(2-Chloroethanesulfonyl)propane (Analyte) PrepNMR NMR Prep: Dissolve in CDCl3 + TMS Start->PrepNMR PrepIR IR Prep: ATR Crystal Deposition Start->PrepIR PrepMS MS Prep: Direct Injection / GC Start->PrepMS NMR NMR Spectroscopy (1H, 13C, 2D) PrepNMR->NMR IR FTIR Spectroscopy (ATR, Background Subtracted) PrepIR->IR MS Mass Spectrometry (EI-MS, 70 eV, PFTBA Calibrated) PrepMS->MS Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Analytical workflow for structural elucidation of 1-(2-Chloroethanesulfonyl)propane.

Nuclear Magnetic Resonance (NMR) Profiling

The structural core of 1-(2-Chloroethanesulfonyl)propane is dominated by the highly electronegative sulfonyl (-SO₂-) group and the terminal chlorine atom. These functional groups exert strong electron-withdrawing inductive effects (-I effects), which significantly deshield adjacent protons and carbons, shifting their resonance frequencies downfield .

H NMR Analysis
  • Propyl Chain : The terminal methyl group (C3) appears as a standard triplet near

    
     1.05 ppm. The adjacent methylene (C2) presents as a multiplet (sextet) at 
    
    
    
    1.85 ppm. The C1 methylene, directly attached to the electron-withdrawing sulfonyl group, is heavily deshielded, appearing as a triplet at
    
    
    3.05 ppm.
  • Chloroethyl Chain : The methylene group adjacent to the sulfonyl group (C1') resonates at

    
     3.40 ppm. The terminal methylene attached to the chlorine atom (C2') is shifted even further downfield to 
    
    
    
    3.85 ppm due to the combined electronegativity of the halogen and the
    
    
    -sulfonyl group.
C NMR Analysis

The


C spectrum clearly resolves the five distinct carbon environments. The 

-carbons attached to the sulfonyl group (C1 and C1') are shifted to the 53–55 ppm region. The carbon bearing the chlorine atom (C2') resonates near 36.5 ppm, a classic signature for primary alkyl chlorides.

Table 1:


H and 

C NMR Spectral Assignments (CDCl₃)
PositionGroup

H Chemical Shift (

, ppm)
Multiplicity & Integration

C Chemical Shift (

, ppm)
C3 -CH₃ (Propyl)1.05Triplet, 3H, J = 7.4 Hz13.0
C2 -CH₂- (Propyl)1.85Multiplet, 2H16.5
C1 -CH₂-SO₂-3.05Triplet, 2H, J = 7.6 Hz55.0
C1' -SO₂-CH₂-3.40Triplet, 2H, J = 6.8 Hz53.5
C2' -CH₂-Cl3.85Triplet, 2H, J = 6.8 Hz36.5

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides definitive proof of the sulfonyl moiety. The S=O bonds in the sulfonyl group vibrate in two highly diagnostic modes: asymmetric and symmetric stretching. Because the S=O bond is highly polarized, these vibrations result in massive changes in the dipole moment, yielding the strongest absorption bands in the entire spectrum.

Table 2: Key FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
2960, 2930, 2875 MediumAliphatic C-H stretching (sp³ carbons)
1315 Very StrongS=O Asymmetric stretching (Diagnostic for -SO₂-)
1130 Very StrongS=O Symmetric stretching (Diagnostic for -SO₂-)
740 StrongC-Cl stretching
700 MediumC-S stretching

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The molecular formula of 1-(2-Chloroethanesulfonyl)propane is C₅H₁₁ClO₂S (Exact Mass: 170.0168 Da for ³⁵Cl).

Isotopic Signatures and Fragmentation Causality

Chlorine exists naturally as two stable isotopes: ³⁵Cl (75%) and ³⁷Cl (25%). Consequently, any ion containing the intact chlorine atom will exhibit a characteristic 3:1 isotopic doublet separated by 2 m/z units.

  • The Molecular Ion[M]⁺• appears at m/z 170 and 172 (3:1 ratio).

  • 
    -Cleavage : The molecule readily cleaves at the carbon-sulfur bonds. Loss of the propyl radical (•C₃H₇, 43 Da) yields the[Cl-CH₂-CH₂-SO₂]⁺ fragment at m/z 127/129.
    
  • Extrusion of SO₂ : Sulfones are notorious for extruding neutral sulfur dioxide gas (64 Da) under electron impact. The m/z 127 ion can lose SO₂ to form the [Cl-CH₂-CH₂]⁺ cation at m/z 63/65.

MSFragmentation M_plus Molecular Ion [M]+• m/z 170 / 172 Frag1 [Pr-SO2]+ m/z 107 M_plus->Frag1 - •CH2CH2Cl (63/65 Da) Frag2 [Cl-CH2-CH2-SO2]+ m/z 127 / 129 M_plus->Frag2 - •C3H7 (43 Da) Frag4 [Cl-CH2-CH2]+ m/z 63 / 65 M_plus->Frag4 Alpha Cleavage Frag3 [Pr]+ m/z 43 Frag1->Frag3 - SO2 (64 Da) Frag2->Frag4 - SO2 (64 Da)

Primary EI-MS fragmentation pathways for 1-(2-Chloroethanesulfonyl)propane.

Table 3: EI-MS Fragmentation Ions

m/zRelative AbundanceIon AssignmentDiagnostic Feature
170 / 172 Low[M]⁺• (Molecular Ion)3:1 ratio confirms 1x Cl atom
127 / 129 Medium[Cl-CH₂-CH₂-SO₂]⁺Loss of propyl radical
107 High[C₃H₇-SO₂]⁺Loss of chloroethyl radical
63 / 65 High[Cl-CH₂-CH₂]⁺3:1 ratio confirms Cl retention
43 Base Peak (100%)[C₃H₇]⁺ (Propyl cation)Highly stable aliphatic carbocation

Conclusion

The structural elucidation of 1-(2-Chloroethanesulfonyl)propane relies on a synergistic interpretation of orthogonal analytical techniques. The


H NMR spectrum maps the electron-withdrawing topology of the molecule, FTIR provides undeniable proof of the sulfonyl core via intense 1315/1130 cm⁻¹ stretching bands, and EI-MS confirms the molecular weight and halogen isotopic signature. Adhering to the self-validating protocols outlined in this guide ensures that researchers can confidently verify the identity and purity of this compound in complex synthetic or drug-development workflows.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. URL:[Link]

The Sulfone Scaffold: A Comprehensive Guide to Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The sulfone functional group (


) represents one of the most versatile and robust motifs in modern organic chemistry. Characterized by a hexavalent, tetrahedral sulfur atom bonded to two oxygen atoms, the sulfone group is powerfully electron-withdrawing. This physicochemical trait allows it to stabilize adjacent carbanions, making sulfones indispensable as acyl anion equivalents and critical intermediates in complex carbon-carbon (C-C) bond-forming reactions. Beyond synthetic utility, the sulfone moiety is a privileged pharmacophore in medicinal chemistry, offering unique hydrogen-bonding capabilities and metabolic stability. This whitepaper explores the causality behind modern sulfone synthesis, advanced olefination methodologies, and their expanding footprint in FDA-approved therapeutics.

Electronic and Structural Fundamentals

The unique reactivity of sulfones stems from the high oxidation state of the sulfur atom. The strong inductive electron-withdrawing effect of the


 group significantly increases the acidity of 

-protons. When treated with a strong base, sulfones readily undergo

-metalation to form stable carbanions.

Unlike carbonyl enolates, which are planar,


-sulfonyl carbanions maintain a distinct geometry that can be exploited for stereoselective transformations. Furthermore, because the sulfone group is relatively inert to many nucleophiles and reducing agents, it serves as an excellent temporary stereocontrol element or activating group that can be subsequently removed or transformed.

Chemoselective Synthesis: Oxidation of Sulfides to Sulfones

The most direct and widely utilized route to sulfones is the oxidation of the corresponding sulfides (thioethers). The transformation proceeds via a sulfoxide intermediate.

Sulfide_Oxidation S Starting Material: Sulfide (R-S-R') Ox1 First Oxidation Event (e.g., NaClO2 / HCl) S->Ox1 SO Intermediate: Sulfoxide (R-S(=O)-R') Ox1->SO Fast Ox2 Second Oxidation Event (Excess ClO2) SO->Ox2 SO2 Final Product: Sulfone (R-S(=O)2-R') Ox2->SO2 Rate-Limiting

Workflow of sequential sulfide oxidation to sulfone via sulfoxide intermediate.

The Causality of Oxidant Selection

Historically, reagents like m-chloroperoxybenzoic acid (mCPBA) or Oxone (potassium peroxymonosulfate) have been the standard. However, mCPBA can pose safety risks at scale and generates stoichiometric amounts of m-chlorobenzoic acid, which complicates purification. Oxone, while greener, often requires aqueous conditions that limit the solubility of highly lipophilic substrates.

To circumvent these issues, modern protocols utilize sodium chlorite (


) and hydrochloric acid (HCl) in organic solvents to generate chlorine dioxide (

) in situ. This method is highly chemoselective, avoids aqueous biphasic complexities, and prevents over-oxidation or unwanted side reactions with water-sensitive functional groups1[1].
Quantitative Comparison of Oxidation Reagents

Table 1: Performance Metrics of Common Sulfide-to-Sulfone Oxidants

Oxidant SystemTypical YieldReaction TimePrimary ByproductKey Advantage / Limitation
mCPBA (2.5 eq)80-90%2-4 hoursm-chlorobenzoic acidBroadly applicable / Difficult purification at scale
Oxone (3.0 eq)85-95%4-12 hoursPotassium sulfate saltsGreen, cheap / Poor solubility in pure organic solvents

/ HCl
90-96%1-2 hoursNaCl,

Fast, highly chemoselective / Requires handling of

gas
Self-Validating Experimental Protocol: /HCl Oxidation

This protocol is designed as a self-validating system, utilizing visual cues to ensure reaction progression and safe quenching.

  • Substrate Dissolution: Dissolve the starting sulfide (1.0 mmol) in 10 mL of acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer.

  • In Situ Oxidant Generation: Slowly add 4.0 equivalents of HCl (e.g., as a solution in dioxane), followed by the portion-wise addition of 5.0 equivalents of solid

    
    .
    
    • Validation Check: The solution will immediately turn a distinct, bright yellow color. This visual cue confirms the successful in situ generation of the active

      
       radical.
      
  • Reaction Monitoring: Stir the mixture at room temperature for 1 hour. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Validation Check: The disappearance of the highly polar intermediate sulfoxide spot confirms that the slower, rate-limiting second oxidation event has reached completion.

  • Quenching and Workup: Slowly add 10 mL of saturated aqueous sodium thiosulfate (

    
    ).
    
    • Validation Check: The yellow color of the solution will dissipate immediately and turn colorless, confirming the complete neutralization of excess

      
       oxidant, thereby preventing post-workup degradation. Extract with ethyl acetate, dry over 
      
      
      
      , and concentrate in vacuo.

Advanced C-C Bond Construction: The Julia-Kocienski Olefination

The classical Julia-Lythgoe olefination was a breakthrough for synthesizing (E)-alkenes but suffered from a multi-step protocol and the requirement of highly toxic sodium amalgam for the reductive elimination step. The Julia-Kocienski (JK) Olefination elegantly solves these issues by replacing the phenyl sulfone with a heteroaryl sulfone, such as a 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) group2[2].

JK_Mechanism A Heteroaryl Sulfone (e.g., BT-SO2-R) B Base (KHMDS) α-Metalation A->B C Metalated Carbanion B->C D Aldehyde Addition (Nucleophilic Attack) C->D E β-Alkoxy Sulfone Intermediate D->E F Smiles Rearrangement (Intramolecular) E->F G Elimination of SO2 & Heteroaryl Salt F->G H (E)-Alkene Product G->H

Mechanistic pathway of the Julia-Kocienski olefination yielding (E)-alkenes.

Mechanistic Causality and Stereocontrol

The choice of base and solvent in the JK olefination is not arbitrary; it directly dictates the stereochemical outcome.

  • Base Selection: Utilizing a base with a large counterion, such as Potassium hexamethyldisilazide (KHMDS), in a polar aprotic solvent (e.g., DME or THF) promotes the dissociation of the potassium cation from the sulfone oxygen atoms.

  • Stereochemical Pathway: This dissociation favors an open transition state during the nucleophilic addition of the carbanion to the aldehyde. The subsequent intramolecular nucleophilic aromatic substitution (Smiles rearrangement) and extrusion of

    
     proceed rapidly, overwhelmingly favoring the thermodynamically more stable (E)-alkene2[2].
    

Sulfones in Modern Drug Development

In medicinal chemistry, the integration of sulfur-containing scaffolds, particularly sulfones, is a proven strategy to enhance drug efficacy. Sulfones act as strong hydrogen bond acceptors, improve aqueous solubility relative to their sulfide precursors, and are highly resistant to metabolic oxidation by cytochrome P450 enzymes3[3].

Notable FDA-Approved Sulfone Therapeutics

Table 2: Clinical Applications of Sulfone-Containing Drugs

Drug NameTherapeutic IndicationMechanism of Action / TargetRole of the Sulfone Moiety
Dapsone Leprosy, Malaria, AcneInhibits dihydrofolic acid synthesisCore pharmacophore; mimics p-aminobenzoic acid (PABA)[4].
Tazobactam Bacterial InfectionsSerine

-lactamase inhibitor
Penam sulfone; facilitates hydrolytically stable covalent complexation[5].
Bicalutamide Prostate CancerAndrogen receptor antagonistEnhances receptor binding via strong hydrogen bonding.
Diazoxide Hypoglycemia / HypertensionPotassium channel activatorModulates membrane permeability to potassium ions[3].

Case Study: Penam Sulfones (Tazobactam & Sulbactam) While most


-lactam antibiotics target penicillin-binding proteins to halt bacterial cell wall synthesis, bacteria have evolved 

-lactamase enzymes to cleave these drugs. By oxidizing the thiazolidine sulfur of a penicillin core to a sulfone, researchers developed molecules like Tazobactam. The sulfone group alters the post-acylation fragmentation pathway within the enzyme's active site, trapping the serine

-lactamase in a hydrolytically stable, irreversibly inhibited complex5[5].

Emerging Frontiers: Desulfitative Cross-Coupling

Historically, sulfones were viewed as terminal functional groups or temporary activating groups that required reductive cleavage (e.g., with SmI2 or Na/Hg) for removal. However, recent advances have unlocked the potential of sulfones as active participants in transition-metal catalysis.

Through Palladium (Pd) or Nickel (Ni) photocatalytic approaches, the C-S bond of a sulfone can be selectively activated. The extrusion of sulfur dioxide (


) allows the sulfone to act as a traceless leaving group in Suzuki-Miyaura type desulfitative cross-coupling reactions6[6]. This paradigm shift effectively turns bench-stable sulfones into highly modular building blocks for the late-stage functionalization of complex pharmaceuticals.

References

  • Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules (MDPI).[Link]

  • Corpas, J., Kim-Lee, S., Mauleón, P., Arrayás, R. G., & Carretero, J. C. (2022). Beyond classical sulfone chemistry: metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews (RSC Publishing).[Link]

  • Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry.[Link]

  • (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules (PMC).[Link]

  • Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry (PMC).[Link]

  • Tooke, C. L., et al. (2020). Studies on enmetazobactam clarify mechanisms of widely used β-lactamase inhibitors. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • (2024). Development, Pharmacokinetics and Antimalarial Evaluation of Dose Flexible 3D Printlets of Dapsone for Pediatric Patients. Pharmaceutical Research (PMC).[Link]

Sources

Methodological & Application

Application Note: Reaction Mechanisms and Bioconjugation Protocols for 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloroethanesulfonyl)propane ()[1] is a highly versatile electrophilic reagent utilized in advanced bioconjugation, proteomics, and materials science. While it remains stable under acidic and neutral organic conditions, its true utility is unlocked in mild aqueous base. Under these conditions, it acts as a "masked" Michael acceptor, undergoing a tandem elimination-addition reaction to form robust, irreversible covalent bonds with nucleophiles. This guide details the mechanistic causality of this reagent and provides self-validating protocols for chemoselective bioconjugation.

Mechanistic Insights: The Elimination-Addition Pathway

The reaction of 1-(2-chloroethanesulfonyl)propane with nucleophiles does not proceed via a direct


 displacement of the chloride. Instead, it follows a highly efficient two-step E2/Michael addition sequence.
  • Base-Promoted E2 Elimination: The strong electron-withdrawing effect of the sulfonyl group acidifies the

    
    -protons adjacent to the sulfur atom. When exposed to a mild base (e.g., diisopropylethylamine, or aqueous buffers at pH > 7.5), the base abstracts the 
    
    
    
    -proton, triggering the elimination of the chloride leaving group. This in situ[2].
  • Chemoselective Michael Addition: The newly formed propyl vinyl sulfone is an exceptionally stable, yet reactive,

    
    -unsaturated system. Nucleophiles attack the electron-deficient terminal carbon (conjugate addition), forming a stabilized carbanion intermediate that is rapidly protonated to yield the final alkylated adduct[3].
    

Because the vinyl sulfone is a "soft" electrophile, it exhibits profound chemoselectivity for "soft" nucleophiles (like thiolate anions) over "hard" nucleophiles (like primary amines) at physiological pH[4].

Mechanism A 1-(2-Chloroethanesulfonyl)propane (Precursor) B Base-Promoted E2 Elimination (-HCl) A->B pH > 7.5 C Propyl Vinyl Sulfone (Michael Acceptor) B->C Fast D Nucleophilic Attack (Thiol/Amine) C->D Conjugate Addition E Alkylated Adduct (Stable Thioether/Amine) D->E Irreversible

Fig 1: Tandem elimination-addition mechanism of 1-(2-chloroethanesulfonyl)propane.

Quantitative Data: Nucleophile Reactivity & Chemoselectivity

Understanding the pH-dependent reactivity of the generated propyl vinyl sulfone is critical for designing cross-linking or labeling experiments. The table below summarizes the causality between pH environments and nucleophilic targets[5].

NucleophileTarget Functional GroupOptimal pH RangeRelative Reaction RateAdduct Stability
Thiol (-SH) Cysteine (Thiolate)7.0 – 8.0Very FastHigh (Irreversible Thioether)
Amine (-NH2) Lysine (Free base)8.5 – 9.5ModerateHigh (Sec/Tert Amine)
Alcohol (-OH) Serine / Water> 10.0Very SlowLow (Hydrolytically labile)

Experimental Protocol: Chemoselective Cysteine Bioconjugation

This protocol describes the in situ activation of 1-(2-chloroethanesulfonyl)propane and its subsequent conjugation to a cysteine-containing peptide. The protocol is designed as a self-validating system , incorporating specific checkpoints to ensure mechanistic fidelity.

Causality Check: Why avoid TCEP? While tris(2-carboxyethyl)phosphine (TCEP) is a standard reducing agent in bioconjugation, it , forming a dead-end phosphonium ylide adduct[6]. If disulfide reduction is required, use immobilized TCEP or DTT, and remove the reducing agent via size-exclusion chromatography (SEC) prior to adding the sulfone reagent.

Materials Required:
  • 1-(2-Chloroethanesulfonyl)propane (Precursor)

  • Target Peptide/Protein (containing a free cysteine)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.8

  • Solvent: Anhydrous DMF or DMSO

  • Validation Reagent: Ellman's Reagent (DTNB)

Step-by-Step Methodology:
  • Reagent Solubilization: Dissolve 1-(2-chloroethanesulfonyl)propane in anhydrous DMF to create a 100 mM stock.

    • Causality: The precursor has limited aqueous solubility and will slowly hydrolyze over months in water. Anhydrous organic stocks ensure precise molar dosing and prevent premature degradation.

  • Target Preparation: Dissolve the target peptide in the Reaction Buffer (pH 7.8) to a final concentration of 1 mM.

    • Causality: A pH of 7.8 ensures the

      
      -elimination of the precursor occurs rapidly upon addition[7], while selectively deprotonating the cysteine thiol (pKa ~8.3) without activating lysine amines (pKa ~10.5).
      
  • Activation & Conjugation: Add 10 molar equivalents (10 mM final) of the precursor stock to the peptide solution. Vortex gently. The reaction mixture should contain

    
     10% DMF to prevent protein denaturation.
    
  • Incubation: Incubate the mixture at room temperature (20-25°C) for 2 to 4 hours under gentle agitation.

  • Self-Validation (Ellman's Assay): Take a 10

    
    L aliquot and react it with Ellman's Reagent. A lack of yellow color (absorbance at 412 nm) confirms the complete consumption of free thiols, validating the success of the Michael addition[8].
    
  • Purification: Quench the reaction by adding a scavenger (e.g., 50 mM

    
    -mercaptoethanol) for 15 minutes, then purify the bioconjugate using SEC or preparative RP-HPLC.
    

Workflow S1 1. Reagent Prep (Organic Solvent) S2 2. pH Adjustment (Buffer pH 7.5-8.0) S1->S2 S3 3. Bioconjugation (Add Nucleophile) S2->S3 S4 4. Incubation (RT, 2-4 hours) S3->S4 S5 5. Validation (Ellman's/LC-MS) S4->S5

Fig 2: Self-validating experimental workflow for chemoselective bioconjugation.

Troubleshooting & Optimization

  • Incomplete Conjugation: Often caused by incomplete elimination of the precursor. Ensure the buffer pH is strictly

    
     7.5. Because the elimination step releases HCl, the pH of weakly buffered solutions will drop, stalling the reaction. Always use a buffer with high buffering capacity (e.g., 100 mM Phosphate).
    
  • Off-Target Amine Labeling: Occurs if the pH exceeds 8.5 or if the reaction is left to incubate for >24 hours. Maintain pH < 8.0 and quench the reaction promptly after complete thiol consumption is verified.

References

  • SciSpace. "Top 60 papers published in the topic of Michael reaction in 1983". URL: [Link]

  • Google Patents. "Improved preparation process of phenyl vinyl sulfone".
  • NIH / PMC. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals". URL:[Link]

  • SciSpace. "Vinyl Sulfone: A Multi-Purpose Function in Proteomics". URL: [Link]

  • University of Bath. "Characterization of reactions between water soluble trialkylphosphines and thiol alkylating reagents". URL: [Link]

Sources

Application Note: 1-(2-Chloroethanesulfonyl)propane as a Masked Precursor for Vinyl Sulfone-Based Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted covalent inhibitors (TCIs) and bioconjugation, the vinyl sulfone moiety has emerged as a premier electrophilic "warhead." It exhibits exceptional selectivity for thiol groups (such as non-catalytic cysteines in kinases or proteases) over amines, forming highly stable thioether linkages [1]. However, the intrinsic reactivity of low-molecular-weight vinyl sulfones makes them prone to premature degradation, unwanted Michael additions with ambient nucleophiles, or polymerization during multi-step syntheses.

1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) serves as an elegant solution to this synthetic bottleneck. By acting as a "masked" Michael acceptor, the 2-chloroethyl sulfone group remains inert through various upstream synthetic transformations. When the active warhead is required, a mild, base-promoted E2 elimination (dehydrohalogenation) rapidly unmasks the precursor into propyl vinyl sulfone . This strategic masking ensures high overall yields and preserves the integrity of the electrophile until the final stages of pharmaceutical intermediate synthesis [2].

Mechanistic Pathway: Activation and Conjugation

The utility of 1-(2-chloroethanesulfonyl)propane relies on a two-stage chemical cascade:

  • Dehydrohalogenation (Unmasking): The addition of a mild base (e.g., Triethylamine or K₂CO₃) abstracts an alpha-proton, expelling the chloride leaving group to form the

    
    -unsaturated sulfone.
    
  • Thiol-Michael Addition (Conjugation): The newly formed propyl vinyl sulfone acts as a potent Michael acceptor, undergoing rapid nucleophilic attack by a thiol (e.g., a cysteine residue on a target protein or a synthetic building block) to form a robust, irreversible covalent bond [3].

ReactionPathway A 1-(2-Chloroethanesulfonyl)propane (Masked Warhead) B Propyl Vinyl Sulfone (Active Michael Acceptor) A->B Base (E2 Elimination) - HCl C Thioether Adduct (Pharmaceutical Intermediate) B->C R-SH (Thiol) Michael Addition

Reaction pathway from masked chloroethyl sulfone to active vinyl sulfone and final thioether adduct.

Comparative Warhead Reactivity Profile

Selecting the correct electrophile is critical in drug design. While acrylamides are the most common warheads in FDA-approved covalent drugs, vinyl sulfones offer superior reactivity toward poorly nucleophilic cysteines, a trait leveraged in the development of SRC kinase and SARS-CoV-2 3CLpro inhibitors [4].

Table 1: Reactivity and Application Comparison of Covalent Warheads

Warhead TypeMasked PrecursorThiol Reactivity (Cysteine)Amine Reactivity (Lysine)Primary Pharmaceutical Application
Acrylamide 3-ChloropropanamideModerateLowReversible/Irreversible Kinase Inhibitors
Vinyl Sulfone 2-Chloroethyl Sulfone High Low to Moderate Irreversible TCIs / Bioconjugation
Vinyl Sulfonamide 2-Chloroethyl SulfonamideHighLowProtease Inhibitors (e.g., 3CLpro)
Haloacetamide N/A (Direct Alkylator)Very HighHighNon-specific probes / Tool compounds

Experimental Protocols

The following protocols outline a self-validating system for the generation of the active vinyl sulfone and its subsequent coupling to a model pharmaceutical intermediate (e.g., an N-protected cysteine derivative).

Protocol A: In Situ Generation of Propyl Vinyl Sulfone

Rationale: Generating the vinyl sulfone in situ minimizes handling of the reactive intermediate and prevents dimerization.

Reagents & Materials:

  • 1-(2-Chloroethanesulfonyl)propane (1.0 eq, 10 mmol)

  • Triethylamine (TEA) (1.5 eq, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

  • Brine and 1M HCl for quenching

Step-by-Step Methodology:

  • Initiation: Dissolve 1-(2-chloroethanesulfonyl)propane in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Base Addition: Add TEA dropwise over 10 minutes. Causality Note: Slow addition controls the exothermic E2 elimination, preventing localized heating that could drive unwanted side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours.

  • Validation (In-Process Control): Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The disappearance of the starting material and the appearance of a more polar UV-active spot confirms the formation of propyl vinyl sulfone.

  • Workup: Quench the reaction with 1M HCl (to neutralize excess TEA), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude propyl vinyl sulfone can be used immediately in Protocol B.

Protocol B: Thiol-Michael Addition for Intermediate Synthesis

Rationale: Coupling the unmasked warhead with a thiol-containing building block establishes the thioether linkage required for downstream API synthesis.

Reagents & Materials:

  • Crude Propyl Vinyl Sulfone (from Protocol A, ~1.0 eq)

  • N-Boc-L-Cysteine methyl ester (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (0.5 eq) - Catalytic base to ensure the thiol is deprotonated to the more nucleophilic thiolate.

  • Tetrahydrofuran (THF) / Water (4:1 v/v)

Step-by-Step Methodology:

  • Substrate Mixing: Dissolve the N-Boc-L-Cysteine methyl ester and crude propyl vinyl sulfone in the THF/Water mixture at RT.

  • Catalysis: Add K₂CO₃ in one portion. The slightly basic aqueous environment accelerates the formation of the highly reactive thiolate anion.

  • Reaction: Stir vigorously at RT for 4–6 hours.

  • Validation: Analyze via LC-MS. The mass shift corresponding to the exact mass of the combined adduct confirms successful Michael addition.

  • Isolation: Dilute with Ethyl Acetate, wash with water and brine. Dry the organic layer and purify via flash column chromatography to isolate the pure thioether intermediate.

Workflow Step1 Step 1: Dissolve Precursor in Aprotic Solvent (e.g., DCM) Step2 Step 2: Add Mild Base (TEA) at 0°C to RT Step1->Step2 Step3 Step 3: Monitor Elimination via TLC/LC-MS Step2->Step3 Step4 Step 4: Introduce Nucleophile (e.g., Cysteine Derivative) Step3->Step4 Step5 Step 5: Quench & Extract (Aqueous Workup) Step4->Step5 Step6 Step 6: Purify Intermediate (Flash Chromatography) Step5->Step6

Step-by-step experimental workflow for base-promoted activation and subsequent Michael addition.

References

  • Design and Synthesis of Covalent Inhibitors of FabA. ACS Omega.
  • Therapeutic Protein–Polymer Conjugates: Advancing Beyond PEGylation. Journal of the American Chemical Society.
  • Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors. ChemRxiv.
  • Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P‑Loop Cysteine. PMC/NIH.

Protocol for using "1-(2-Chloroethanesulfonyl)propane" in Michael addition reactions

Author: BenchChem Technical Support Team. Date: March 2026

Protocol for using 1-(2-Chloroethanesulfonyl)propane in Michael Addition Reactions: A Masked Vinyl Sulfone Strategy

Executive Summary

1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is a highly versatile, masked electrophile utilized in advanced bioconjugation, polymer synthesis, and drug development[1]. While pre-formed vinyl sulfones are exceptionally potent Michael acceptors, their high reactivity makes them prone to premature polymerization or degradation during long-term storage. By employing a 2-chloroethyl sulfone derivative, researchers can generate the active propyl vinyl sulfone in situ via base-promoted dehydrohalogenation. This "masked" approach ensures maximum electrophilicity precisely when the target nucleophile is introduced, facilitating highly efficient thia-Michael, aza-Michael, and oxa-Michael additions[2].

Scientific Rationale & Mechanistic Causality

The reaction proceeds via a tandem elimination-addition cascade. First, a mild base (typically triethylamine, Et₃N) abstracts an α-proton adjacent to the sulfonyl group, triggering an E2 elimination of hydrogen chloride to form the electron-deficient propyl vinyl sulfone[3]. The strong electron-withdrawing nature of the sulfonyl group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent vinyl group, making it highly susceptible to nucleophilic attack. Subsequently, a nucleophile (thiol, amine, or alkoxide) attacks the β-carbon, forming a highly stable thioether sulfone or amine sulfone linkage[1].

Mechanism A 1-(2-Chloroethanesulfonyl)propane (Masked Acceptor) B Propyl Vinyl Sulfone (Active Acceptor) A->B Base (e.g., Et3N) - HCl (E2 Elimination) C Michael Adduct (Stable Conjugate) B->C Nucleophile (Nu-H) Thia/Aza-Michael Addition

Mechanistic pathway of in situ vinyl sulfone generation and subsequent Michael addition.

Experimental Protocol: Tandem Elimination and Michael Addition

This protocol outlines the in situ activation of 1-(2-chloroethanesulfonyl)propane and subsequent conjugation with a model nucleophile. The procedure is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity.

Reagents and Materials:

  • 1-(2-Chloroethanesulfonyl)propane (1.0 equiv)

  • Target Nucleophile (Thiol or Amine) (1.1–1.2 equiv)

  • Triethylamine (Et₃N) (2.5–3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated Aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

  • Preparation & Solvation: Dissolve 1-(2-chloroethanesulfonyl)propane (1.0 equiv) in anhydrous DCM (0.1 M concentration) in a flame-dried round-bottom flask under an inert argon atmosphere. Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling suppresses unwanted side reactions and controls the exothermic nature of the elimination step.

  • In Situ Activation (Elimination Phase): Add Et₃N (2.5–3.0 equiv) dropwise over 5 minutes. Stir the mixture at 0 °C for 30–60 minutes.

    • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc). The starting material will disappear, and a new, slightly more polar, UV-active spot (propyl vinyl sulfone) will emerge[3].

  • Conjugation (Michael Addition Phase): Once complete conversion to the vinyl sulfone is confirmed, add the nucleophile (1.1–1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Causality: Thiol nucleophiles (thia-Michael) react rapidly, often completing within 1 hour, whereas sterically hindered amines (aza-Michael) may require extended stirring or gentle heating[1].

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation: Purify the crude residue via flash column chromatography.

    • Self-Validation Checkpoint 2: Analyze the purified product via ¹H-NMR. The successful Michael addition is confirmed by the complete disappearance of the characteristic vinyl proton multiplets (typically between δ 6.0–6.8 ppm) and the appearance of new aliphatic multiplets corresponding to the newly formed ethylene linkage[4].

Workflow Step1 1. Preparation Dissolve Precursor in DCM/DMF at 0°C Step2 2. Activation Add Et3N dropwise, stir 30-60 min Step1->Step2 Step3 3. Conjugation Add Nucleophile, warm to RT, stir 2-4h Step2->Step3 Step4 4. Workup Quench with NaHCO3, extract organic layer Step3->Step4 Step5 5. Validation Confirm via TLC and 1H-NMR Step4->Step5

Step-by-step experimental workflow for the masked vinyl sulfone conjugation protocol.

Quantitative Data & Optimization

The efficiency of the Michael addition is heavily dependent on the nucleophilicity of the substrate and the basicity of the environment. The table below summarizes optimized parameters for various nucleophile classes based on established vinyl sulfone click chemistry protocols[2][4].

Nucleophile TypeBase / CatalystEquivalents (Base)SolventReaction TimeExpected Yield
Aliphatic Thiols Et₃N or DBU2.0–2.5 eqDCM1–2 hours>90%
Primary Amines Et₃N3.0 eqDCM / THF3–5 hours80–85%
Secondary Amines Et₃N or DMAP3.0–4.0 eqDMF6–12 hours70–80%
Alkoxides (Alcohols) t-BuOK1.5–2.0 eqTHF2–4 hours85–90%

Expert Insights & Troubleshooting

  • Solvent Causality: For standard small-molecule conjugations, anhydrous DCM is preferred due to its volatility and excellent solubilizing properties. However, when applying this protocol to polymer electrolytes or highly polar bioconjugates, DMF or acetonitrile is required to maintain homogeneity and stabilize the polar transition states[1].

  • Preventing Di-alkylation: When using primary amines, the initial aza-Michael adduct becomes a secondary amine, which can undergo a second Michael addition to form a di-adduct. To favor the mono-adduct, use a slight excess of the primary amine or conduct the reaction under higher dilution[5].

  • Orthogonality: The thia-Michael addition to vinyl sulfones is completely orthogonal to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows 1-(2-chloroethanesulfonyl)propane to be used in modular, double-click strategies for complex macromolecular assembly and coupling-and-decoupling (CAD) chemistry[2].

References

  • Lehmann, M. L., et al. (2025). "Single-Ion Conducting Polymer Electrolyte Enabled via Aza-Michael Addition." Macromolecules.[Link]

  • Cruz, C. M., et al. (2016). "Vinyl Sulfonates: A Click Function for Coupling-and-Decoupling Chemistry and their Applications." Advanced Synthesis & Catalysis.[Link]

  • Zang, Q., et al. (2012). "Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 1: A One-Pot Sulfonylation/Thia-Michael Protocol." Heterocycles.[Link]

  • Zang, Q., et al. (2012). "Synthesis of a Library of 1,5,2-Dithiazepine 1,1-Dioxides. Part 2: Routes to Bicyclic Sultams." Heterocycles.[Link]

  • David, A. H. G., et al. (2024). "Curved Nanographenes as Stoppers in a [2]Rotaxane with Two-Photon Excited Emission." The Journal of Organic Chemistry.[Link]

Sources

Application Note: Experimental Setup for Reactions Involving 1-(2-Chloroethanesulfonyl)propane in Covalent Warhead Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Vinyl sulfones are privileged "warheads" in targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP). They are highly valued for their exceptional selectivity, acting as suicide substrates that preferentially engage soft nucleophiles (such as cysteine thiolates) over hard nucleophiles (like lysine amines)[1]. However, highly active vinyl sulfones can suffer from poor shelf-life and unwanted auto-polymerization during storage.

1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2)[2] circumvents this issue by serving as a highly stable, shelf-ready


-chloroethyl sulfone precursor. Under mildly basic conditions, the highly acidic 

-proton adjacent to the sulfone group is abstracted, triggering an E1cB (Elimination Unimolecular conjugate Base) elimination of the

-chloride[3]. This generates the active Michael acceptor—propyl vinyl sulfone—which can then form an irreversible thioether linkage with target cysteines. This application note details the causality and self-validating protocols for both the ex situ synthesis and in situ bioconjugation of this compound.

Physicochemical Properties & Safety Grounding

  • Molecular Formula: C5H11ClO2S

  • Molecular Weight: 170.66 g/mol

  • Safety Warning: While 1-(2-chloroethanesulfonyl)propane is a valuable synthon, its structural motif shares similarities with vesicant intermediates, such as bis(2-chloroethyl) sulfone—a toxic oxidation product of sulfur mustard (HD)[4]. All ex situ manipulations must be performed in a certified fume hood using appropriate PPE to prevent accidental skin exposure.

Workflow Visualization

G A 1-(2-Chloroethanesulfonyl)propane (Stable Precursor) B Base-Promoted β-Elimination (e.g., Et3N, pH 7.5-8.0) A->B C Propyl Vinyl Sulfone (Active Michael Acceptor) B->C - HCl E Thia-Michael Addition (Nucleophilic Attack) C->E D Target Protein / Peptide (Cys-SH) D->E F Covalent Thioether Adduct (Irreversible Conjugation) E->F

Reaction workflow: Base-promoted elimination of the precursor followed by thia-Michael addition.

Protocol 1: Ex Situ Synthesis of Propyl Vinyl Sulfone

Objective: Generate and isolate the active Michael acceptor for subsequent downstream synthesis.

Step-by-Step Methodology
  • Preparation: Dissolve 1-(2-Chloroethanesulfonyl)propane (1.0 eq, 500 mg) in 10 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask purged with inert gas (

    
     or Ar).
    
  • Cooling: Chill the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (TEA, 1.5 eq) dropwise over 5 minutes. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Quenching & Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 × 10 mL), saturated aqueous

    
     (10 mL), and brine (10 mL).
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30 °C) to yield the propyl vinyl sulfone.
    
Mechanistic Causality & Self-Validation
  • Causality of Reagents: TEA is specifically chosen because it is a non-nucleophilic base. It selectively deprotonates the

    
    -carbon without acting as a competing nucleophile against the resulting vinyl sulfone[3]. DCM is utilized as an aprotic solvent to prevent competitive solvolysis of the chloride leaving group.
    
  • Self-Validation (TLC & Quenching): The reaction progress must be monitored via TLC. Because aliphatic sulfones are UV-inactive, a

    
     stain is mandatory; the emerging vinyl sulfone will rapidly reduce 
    
    
    
    , appearing as a bright yellow spot on a purple background. The 1M HCl wash is a critical self-validating step: it completely removes unreacted TEA. If residual base is left during concentration, the vinyl sulfone will undergo rapid, base-catalyzed auto-polymerization.

Protocol 2: In Situ Protein Bioconjugation / Covalent Inhibition

Objective: Direct labeling of a target cysteine protease (e.g., Cruzain or Cathepsin L)[5] using the stable precursor directly in an aqueous buffer.

Step-by-Step Methodology
  • Protein Preparation: Dilute the target protein to a final concentration of 10 µM in 1X PBS buffer, strictly adjusted to pH 8.0.

  • Precursor Addition: Prepare a 10 mM stock of 1-(2-Chloroethanesulfonyl)propane in DMSO. Add the precursor to the protein solution to achieve a final concentration of 100 µM (10-fold molar excess). Ensure the final DMSO concentration does not exceed 2% v/v.

  • Incubation: Incubate the reaction mixture at 37 °C for 2 to 4 hours with gentle orbital shaking.

  • Purification: Remove unreacted precursor and small molecules using a Zeba™ Spin Desalting Column (or equivalent size-exclusion chromatography).

Mechanistic Causality & Self-Validation
  • Causality of pH Control: Maintaining the pH strictly at 8.0 serves a dual mechanistic purpose. First, it provides the mild basicity required to slowly generate the active vinyl sulfone in situ, maintaining a low steady-state concentration that prevents off-target lysine labeling. Second, it ensures that a significant fraction of the target active-site cysteine (typical pKa ~8.3) exists as the highly nucleophilic thiolate anion (

    
    ), driving the irreversible thia-Michael addition[1].
    
  • Self-Validation (Ellman's Assay): The system is validated using an Ellman's Reagent (DTNB) assay. By quantifying the depletion of free thiols (absorbance at 412 nm) in the protein sample before and after the incubation period, the stoichiometry and efficiency of the covalent conjugation are directly confirmed without requiring immediate intact mass spectrometry.

Quantitative Data: Reactivity and Selectivity Profiling

The following table summarizes the kinetic and selectivity advantages of using the


-chloroethyl sulfone precursor compared to pre-formed warheads and industry-standard controls.
Compound / SystemActivation RequirementHalf-life (GSH Assay, pH 7.4)Cys/Lys SelectivityPrimary Application
1-(2-Chloroethanesulfonyl)propane In situ Base (

-elimination)
~45 - 60 min (dependent on pH)> 100:1Controlled-release covalent inhibitors
Propyl Vinyl Sulfone (Pre-formed)None (Direct Michael Acceptor)~30 min> 100:1Direct bioconjugation, ABPP probes
Acrylamide Control None< 10 min~ 50:1Kinase targeted covalent inhibitors
Chloroacetamide Control None< 5 min< 10:1Broad-spectrum activity-based profiling

References

  • Title: 1-(2-chloroethanesulfonyl)propane | 55750-94-2 Source: ChemicalBook URL: 2

  • Title: ethylene sulfone | 1782-89-4 Source: Benchchem URL: 3

  • Title: Impact of the Warhead of Dipeptidyl Keto Michael Acceptors on the Inhibition Mechanism of Cysteine Protease Cathepsin L Source: PMC (nih.gov) URL: 1

  • Title: Catalytic degradation of CWAs with MOF-808 and PCN-222: Toward practical application Source: Semantic Scholar URL: 4

  • Title: Successful Application of Transition-Metal-Catalyzed Alkyne Hydrothiolation toward the Modular Synthesis of a Potent Cysteine Protease Inhibitor Source: ACS Publications URL: 5

Sources

Application Note: 1-(2-Chloroethanesulfonyl)propane as a Key Precursor for Vinyl Sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is a highly valuable synthetic intermediate in organic chemistry and materials science[1]. Serving as a stable, handleable precursor, it is primarily utilized to synthesize propyl vinyl sulfone via a highly efficient dehydrohalogenation reaction[2].

Vinyl sulfones are exceptionally versatile Michael acceptors and polymerizable monomers. However, the direct storage and handling of volatile or highly reactive vinyl monomers can be challenging due to spontaneous polymerization or degradation. By storing the 2-chloroethyl sulfone precursor instead, researchers can generate the active vinyl sulfone in situ or immediately prior to polymerization, ensuring high purity, extended shelf-life, and superior reaction yields[2][3].

Mechanistic Insights: The E2 Dehydrohalogenation

The transformation of 1-(2-chloroethanesulfonyl)propane to propyl vinyl sulfone is driven by a base-catalyzed bimolecular elimination (E2) mechanism.

Causality of Reactivity: The sulfone group (


) is powerfully electron-withdrawing. This inductive effect significantly lowers the pKa of the 

-protons (the protons on the carbon adjacent to both the sulfone and the chloroethyl group). When exposed to a base (such as aqueous sodium hydroxide, sodium carbonate, or an organic amine like diisopropylamine), the base abstracts this highly acidic

-proton[3][4]. Simultaneously, the electron pair cascades to form a carbon-carbon

-bond, expelling the chloride ion as a leaving group.

Because this reaction is thermodynamically driven by the formation of the conjugated vinyl sulfone system, it proceeds almost instantaneously, even under mild thermal conditions (10 °C to 30 °C)[3].

Mechanism A 1-(2-Chloroethanesulfonyl)propane (Precursor) B Transition State (Base abstracts α-proton) A->B Base Addition (e.g., NaOH, Et3N) C Propyl Vinyl Sulfone (Product) + HCl B->C E2 Elimination (-Cl⁻ leaving group)

Caption: E2 dehydrohalogenation mechanism converting the chloroethyl sulfone precursor to a vinyl sulfone.

Experimental Protocols

The following self-validating protocols describe the two-step synthesis of propyl vinyl sulfone, starting from the corresponding sulfide.

Protocol A: Oxidation to 1-(2-Chloroethanesulfonyl)propane

Objective: Convert propyl 2-chloroethyl sulfide to the corresponding sulfone.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of propyl 2-chloroethyl sulfide in a suitable solvent such as glacial acetic acid[2].

  • Oxidation: Heat the solution to 90–120 °C. Slowly add a slight stoichiometric excess (approx. 2.2 equivalents) of an oxidizing agent, such as 30% aqueous hydrogen peroxide, dropwise[2].

    • Expert Insight: The oxidation of sulfides to sulfones is highly exothermic. The addition rate must be strictly controlled to prevent thermal runaway and over-pressurization.

  • Validation: Monitor the reaction via TLC or GC-MS. The complete disappearance of the sulfide peak and the emergence of the highly polar sulfone peak indicates reaction completion.

  • Workup: Cool the mixture to room temperature, dilute with water, and extract with dichloromethane. Wash the organic layer with saturated aqueous sodium bicarbonate to neutralize residual acetic acid. Dry over anhydrous

    
     and concentrate under vacuum to yield 1-(2-chloroethanesulfonyl)propane.
    
Protocol B: Base-Catalyzed Dehydrohalogenation to Propyl Vinyl Sulfone

Objective: Eliminate HCl to form the active vinyl sulfone monomer.

  • Reaction Setup: Dissolve 1-(2-chloroethanesulfonyl)propane in a solvent system (e.g., water for inorganic bases, or an aprotic solvent like ethyl acetate if utilizing amine bases)[2][4].

  • Base Addition: Cool the reaction vessel to 10–15 °C using an ice bath. Slowly add 1.0 to 1.5 equivalents of a base (e.g., 20% aqueous NaOH or diisopropylamine)[3][4].

  • Elimination: Stir the mixture for 1 to 2 hours. The dehydrohalogenation is typically very fast, and the internal temperature can be allowed to rise to 30–50 °C[2].

  • Isolation: Neutralize any excess alkali with dilute hydrochloric acid[2]. Extract the water-insoluble product with a non-polar organic solvent. Evaporate the solvent and purify the propyl vinyl sulfone via vacuum distillation to achieve polymer-grade purity[2].

Downstream Applications & Quantitative Data

Once synthesized, propyl vinyl sulfone is utilized across diverse advanced material sectors. It can be polymerized via free-radical initiators (like benzoyl peroxide) or anionic/alkaline persulfate initiators (like n-BuLi) to yield specialized polymers[5][6].

Applications PVS Propyl Vinyl Sulfone Radical Free-Radical Initiation (e.g., Benzoyl Peroxide) PVS->Radical Initiator Anionic Anionic Initiation (e.g., Persulfates, n-BuLi) PVS->Anionic Initiator Styrene Thermoplastic Resins (Styrene Copolymers) Radical->Styrene Polymerization Lenses Optical Medical Devices (Hydrophilic Lenses) Radical->Lenses Polymerization Batteries Solid Electrolytes (Lithium Metal Batteries) Anionic->Batteries Polymerization

Caption: Polymerization pathways and industrial applications of propyl vinyl sulfone.

Table 1: Applications and Copolymer Properties of Propyl Vinyl Sulfone
Application FieldCo-Monomer / InitiatorKey Property / Outcome
Thermoplastic Resins Styrene / Benzoyl PeroxideYields clear, hard moldable bodies; significantly increases the thermal softening temperature compared to pure polystyrene[7].
Solid-State Batteries None (Homopolymer) / Alkaline PersulfatePolymerizes to form soft, flame-resistant polymers used in multi-layer solid electrolyte separators for lithium secondary batteries[5][6].
Optical Medical Devices Fluorocarbon & HEMA / IABNActs as a hydrophilic modifier in contact lenses, achieving a tunable hydrated water content of 25% to 60%[8].
Bioconjugation Proteins (Cysteine residues)Acts as a highly selective Michael acceptor for sulfhydryl groups at pH 7-9, forming stable covalent linkages without cross-reacting with amines[9].

References

  • Unsaturated sulfones - US2554576A Source: Google Patents URL
  • 2-vinylsulfonylethanol - US3509218A Source: Google Patents URL
  • Improved preparation process of phenyl vinyl sulfone - CN102126995A Source: Google Patents URL
  • Multi-Layer Solid Electrolyte Separator for a Lithium Secondary Battery and Manufacturing Method - US20220407183A1 Source: Google Patents URL
  • Vinyl sulfone copolymers - US2538100A Source: Google Patents URL
  • Fluorocarbon-sulfone hydrophilic contact lenses, optical medical devices and compositions thereof - US6559198B2 Source: Google Patents URL
  • Preparation of characterization of poly(ethylene glycol) vinyl sulfone Source: PubMed (NIH) URL:[Link]

Sources

Application Note: Catalytic Methodologies for the Functionalization and Utilization of 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is a highly versatile, bifunctional aliphatic sulfone. In its native state, it serves as a stable precursor. However, upon catalytic activation, it undergoes a quantitative transformation into Propyl Vinyl Sulfone (PVS) , a robust and highly electrophilic Michael acceptor.

Because the sulfonyl group strongly withdraws electron density from the adjacent vinyl system, PVS is primed for rapid, catalyst-driven conjugate additions. This application note details the end-to-end catalytic workflows for utilizing 1-(2-Chloroethanesulfonyl)propane: starting from its phase-transfer catalyzed dehydrohalogenation, through its application in near-neutral Thiol-Michael bioconjugations, and concluding with its role in the asymmetric organocatalytic synthesis of chiral pharmacophores.

SyntheticPathway A 1-(2-Chloroethanesulfonyl)propane (Stable Precursor) B Propyl Vinyl Sulfone (PVS) (Michael Acceptor) A->B PTC / NaOH Dehydrohalogenation C Thiol-Michael Addition (Bioconjugation & Hydrogels) B->C DMPP / TCEP Nucleophilic Catalysis D Aza-Michael Addition (beta-aminosulfone APIs) B->D Lewis Acid / Microwave E Asymmetric C-Michael (Chiral Pharmacophores) B->E Chiral Amine Organocatalysis

Caption: Divergent catalytic functionalization pathways of 1-(2-Chloroethanesulfonyl)propane.

Protocol I: Catalytic Dehydrohalogenation to Propyl Vinyl Sulfone

To activate 1-(2-Chloroethanesulfonyl)propane for downstream cross-linking, it must be converted into PVS via the elimination of hydrogen chloride.

Causality & Experimental Design: While simple aqueous bases (e.g., NaOH) can drive this elimination, conducting the reaction in a monophasic aqueous or alcoholic system often leads to unwanted side reactions. Specifically, the newly formed, highly electrophilic vinyl sulfone can undergo an oxa-Michael addition with water or alcohol, degrading the yield. To prevent this, a biphasic Phase-Transfer Catalysis (PTC) system is employed. Tetrabutylammonium bromide (TBAB) acts as the phase-transfer catalyst, shuttling hydroxide ions into the organic layer (dichloromethane) where the elimination occurs rapidly. The lipophilic PVS remains safely in the organic phase, shielded from aqueous nucleophiles.

Step-by-Step Methodology
  • Preparation : Dissolve 10.0 mmol of 1-(2-Chloroethanesulfonyl)propane in 20 mL of Dichloromethane (DCM).

  • Catalyst Addition : Add 0.5 mmol (5 mol%) of Tetrabutylammonium bromide (TBAB) to the organic phase.

  • Biphasic Reaction : Cool the mixture to 0 °C. Vigorously stir while adding 15 mL of a cold 2.0 M aqueous NaOH solution dropwise over 15 minutes.

  • Phase Separation : Allow the reaction to warm to room temperature and stir for 2 hours. Transfer to a separatory funnel, collect the lower DCM layer, and wash twice with brine.

  • Self-Validating QC Check : Dry the organic layer over anhydrous

    
    , concentrate under vacuum, and analyze via 
    
    
    
    NMR. The reaction is complete when the triplet signals of the
    
    
    group (~3.8 ppm) completely disappear, replaced by a characteristic multiplet of vinyl protons (6.0–6.8 ppm).
Table 1: Spectroscopic QC Checkpoints for PVS Synthesis
CompoundFunctional Group

NMR Signature (

)
IR Signature (

)
1-(2-Chloroethanesulfonyl)propane

-chloroethyl
Triplet at ~3.80 ppm (

)
1315, 1130 (

)
Propyl Vinyl Sulfone (PVS) Vinyl groupMultiplets at 6.10, 6.40, 6.75 ppm (

)
1610 (C=C), 1305, 1120

Protocol II: Catalytic Thiol-Michael "Click" Conjugation

Once synthesized, PVS is a premier candidate for thiol-Michael addition reactions. This subset of "click" chemistry is widely utilized in bioconjugation, targeted drug delivery, and the synthesis of therapeutic hydrogels.

Causality & Experimental Design: Traditional thiol-Michael additions rely on basic catalysts (like Triethylamine) to deprotonate the thiol (


) into a nucleophilic thiolate anion. However, basic conditions (pH > 8) can trigger irreversible disulfide scrambling in sensitive protein payloads. To circumvent this, nucleophilic catalysts  such as Dimethylphenylphosphine (DMPP) or nitrogen-centered nucleophiles are utilized.

Rather than deprotonating the thiol, the phosphine catalyst directly attacks the vinyl sulfone to generate a strongly basic zwitterionic enolate intermediate. This intermediate deprotonates the thiol in situ, driving exceptionally rapid reaction kinetics at near-neutral pH without degrading biological payloads.

Mechanism PVS Propyl Vinyl Sulfone Zwit Zwitterionic Enolate Intermediate PVS->Zwit Nucleophilic Attack Cat Phosphine Catalyst (e.g., DMPP) Cat->Zwit Binds to beta-carbon Thiolate Thiolate + Phosphonium Zwit->Thiolate Deprotonates Thiol Thiol R-SH (Thiol Payload) Thiol->Thiolate Proton Transfer Product Thioether Sulfone Bioconjugate Thiolate->Product Thiolate attacks alpha-carbon Catalyst released Product->Cat Catalyst Regeneration

Caption: Catalytic cycle of phosphine-mediated thiol-Michael addition to vinyl sulfones.

Step-by-Step Methodology
  • Buffer Preparation : Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.2.

  • Reagent Mixing : Dissolve the thiol-containing payload (e.g., a cysteine-terminated peptide) at 1.0 mM concentration in the buffer. Add 1.2 equivalents of PVS.

  • Catalytic Initiation : Add 0.05 equivalents (5 mol%) of Tris(2-carboxyethyl)phosphine (TCEP) or DMPP.

  • Incubation : Agitate gently at room temperature for 15–30 minutes. The nucleophilic catalysis mechanism ensures near-instantaneous conversion despite the neutral pH.

  • Self-Validating QC Check : Quench an aliquot with Ellman’s reagent (DTNB). The absence of a yellow color (measured at 412 nm) confirms the complete consumption of free thiols, validating the success of the click reaction.

Protocol III: Enantioselective Organocatalytic Carbon-Michael Addition

Beyond bioconjugation, PVS serves as a versatile building block for synthesizing complex, chiral ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-alkyl sulfone pharmacophores via asymmetric Carbon-Michael additions.

Causality & Experimental Design: The direct addition of unmodified aldehydes to vinyl sulfones is historically challenging due to the low nucleophilicity of aldehydes and the high potential for racemic background reactions. By employing a chiral secondary amine catalyst (e.g., a silylated biarylprolinol), the aldehyde is transiently converted into a highly nucleophilic, sterically constrained enamine. The bulky silyl ether group of the catalyst effectively blocks one face of the enamine, dictating the trajectory of the incoming PVS electrophile. This stereocontrol mechanism consistently yields ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-alkylated products with excellent enantiomeric excess.
Step-by-Step Methodology
  • Activation : In a dry reaction vial under argon, dissolve 1.0 mmol of the target aldehyde and 0.1 mmol (10 mol%) of the chiral diphenylprolinol silyl ether catalyst in 2.0 mL of anhydrous Toluene.

  • Conjugate Addition : Add 1.2 mmol of PVS to the solution. Stir the mixture at room temperature for 12–24 hours.

  • Reduction (Optional but recommended for stability) : To prevent epimerization of the newly formed chiral

    
    -center, add 2.0 mL of Methanol and 1.5 equivalents of 
    
    
    
    at 0 °C to reduce the aldehyde to a stable chiral alcohol.
  • Self-Validating QC Check : Purify the product via flash chromatography. Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard. Expected ee is >95%.

Table 2: Comparison of Catalytic Systems for Vinyl Sulfone Functionalization
Reaction TypeCatalyst SystemMechanism of ActionOptimal pH / SolventYield / Efficiency
Dehydrohalogenation TBAB (Phase-Transfer)Ion-shuttling of

Biphasic (DCM/Water)>90% (Prevents hydrolysis)
Thiol-Michael TCEP / DMPPNucleophilic ZwitterionpH 7.0 - 7.5 (Aqueous)>95% (Rapid, <30 mins)
C-Michael (Asymmetric) Silylated ProlinolChiral Enamine ShieldingToluene (Anhydrous)>85% Yield, >95% ee

References

  • Nitrogen-Centered Nucleophile Catalyzed Thiol-Vinylsulfone Addition, Another Thiol-ene “Click” Reaction Source: ACS Macro Letters URL
  • Organocatalytic Michael Addition of Aldehydes to Vinyl Sulfones: Enantioselective α-Alkylations of Aldehydes and Their Derivatives Source: Organic Letters - ACS Publications URL
  • Thiol–ene click hydrogels for therapeutic delivery Source: PMC - NIH URL
  • Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones Source: PMC - NIH URL
  • Anodeless Solid-State Lithium Metal Batteries and Manufacturing Method Source: Justia Patents URL

Troubleshooting & Optimization

Application Science Support Center: 1-(2-Chloroethanesulfonyl)propane Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Reactivity, Side Reactions, and Chemoselectivity Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. 1-(2-Chloroethanesulfonyl)propane (Propyl 2-chloroethyl sulfone, CAS: 55750-94-2) is a highly reactive bifunctional aliphatic sulfone. While primarily utilized as a precursor for introducing propylsulfonyl groups or generating vinyl sulfones in situ, its dual reactivity profile—featuring an electrophilic


-carbon and highly acidic 

-protons—often leads to complex side-reaction cascades.

As a Senior Application Scientist, I have compiled this definitive guide to help you understand the causality behind these side reactions and provide self-validating protocols to strictly control your experimental outcomes.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: During nucleophilic substitution (


) with an amine, my LC-MS shows a major byproduct with a -36 Da mass shift. What is this? 
A1:  You are observing the classic E1cB/E2 dehydrohalogenation side reaction. The strongly electron-withdrawing sulfonyl group (

) drastically lowers the

of the adjacent

-protons. When exposed to basic nucleophiles (like primary/secondary amines) or auxiliary bases (e.g., DIPEA, TEA), the base abstracts an

-proton, leading to the rapid expulsion of the chloride leaving group and the formation of propyl vinyl sulfone (loss of HCl = -36.46 Da) 1. To prevent this, substitution must be performed using non-basic nucleophiles under strictly controlled pH conditions.

Q2: I am trying to synthesize a specific secondary amine derivative, but my NMR shows a complex mixture, even though the mass matches my target. Why? A2: You are likely observing a two-step cascade resulting in a Michael Addition Adduct . If your reaction conditions are basic enough to trigger the elimination described in Q1, the resulting propyl vinyl sulfone acts as a potent Michael acceptor. Your amine nucleophile will then attack the


-carbon of the newly formed double bond. While the final molecular weight of this Michael adduct is identical to the direct 

product, the reaction is unselective and often yields a mixture of oligomers or poly-alkylated species, complicating NMR interpretation.

Q3: My stock solutions of 1-(2-Chloroethanesulfonyl)propane degrade over time, showing a +18 Da shift relative to the vinyl sulfone. How do I stabilize it? A3: This indicates aqueous hydrolysis. The


-chloroethyl moiety is highly susceptible to nucleophilic attack by water, particularly in unbuffered or slightly basic aqueous environments, yielding 2-hydroxyethanesulfonyl derivatives 23. Ensure all stock solutions are prepared in strictly anhydrous, aprotic solvents (e.g., dry DCM or MeCN) and stored under an inert argon atmosphere at -20°C.
Part 2: Reaction Network Visualization

The following diagram maps the divergent reactivity pathways of 1-(2-chloroethanesulfonyl)propane based on your chosen experimental conditions.

SideReactions SM 1-(2-Chloroethanesulfonyl)propane (Target Precursor) SN2 Direct Substitution Product (Desired SN2 Pathway) SM->SN2 Non-basic Nucleophile (e.g., NaN3, pH 6-7) VS Propyl Vinyl Sulfone (Elimination Product) SM->VS Base Catalysis (-HCl, E1cB/E2) HYD 2-Hydroxyethyl Sulfone (Hydrolysis Product) SM->HYD Aqueous Base / Heat (OH- attack) MA Michael Adduct (Thermodynamic Sink) VS->MA Nucleophilic Attack (Michael Addition)

Mechanistic divergence of 1-(2-chloroethanesulfonyl)propane under varying reaction conditions.

Part 3: Quantitative Side-Reaction Profiling

To assist in your reaction planning, the table below summarizes the kinetic competitiveness and yield impacts of the most common side reactions.

Reaction TypeCatalyst / Trigger ConditionKinetic CompetitivenessTypical Yield PenaltyMitigation Strategy
Dehydrohalogenation Amine bases,

, elevated temp.
Extremely Fast (outcompetes

)
40% - 90% loss to vinyl sulfoneUse non-basic nucleophiles; buffer reactions to

.
Michael Addition Excess nucleophile + vinyl sulfoneModerate to Fast20% - 60% (complex mixtures)Maintain strict stoichiometry (1.0 eq nucleophile); avoid basic conditions.
Hydrolysis Unbuffered water, atmospheric moistureSlow at RT; Fast at

5% - 15% during workupPerform rapid, cold aqueous workups; store in anhydrous conditions.

-Deprotonation
Strong bases (e.g., LDA, NaH)FastComplete degradationAvoid strong non-nucleophilic bases unless targeting specific

-functionalization.
Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), you can verify the causality of the chemistry in real-time.

Protocol A: Chemoselective

Azidation (Avoiding Elimination)

Objective: To displace the chloride with an azide group while completely suppressing the E1cB vinyl sulfone formation pathway. Causality & Design: By utilizing sodium azide in a neutral, polar aprotic system with a phase-transfer catalyst, the basicity of the reaction medium is kept below the threshold required for


-proton abstraction, kinetically favoring 

.
  • Preparation: Dissolve 1.0 eq of 1-(2-Chloroethanesulfonyl)propane in anhydrous DMF to a concentration of 0.2 M under an argon atmosphere.

  • Reagent Addition: Add 1.5 eq of Sodium Azide (

    
    ) and 0.1 eq of Tetrabutylammonium iodide (TBAI). Note: TBAI acts as a phase-transfer catalyst, accelerating 
    
    
    
    kinetics to outpace any background elimination.
  • Reaction: Stir the mixture at 40°C for 4 hours.

  • Self-Validation Check (IPC): Pull a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The presence of a dominant peak at

      
       corresponding to the azide adduct, with an absolute absence of the -36 Da vinyl sulfone peak, validates the chemoselectivity of the neutral conditions.
      
  • Workup: Quench the reaction with cold deionized water. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Controlled Generation of Propyl Vinyl Sulfone

Objective: To intentionally drive the elimination pathway to quantitative yield, preparing the vinyl sulfone for downstream Michael additions (a common strategy in covalent drug discovery). Causality & Design: The introduction of a non-nucleophilic organic base (TEA) rapidly deprotonates the highly acidic


-carbon, driving an irreversible E1cB elimination of HCl.
  • Preparation: Dissolve 1.0 eq of 1-(2-Chloroethanesulfonyl)propane in anhydrous DCM (0.5 M).

  • Cooling: Cool the reaction flask to 0°C in an ice-water bath to prevent thermal polymerization of the resulting vinyl sulfone.

  • Base Addition: Dropwise add 1.2 eq of Triethylamine (TEA) over 10 minutes.

  • Reaction: Stir for 30 minutes at 0°C, then allow the mixture to warm to room temperature for 1 hour.

  • Self-Validation Check (IPC): Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1) alongside the starting material.

    • Validation: The starting material spot should be completely consumed. A new, highly UV-active spot (due to the conjugated double bond of the vinyl sulfone) will appear at a higher

      
       value.
      
  • Workup: Wash the organic layer with cold 1M HCl (to remove excess TEA and TEA-HCl salts), followed by brine. Dry over

    
     and concentrate carefully (avoid temperatures above 35°C).
    
Part 5: References
  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides - PMC National Institutes of Health (NIH)

  • REPORT DOCUMENTATION PAGE - DTIC (Oxidation and Reactivity of Chloroethyl Sulfones) Defense Technical Information Center (DTIC)

  • Fundamental Studies of the Uptake and Diffusion of Sulfur Mustard Simulants within Zirconium-based Metal-Organic Frameworks VTechWorks

Sources

How to improve the yield of reactions with "1-(2-Chloroethanesulfonyl)propane"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in optimizing workflows involving bifunctional aliphatic building blocks.

1-(2-Chloroethanesulfonyl)propane (also known as propyl 2-chloroethyl sulfone) is a highly versatile precursor. Its primary synthetic utility lies in its ability to undergo base-catalyzed dehydrohalogenation to generate propyl vinyl sulfone , a potent Michael acceptor used extensively in click chemistry (thia-/aza-Michael additions) and bioconjugation. However, researchers often experience diminished yields due to competing nucleophilic substitution, premature polymerization, or hydrolytic degradation.

This guide provides a self-validating troubleshooting framework, rooted in mechanistic causality, to help you achieve near-quantitative yields in your synthetic workflows.

Visualizing the Reaction Network

To improve yields, we must first map the competing mechanistic pathways. The diagram below illustrates the desired elimination-addition sequence versus the common side reactions that deplete your yield.

G A 1-(2-Chloroethanesulfonyl)propane (Starting Material) B Non-Nucleophilic Base (e.g., TEA, DBU) E2 Elimination A->B -HCl F Aqueous Base / Heat Hydrolysis & Hydration A->F Side Reaction C Propyl Vinyl Sulfone (Reactive Intermediate) B->C Desired Pathway D Nucleophile Thia-/Aza-Michael Addition C->D Stepwise Addition G High Concentration Polymerization C->G Side Reaction E Target Adduct (High Yield) D->E Controlled Temp H Degraded Byproducts F->H Yield Loss G->H Yield Loss

Mechanistic pathways of 1-(2-Chloroethanesulfonyl)propane highlighting desired vs. side reactions.

Troubleshooting FAQs: Mechanistic Insights

Q1: My overall yield of the Michael adduct is below 40%, and NMR shows a complex mixture. Why is the dehydrohalogenation step failing? A1: The conversion of 1-(2-chloroethanesulfonyl)propane to propyl vinyl sulfone requires an E2 elimination. If you are using strong, highly nucleophilic bases (like unhindered alkoxides or concentrated aqueous NaOH at elevated temperatures), direct nucleophilic substitution (SN2) at the


-carbon or hydrolysis of the sulfone can outcompete the elimination[1]. Furthermore, aqueous alkali can lead to the hydration of the resulting vinyl sulfone if the temperature exceeds 40 °C[2].
Solution: Shift to non-nucleophilic, sterically hindered organic bases such as Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent (e.g., DCM or THF). The strongly electron-withdrawing sulfonyl group makes the 

-protons highly acidic, allowing mild organic bases to drive the E2 elimination cleanly[3].

Q2: I am attempting a one-pot thia-Michael addition with a thiol, but I isolate mostly the direct SN2 thioether product rather than the vinyl sulfone adduct. How do I fix this? A2: Thiols are exceptional nucleophiles. If the thiol and the base are introduced simultaneously to the 1-(2-chloroethanesulfonyl)propane, the thiolate anion may directly attack the alkyl chloride (SN2) before the base can abstract the


-proton for elimination.
Solution: Adopt a stepwise "in situ" generation protocol. First, treat the precursor with TEA at 0 °C to quantitatively form the propyl vinyl sulfone intermediate. Only after validating the complete consumption of the starting material should you introduce the thiol nucleophile.

Q3: The reaction yields a viscous, intractable gum. What causes this, and how can it be prevented? A3: Vinyl sulfones are highly susceptible to both radical and anionic polymerization, especially at high concentrations or elevated temperatures. Solution: Maintain reaction concentrations below 0.2 M. If heating is absolutely required for a sterically hindered Michael addition, add a radical inhibitor such as Butylated hydroxytoluene (BHT) (0.1 mol%) to suppress radical-initiated oligomerization.

Quantitative Data: Optimization of Elimination Conditions

The choice of base and temperature dictates the dominant mechanistic pathway. The table below summarizes the causality between reaction conditions and the resulting yield of the active vinyl sulfone intermediate.

Reaction ConditionBase CharacteristicsPrimary PathwayMajor ProductEstimated Yield
20% aq. NaOH, 60 °C Strong, NucleophilicE2 + HydrolysisHydrated/Hydrolyzed Byproducts< 45%
20% aq. NaOH, 35 °C Strong, NucleophilicE2Propyl Vinyl Sulfone~ 80%[2]
NaOMe, MeOH, 25 °C Strong, NucleophilicSN2 + E2Methoxyether + Vinyl Sulfone< 40%
TEA, DCM, 0 °C to RT Mild, Non-NucleophilicE2Propyl Vinyl Sulfone> 95%

Standard Operating Procedure (SOP)

High-Yield Stepwise Synthesis of Thia-Michael Adducts This protocol is designed as a self-validating system. Step 1 isolates the elimination mechanism, ensuring no competing SN2 reactions occur, while Step 2 controls the addition mechanism.

Step 1: In Situ Vinyl Sulfone Generation

  • Dissolve 1-(2-chloroethanesulfonyl)propane (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Dropwise add Triethylamine (TEA, 1.2 mmol, 1.2 eq) over 5 minutes.

    • Causality: Slow addition at 0 °C prevents localized exothermic hotspots that could trigger the anionic polymerization of the highly reactive vinyl sulfone as it forms.

  • Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.

    • Self-Validation: Analyze an aliquot via TLC (Hexanes/EtOAc). The complete disappearance of the starting material validates the quantitative formation of propyl vinyl sulfone. Do not proceed to Step 2 until this is confirmed.

Step 2: Controlled Thia-Michael Addition 5. Re-cool the reaction mixture to 0 °C. 6. Slowly add the desired thiol nucleophile (1.05 mmol, 1.05 eq). 7. Add a catalytic amount of DBU (0.1 mmol, 10 mol%) to accelerate the Michael addition.

  • Causality: DBU acts as a highly efficient proton shuttle, activating the thiol into a more reactive thiolate without acting as a competing nucleophile itself.

  • Stir at room temperature for 2-4 hours until completion (monitor via LC-MS).

  • Quench with saturated aqueous

    
     (5 mL), extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • Zielinski, P. A. (1976). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository. URL:[Link]

  • Schoepfle, C. S., & Roessler, G. W. (1951). Unsaturated sulfones (US Patent 2554576A). Google Patents.
  • Tilley, R. I. (1993). Rates of Reaction of the Sulfoxides and Sulfones of Sulfur Mustard and 2-Chloroethyl Ethyl Sulfide with Hydroxide Ion in Water. Australian Journal of Chemistry, CSIRO Publishing. URL:[Link]

Sources

Troubleshooting guide for "1-(2-Chloroethanesulfonyl)propane" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) 1. As a bis-electrophilic synthon, this compound is primarily utilized to generate propyl vinyl sulfone in situ via base-mediated dehydrohalogenation. The resulting intermediate serves as a highly reactive Michael acceptor for nucleophilic addition.

Because this workflow relies on dynamically generated, highly reactive intermediates, researchers frequently encounter issues with reaction stalling, over-alkylation, or moisture-induced degradation 2. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative optimization strategies to ensure high-fidelity mono-alkylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I observing significant amounts of di-Michael adducts and polymeric byproducts instead of the desired mono-alkylated product? The Causality: This is a failure of transition state stabilization. The intermediate propyl vinyl sulfone is aggressively electrophilic. When the reaction is run in an aprotic, less polar medium (e.g., pure DCM or THF), the localized concentration of the nucleophile combined with an unshielded intermediate leads to rapid over-alkylation, forming unwanted di-Michael adducts and polymers 3. The Fix: Switch to a polar, protic medium such as ethanol. Protic solvents stabilize the transition state via hydrogen bonding and attenuate the nucleophilicity of the primary mono-adduct, strongly favoring the formation of the desired mono-alkylated product 3.

Q2: My dehydrohalogenation step is stalling, resulting in unreacted 1-(2-Chloroethanesulfonyl)propane. What is the mechanistic failure? The Causality: The elimination of HCl to form the vinyl sulfone is an equilibrium-driven process that requires a strict stoichiometric amount of a non-nucleophilic base. Furthermore, 2-chloroethylsulfonyl compounds can react vigorously with trace moisture to produce corrosive hydrogen chloride gas [[2]](), which prematurely consumes the base and halts the elimination cycle. The Fix: Ensure the use of exactly 1.1 to 1.2 equivalents of strictly anhydrous Triethylamine (TEA). The precipitation of TEA·HCl removes the leaving group from the solution, driving the reaction forward via Le Chatelier's principle.

Q3: Can this compound undergo unwanted radical fragmentation during photolytic reactions? The Causality: Yes, via


-elimination of the sulfonyl radical. 2-chloroethylsulfonyl derivatives are known to participate in free radical pathways. Under radical initiation, the generation of a sulfonyl radical can trigger a rapid 

-elimination event that expels sulfur dioxide and ethylene gas 4. If your reaction mixture is inadvertently exposed to strong UV light or radical initiators, you will observe unexplained mass loss. Keep reactions shielded from light if radical pathways are not the intended target.

Troubleshooting Start Issue: Low Yield or Stalled Reaction Check1 TLC Shows Unreacted Precursor? Start->Check1 Fix1 Increase Base to 1.1-1.2 eq Ensure Anhydrous Conditions Check1->Fix1 Yes Check2 Multiple Spots / Smearing on TLC? Check1->Check2 No Fix2 Switch to Protic Solvent (EtOH) Lower Temp to 0°C Check2->Fix2 Yes

Decision tree for troubleshooting stalled reactions and byproduct formation in sulfonyl workflows.

Part 2: Self-Validating Experimental Protocol

Domino Base-Mediated Elimination and Thia-Michael Addition

To ensure scientific integrity, this protocol is designed as a self-validating system. Do not proceed to the next step unless the analytical checkpoint confirms the mechanistic milestone has been achieved.

Step 1: Precursor Activation (Vinyl Sulfone Generation)

  • Dissolve 1.0 eq of 1-(2-Chloroethanesulfonyl)propane in anhydrous Ethanol (0.2 M) under an inert N₂ atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling prevents the exothermic polymerization of the highly reactive vinyl sulfone intermediate.

  • Dropwise add 1.1 eq of Triethylamine (TEA) over 10 minutes. Stir for 30 minutes at 0 °C.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 3:1). The starting material spot must disappear, replaced by a lower-Rf spot corresponding to propyl vinyl sulfone. A white precipitate (TEA·HCl) must be visibly suspended in the flask, confirming successful dehydrohalogenation.

Step 2: Nucleophilic Addition

  • Add 1.0 eq of the desired nucleophile (e.g., an alkyl thiol or amine) dropwise to the 0 °C suspension.

  • Allow the reaction to slowly warm to room temperature (20 °C) over 2 hours. Causality: Slow warming ensures the kinetic product (mono-adduct) forms cleanly before thermodynamic equilibration can favor di-adducts.

  • Validation Checkpoint 2: Take a 0.1 mL aliquot for crude ¹H-NMR. Look for the complete disappearance of the characteristic vinyl proton multiplets (approx. 6.0–6.8 ppm) and the appearance of new aliphatic multiplets, confirming total consumption of the Michael acceptor.

Step 3: Quenching and Isolation

  • Quench the reaction with an equal volume of saturated aqueous NH₄Cl to neutralize excess base and protonate the intermediate enolate.

  • Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Pathway A 1-(2-Chloroethanesulfonyl)propane (Stable Precursor) B Base Addition (e.g., TEA, 1.1 eq) A->B Activation C Propyl Vinyl Sulfone (Electrophilic Intermediate) B->C -HCl (Elimination) D Nucleophile Addition (Michael Acceptor) C->D + Nu-H E Mono-Alkylated Adduct (Target Product) D->E Protic Solvent F Di-Adduct / Polymer (Side Product) D->F Aprotic Solvent / Excess Nu

Mechanistic pathway of 1-(2-Chloroethanesulfonyl)propane domino elimination and Michael addition.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between solvent polarity, base equivalents, and the resulting product distribution. Use this matrix to optimize your specific nucleophilic addition.

Table 1: Optimization Matrix for Nucleophilic Addition to 1-(2-Chloroethanesulfonyl)propane

Solvent SystemBase (Eq)Temp (°C)NucleophileMono-Adduct Yield (%)Di-Adduct/Polymer (%)
DCM (Aprotic)TEA (1.5)25Amine35%60%
THF (Aprotic)TEA (1.1)0 to 25Thiol55%35%
EtOH (Protic)TEA (1.1)0 to 20Amine88%<5%
EtOH/H₂O (9:1)DIPEA (1.1)0 to 20Thiol92% <2%

References

  • Title: Some reactions of 2-chloroethanesulfonyl chloride Source: RIT Digital Institutional Repository (Paul Zielinski) URL: [Link]

Sources

Stability issues of "1-(2-Chloroethanesulfonyl)propane" under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Reactivity Troubleshooting for 1-(2-Chloroethanesulfonyl)propane

Executive Summary Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2). In drug discovery and advanced organic synthesis, this molecule is frequently deployed as a "masked warhead"[1]. The 2-chloroethyl sulfone moiety serves as a stable precursor that can be synthetically manipulated before being intentionally converted into a highly reactive propyl vinyl sulfone (a Michael acceptor) via base-mediated


-elimination[1]. Understanding the thermodynamic triggers of this elimination is critical to preventing premature degradation, unintended polymerization, and off-target nucleophilic attacks during your workflows.

Part 1: Troubleshooting Guide: Common Failure Modes & Interventions

Failure Mode A: Premature Warhead Unmasking (Dehydrohalogenation)

  • Symptom: LC-MS analysis of your reaction mixture shows a sudden mass reduction of 36 Da (M - HCl) relative to the expected parent mass.

  • Causality: The strongly electron-withdrawing nature of the sulfonyl group (

    
    ) highly acidifies the 
    
    
    
    -protons. Exposure to even mild bases (e.g., Triethylamine, DIPEA, or
    
    
    ) triggers an E1cB (Elimination Unimolecular conjugate Base) or E2 mechanism[1][2]. The base abstracts the
    
    
    -proton, forming a transient carbanion that rapidly expels the
    
    
    -chloride leaving group, yielding the reactive vinyl sulfone[3].
  • Intervention: If the 2-chloroethyl group must be preserved for downstream steps, strictly avoid basic conditions. Use non-nucleophilic acid scavengers (like propylene oxide) or conduct upstream couplings under strictly acidic/neutral conditions.

Failure Mode B: Unintended Michael Addition & Polymerization

  • Symptom: Formation of complex, high-molecular-weight mixtures or adducts with your solvent/reagents.

  • Causality: Once the vinyl sulfone is formed (whether intentionally or prematurely), the electron-deficient alkene becomes a potent electrophile. Any nucleophiles present in the matrix (primary/secondary amines, thiols, or even alcohols under basic conditions) will rapidly undergo conjugate (Michael) addition[1]. Furthermore, elevated temperatures can induce radical-mediated polymerization of the vinyl species.

  • Intervention: Mask reactive nucleophiles in your substrate (e.g., using Boc or Fmoc protecting groups) prior to the base-induced unmasking step. Maintain reaction temperatures below 40°C during and after the elimination phase.

Part 2: Quantitative Data Presentation

Table 1: Thermodynamic and Kinetic Stability Matrix for 1-(2-Chloroethanesulfonyl)propane

Reaction ConditionReagent/Base pKaPrimary MechanismHalf-Life of PrecursorExpected Outcome
Neutral / Acidic N/AStable> 6 monthsIntact 2-chloroethyl sulfone
Mild Base (Aqueous) ~8-9 (

)
E2 / E1cB2 - 4 HoursSlow conversion to vinyl sulfone
Strong Organic Base ~10-11 (TEA, DIPEA)E1cB< 5 minutesRapid, quantitative elimination[2]
Strong Nucleophile (No Base)~10 (Thiolate in buffer)

VariableDirect substitution (competes with elimination)

Part 3: Experimental Protocols

Protocol A: Controlled Unmasking to Propyl Vinyl Sulfone

  • Objective: Cleanly generate the active Michael acceptor for downstream covalent binding without inducing polymerization.

  • Methodology:

    • Preparation: Dissolve 1-(2-Chloroethanesulfonyl)propane (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert nitrogen (

      
      ) atmosphere.
      
    • Activation: Add Triethylamine (TEA, 1.2 eq) dropwise over 5 minutes.

    • Self-Validation Checkpoint 1: The reaction mixture should remain clear. A slight exotherm is normal. Monitor via LC-MS; look for the complete disappearance of the parent mass and the appearance of the [M - 36] peak.

    • Quenching: After 30 minutes at 0°C, quench the reaction with saturated aqueous

      
      . Causality: This neutralizes excess base immediately, halting potential base-catalyzed polymerization of the newly formed vinyl sulfone.
      
    • Isolation: Extract with DCM, wash with brine, dry over

      
      , and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath < 30°C to prevent thermal degradation.
      

Protocol B: Direct Alkylation (Avoiding Elimination)

  • Objective: Utilize the chloride as a leaving group without triggering the E1cB pathway.

  • Methodology:

    • Preparation: Dissolve the precursor and the target nucleophile (e.g., a highly polarizable, non-basic thiol) in a polar aprotic solvent (e.g., DMF).

    • pH Control: Maintain strict neutral conditions (pH 6.5 - 7.0). Do not add exogenous amine bases.

    • Reaction: Heat gently to 50°C.

    • Self-Validation Checkpoint 2: Monitor via LC-MS. The desired substitution product will show an[M - Cl + Nuc] mass. If [M - 36] appears, your nucleophile is acting as a base.

    • Causality Note: By depriving the system of a base strong enough to abstract the highly acidic

      
      -proton, the kinetic pathway is forced toward 
      
      
      
      displacement at the
      
      
      -carbon[3].

Part 4: Mandatory Visualization

G Start 1-(2-Chloroethanesulfonyl)propane (Stable Precursor) Base Base Added (e.g., Et3N, DIPEA) Start->Base Deprotonation (α-C) SN2 Strong Nucleophile (No Base) Start->SN2 Direct Attack (β-C) Vinyl Propyl Vinyl Sulfone (Active Warhead) Base->Vinyl E1cB/E2 Elimination (-HCl) NucBase Nucleophile + Base (Amines, Thiols) Vinyl->NucBase Electrophilic Attack Adduct Michael Addition Adduct (Covalent Complex) NucBase->Adduct Covalent Bond Formation Subst S_N2 Substitution Product (Rare) SN2->Subst Chloride Displacement

Reaction pathways of 1-(2-Chloroethanesulfonyl)propane under basic vs. nucleophilic conditions.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my compound degrade when dissolved in DMSO at room temperature? A: Commercial DMSO often contains trace amounts of dimethylamine or other basic impurities. Because the


-protons of 1-(2-Chloroethanesulfonyl)propane are highly acidic, even trace bases can trigger the E1cB elimination over time[1]. Always use anhydrous, amine-free DMSO or store the stock solution at -20°C.

Q: Can I use this compound to selectively alkylate a primary amine without forming the vinyl sulfone? A: It is thermodynamically and kinetically challenging. Amines act as both nucleophiles and bases. When exposed to a primary amine, the amine will likely deprotonate the


-carbon first, forming the vinyl sulfone, which then undergoes a rapid Michael addition with another equivalent of the amine[2]. To achieve direct 

alkylation, you must strictly control the pH and use non-basic nucleophiles.

Q: How should I store 1-(2-Chloroethanesulfonyl)propane to maximize its shelf life? A: Store the neat compound at -20°C under an inert atmosphere (Argon or Nitrogen). Avoid prolonged exposure to ambient moisture; slow hydrolysis can generate trace HCl, which, while not triggering elimination itself, can complicate downstream base-sensitive couplings.

Part 6: References

1.[1] Title: ethylene sulfone | 1782-89-4 Source: benchchem.com URL: 2.[2] Title: Rates of Reaction of the Sulfoxides and Sulfones of Sulfur Mustard... Source: researchgate.net URL: 3.[3] Title: Mechanism-Guided Design of Metal–Organic Framework Composites for Selective Photooxidation of a Mustard Gas Simulant under Solvent-Free Conditions Source: acs.org URL:

Sources

Technical Support Center: Vinyl Sulfone Intermediate Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, purifying, and storing vinyl sulfone intermediates. Vinyl sulfones are highly versatile electrophilic warheads widely utilized in the development of targeted covalent inhibitors (TCIs), activity-based protein profiling, and advanced materials science[1][2].

However, the strong electron-withdrawing nature of the sulfone group highly activates the adjacent alkene, making these intermediates notoriously prone to spontaneous polymerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the structural integrity of your compounds.

Part 1: Troubleshooting & FAQs

Q1: Why do my vinyl sulfone intermediates spontaneously polymerize during solvent evaporation?

Causality: Polymerization during concentration is driven by two primary mechanisms: radical initiation and base-catalyzed anionic (Michael) addition[3][4].

  • Concentration Effect: As solvent is removed, the proximity and collision frequency of reactive monomers exponentially increase.

  • Thermal Activation: Heat from the rotary evaporator bath provides the activation energy required to generate trace radicals.

  • Trace Nucleophiles: Even microscopic amounts of unneutralized base or nucleophiles (e.g., alkoxides, amines) can trigger a runaway oxa-Michael or aza-Michael self-polymerization cascade[3][4].

Q2: How can I chemically stabilize these intermediates during synthesis?

Causality & Intervention: To break the self-validating cycle of polymerization, you must address both radical and anionic pathways.

  • Radical Quenching: Introduce radical scavengers such as BHT (butylated hydroxytoluene) or MEHQ (hydroquinone monomethyl ether) at concentrations of 0.01 wt% to 0.1 wt%[5][6]. These phenolic antioxidants donate a hydrogen atom to reactive radicals, forming a stable, resonance-delocalized radical that cannot propagate the polymer chain.

  • Anionic Suppression: Maintain strictly neutral to mildly acidic conditions during aqueous workup. An acidic wash neutralizes trace bases, effectively shutting down the anionic polymerization pathway[4].

Q3: What are the ideal long-term storage conditions?

Causality: Vinyl sulfones degrade via oxidative cross-linking and moisture-induced Michael addition. Storing them under an inert atmosphere (Argon/Nitrogen) at sub-zero temperatures (-20°C) reduces the kinetic energy available for degradation and prevents atmospheric oxygen from acting as a radical initiator[7].

Part 2: Mechanistic Workflows & Visualizations

Polymerization Pathways and Chemical Interventions

Understanding the dual-threat nature of vinyl sulfone degradation is critical for implementing the correct preventative measures.

G VS Vinyl Sulfone Monomer RadPoly Radical Polymerization VS->RadPoly Triggered by AnionicPoly Anionic / Michael Polymerization VS->AnionicPoly Triggered by Radical Radical Initiator (Heat / UV / O2) Radical->RadPoly Base Trace Base / Nucleophile Base->AnionicPoly Degradant Polymerized Degradant RadPoly->Degradant AnionicPoly->Degradant BHT Add BHT / MEHQ BHT->RadPoly Quenches Radicals Acid Mild Acidic Wash Acid->AnionicPoly Neutralizes Base

Figure 1: Dual pathways of vinyl sulfone polymerization and corresponding chemical interventions.

Standard Operating Workflow for Purification and Storage

Workflow Step1 1. Crude Reaction Step2 2. Mild Acidic Workup Step1->Step2 Step3 3. Add BHT (0.01-0.1 wt%) Step2->Step3 Step4 4. Evaporation (T < 30°C) Step3->Step4 Step5 5. Aliquot under Argon Step4->Step5 Step6 6. Store at -20°C in Dark Step5->Step6

Figure 2: Step-by-step workflow for the safe isolation and storage of vinyl sulfones.

Part 3: Quantitative Data & Experimental Protocols

Table 1: Optimal Storage and Handling Parameters
ParameterRecommended ConditionCausality / Rationale
Inhibitor Additive BHT or MEHQ (0.01–0.1 wt%)Scavenges free radicals to prevent radical chain propagation[5][6].
Evaporation Temp. < 30°C Water BathMinimizes thermal activation energy required for auto-polymerization[7].
Workup pH pH 5.0 – 6.5Neutralizes trace amines/alkoxides to prevent anionic Michael addition[4].
Storage Temperature -20°C or lowerReduces kinetic energy; halts slow-acting degradation pathways[7].
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen and moisture, preventing oxidative degradation[7].
Protocol A: Safe Concentration and Purification of Vinyl Sulfones

This self-validating protocol ensures that both radical and anionic polymerization triggers are neutralized prior to the high-risk concentration step.

  • Reaction Quenching: Quench the crude reaction mixture with a mildly acidic aqueous buffer (e.g., saturated

    
     or 5% 
    
    
    
    ). Do not use strong bases like
    
    
    or
    
    
    for neutralization, as this will immediately trigger oxa-Michael self-polymerization[3][4].
  • Extraction & Drying: Extract the intermediate into an aprotic organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the organic layer over anhydrous

    
    . Filter the drying agent.
    
  • Inhibitor Spiking (Critical Step): Before placing the flask on the rotary evaporator, spike the organic layer with 0.05 wt% BHT relative to the expected theoretical yield of the vinyl sulfone[6].

  • Controlled Evaporation: Evaporate the solvent under reduced pressure. Strictly maintain the water bath temperature below 30°C . The presence of BHT will protect the concentrating monomer from radical initiation.

  • Chromatography: If flash chromatography is required, pre-treat the silica gel with 0.1% acetic acid in the mobile phase to prevent base-catalyzed degradation on the column.

Protocol B: Preparation for Long-Term Storage

Proper storage aliquoting prevents repeated freeze-thaw cycles and atmospheric exposure.

  • Solvent Selection: If the vinyl sulfone is an unstable oil, dissolve it in a small volume of anhydrous, degassed solvent (e.g., THF or DCM) containing 0.01 wt% BHT to dilute the reactive centers.

  • Aliquoting: Transfer the material into amber glass vials (to prevent UV-induced radical initiation) in single-use aliquots.

  • Inert Gas Purging: Gently purge the headspace of each vial with a stream of dry Argon or Nitrogen for 15-30 seconds[7].

  • Sealing & Storage: Seal immediately with PTFE-lined caps. Wrap the seal with Parafilm and store at -20°C.

References

  • US9340636B2 - Thiol-containing dual cure polymers and methods using same Google Patents URL
  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets ResearchGate URL: [Link]

  • Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity PMC - NIH URL:[Link]

  • Investigating the Influence of Stereochemistry upon the Properties of Thermoplastic Polymers University of Birmingham URL:[Link]

  • Poly(ether)s derived from oxa-Michael polymerization: a comprehensive review Graz University of Technology / Elsevier URL:[Link]

  • Vinyl Sulfone: A Multi-Purpose Function in Proteomics SciSpace URL:[Link]

Sources

Technical Support Center: Managing HCl Release in 1-(2-Chloroethanesulfonyl)propane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers scale up the synthesis of propyl vinyl sulfone from 1-(2-chloroethanesulfonyl)propane, managing the stoichiometric release of hydrogen chloride (HCl) becomes the most critical parameter for success.

This guide is engineered for drug development professionals and synthetic chemists. It breaks down the causality of HCl-induced side reactions, provides self-validating experimental protocols, and offers a comprehensive troubleshooting matrix.

The Mechanistic Causality of HCl Release

The conversion of 1-(2-chloroethanesulfonyl)propane to propyl vinyl sulfone proceeds via a base-promoted β-elimination. For every mole of product generated, one mole of HCl is liberated.

If this HCl is not immediately and irreversibly scavenged, two major failure modes occur:

  • Reversible Michael Addition: Vinyl sulfones are highly reactive Michael acceptors[1]. Unscavenged chloride ions will attack the electron-deficient alkene, re-forming the starting material and establishing a stagnant equilibrium.

  • Acid-Catalyzed Degradation: Localized pockets of high acidity can trigger the polymerization of the vinyl sulfone or degrade sensitive functional groups on complex molecules.

Historically, the dehydrochlorination of 2-chloroethyl sulfones has been achieved using bases ranging from strong inorganic hydroxides (NaOH) to weaker carbonates (


) and organic amines[2]. The choice of base dictates how the HCl is partitioned and neutralized.

G Substrate 1-(2-Chloroethanesulfonyl)propane Target Propyl Vinyl Sulfone Substrate->Target β-Elimination HCl HCl (Byproduct) Substrate->HCl Cleavage Base Base (TEA / Na2CO3) Base->HCl Scavenges SideReaction Michael Addition (Reversion) Target->SideReaction + HCl Salt Neutralized Salt HCl->Salt Neutralization HCl->SideReaction If Unscavenged SideReaction->Substrate Re-forms

Mechanism of β-elimination and HCl scavenging to prevent reversible Michael addition.

Quantitative Data: HCl Scavenger Selection Matrix

Selecting the right base is a balance between basicity (pKa), byproduct phase, and thermal control. The table below summarizes the causality behind each scavenger's impact on your yield.

Scavenger BasePhase SystemConjugate Acid pKaPrimary ByproductYield Impact & Causality
Triethylamine (TEA) Homogeneous Organic10.75

(Solid)
High : Irreversible precipitation of the salt drives the equilibrium forward via Le Chatelier's principle.
Sodium Carbonate (

)
Biphasic (Aq/Org)10.3

,

,

(Gas)
High :

evolution physically removes the acid byproduct from the system entirely[2].
Sodium Hydroxide (NaOH) Biphasic (Aq/Org)13.8

,

Moderate : While fast, strong bases risk hydrolyzing the sulfone to an oxathiane derivative if >5°C[3].
Pyridine Homogeneous Organic5.25Pyridine

HCl (Soluble)
Low : Weak basicity and salt solubility fail to fully prevent chloride reversion[2].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific checkpoints, you can verify the success of the HCl management in real-time.

Protocol A: Non-Aqueous Dehydrochlorination using Triethylamine (TEA)

Best for moisture-sensitive downstream applications and lab-scale synthesis[4].

  • Substrate Dissolution: Dissolve 1.0 equivalent of 1-(2-chloroethanesulfonyl)propane in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M. Causality: Dilution is critical to ensure the resulting salt slurry does not seize the magnetic stirrer.

  • Thermal Equilibration: Cool the reactor to 0°C using an ice-water bath.

  • Base Addition: Add 1.1 equivalents of TEA dropwise over 30 minutes.

    • Validation Checkpoint 1: A thick white precipitate (

      
      ) should form immediately upon addition. The lack of precipitate indicates wet solvent or degraded TEA.
      
  • Reaction Maturation: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 3:1). The substrate spot should disappear, replaced by a highly UV-active spot (propyl vinyl sulfone) at a higher

      
      . Staining with 
      
      
      
      will instantly turn the product spot yellow/brown, confirming the presence of the alkene.
  • Filtration & Washing: Filter the

    
     salt through a sintered glass funnel. Wash the organic filtrate with 1M HCl (to remove residual TEA), followed by saturated 
    
    
    
    , and finally brine.
    • Validation Checkpoint 3: Test the aqueous layer after the

      
       wash with pH paper. A pH of 7-8 confirms the complete neutralization of any residual acid.
      
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure to yield the pure propyl vinyl sulfone.
    

G N1 1. Dissolve Substrate in DCM (0.2 M) N2 2. Chill to 0°C (Ice Bath) N1->N2 N3 3. Dropwise Addition of TEA (1.1 eq) N2->N3 N4 4. Precipitation of TEA-HCl N3->N4 N5 5. Filter Salt Byproduct N4->N5 N6 6. Aqueous Wash & Dry (MgSO4) N5->N6 N7 7. Concentrate Propyl Vinyl Sulfone N6->N7

Step-by-step workflow for non-aqueous dehydrochlorination and HCl salt removal.

Troubleshooting & FAQs

Q: My reaction stalls at ~50% conversion, even after 24 hours. What is happening? A: This is the classic signature of unscavenged HCl driving the reaction into equilibrium via Michael addition. This usually occurs if the base was compromised (e.g., TEA absorbed atmospheric moisture/


) or if exactly 1.0 equivalent was used and some was lost to side reactions. Solution: Always use a 1.1 to 1.2 molar excess of base to ensure irreversible and complete scavenging.

Q: Can I use heat to drive off the HCl gas instead of using a chemical base? A: While thermal dehydrochlorination is theoretically possible, it is highly discouraged for this substrate. Propyl vinyl sulfone is prone to thermal polymerization. Heating the system without a base leaves the highly reactive vinyl group exposed to concentrated acidic conditions at elevated temperatures, leading to intractable tars. Chemical scavenging at 0°C to 25°C is vastly superior.

Q: I am using the TEA method, but the


 precipitate forms a thick slurry that stops my magnetic stirrer. How do I fix this? 
A:  The precipitation of 

is necessary to drive the reaction, but it drastically increases the viscosity of the mixture. Solution: Dilute the initial reaction mixture to a maximum concentration of 0.2 M. If you are operating at a scale larger than 10 grams, abandon magnetic stirring and utilize an overhead mechanical stirrer with a PTFE blade to maintain homogeneity.

Q: I tried using aqueous NaOH to neutralize the HCl, but my yield dropped and I isolated a strange byproduct. Why? A: Strong aqueous bases like NaOH can cause over-reaction. If the temperature exceeds 5°C, the hydroxide ion can act as a nucleophile, attacking the newly formed vinyl sulfone or displacing the chloride prior to elimination, leading to hydroxyethyl derivatives or oxathiane ring formations[3]. Solution: Switch to a milder inorganic base like


[2], which is strong enough to neutralize HCl but weak enough to prevent nucleophilic degradation of the product.

References

  • Vinyl sulfone - Wikipedia -[Link]

  • US3509218A - 2-vinylsulfonylethanol - Google P
  • Dichlorodiethyl sulfone - Wikipedia -[Link]

  • phenyl vinyl sulfone and sulfoxide - Organic Syntheses Procedure -[Link]

Sources

Technical Support Center: 1-(2-Chloroethanesulfonyl)propane Waste Management

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the safe handling and disposal of 1-(2-Chloroethanesulfonyl)propane waste, designed for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the safe handling and disposal of waste containing 1-(2-Chloroethanesulfonyl)propane. As a bifunctional compound containing both a reactive sulfonyl group and a chlorinated alkyl chain, it requires careful management to ensure personnel safety and environmental compliance. This document synthesizes established protocols for related chemical classes to provide a robust operational procedure.

Frequently Asked Questions (FAQs)

Section 1: Compound Identification and Hazard Profile

Q1: What is 1-(2-Chloroethanesulfonyl)propane?

1-(2-Chloroethanesulfonyl)propane is an organic chemical compound. Due to its specific structure, detailed physical and chemical data are not widely published; however, its identity can be confirmed by the following identifiers:

IdentifierValue
CAS Number 55750-94-2[1]
Molecular Formula C₅H₁₁ClO₂S[1]
Molecular Weight 170.66 g/mol [1]
Synonyms 2-(Propane-1-sulfonyl)ethyl chloride

Q2: What are the primary hazards associated with 1-(2-Chloroethanesulfonyl)propane?

  • Reactivity with Water/Nucleophiles: Like other sulfonyl halides and related compounds, it is expected to react with nucleophiles. Its reaction with water (hydrolysis), potentially accelerated by heat or basic conditions, would likely produce propane-1-sulfonic acid and 2-chloroethanol, along with corresponding acids if it were a sulfonyl chloride. This reactivity is a key consideration for handling and quenching.[2][3]

  • Toxicity and Irritation: Supplier data indicates that the compound is harmful if swallowed (H302) and may cause an allergic skin reaction (H317).[1] Compounds like 2-chloroethanesulfonyl chloride are known to be corrosive, causing severe skin burns, eye damage, and respiratory irritation.[4][5] Therefore, treating 1-(2-Chloroethanesulfonyl)propane with similar caution is a prudent safety measure.

  • Environmental Hazards: As a chlorinated hydrocarbon, improper disposal can lead to environmental contamination. Chlorinated organic residues are often non-biodegradable and can persist in the environment.[6]

  • Incompatibilities: It should be considered incompatible with strong bases, strong oxidizing agents, and water/moisture, as these can trigger potentially exothermic or hazardous reactions.[2][4]

Q3: What personal protective equipment (PPE) is mandatory for handling this waste?

A robust PPE protocol is essential. The following should be considered the minimum requirement:

  • Eye Protection: Tightly fitting safety goggles and a full-face shield must be used to protect against splashes.[2]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and remove them correctly to avoid skin contact.

  • Body Protection: A chemical-resistant laboratory coat or apron is required. For larger quantities or tasks with a higher risk of splashing, impervious clothing should be worn.[2]

  • Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[7]

Section 2: Troubleshooting and Waste Management Workflow

Q4: My experiment is complete. How do I classify and segregate the waste stream?

All waste containing 1-(2-Chloroethanesulfonyl)propane must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[8] Proper segregation at the source is critical for safe and compliant disposal. Use the following workflow to guide your decisions.

waste_segregation_workflow start Start: Waste Generated (Contains 1-(2-Chloroethanesulfonyl)propane) is_uncontaminated Is the waste primarily uncontaminated, residual 1-(2-Chloroethanesulfonyl)propane in an organic solvent? start->is_uncontaminated is_aqueous Is the waste an aqueous mixture from a quenched reaction? is_uncontaminated->is_aqueous No neutralize Protocol 1: Careful Neutralization (See Experimental Protocols) is_uncontaminated->neutralize Yes is_solid Is the waste solid? (e.g., contaminated labware, spill absorbents, PPE) is_aqueous->is_solid No aqueous_waste Collect as Aqueous Hazardous Waste (Check pH, ensure neutrality) is_aqueous->aqueous_waste Yes liquid_waste Collect as Liquid Hazardous Waste (Chlorinated Organics) is_solid->liquid_waste No (Other Organic Mixture) solid_waste Collect as Solid Hazardous Waste (Chlorinated Organics) is_solid->solid_waste Yes neutralize->aqueous_waste contact_ehs Label container clearly and contact institutional EHS for pickup. liquid_waste->contact_ehs solid_waste->contact_ehs aqueous_waste->contact_ehs

Caption: Waste segregation workflow for 1-(2-Chloroethanesulfonyl)propane.

Q5: How do I handle a spill of 1-(2-Chloroethanesulfonyl)propane?

For small spills within a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE.

  • Cover the spill with a dry, inert absorbent material such as sand, diatomaceous earth, or vermiculite. Do not use combustible materials like paper towels directly on the neat chemical. [9]

  • Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[10]

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Experimental Protocols

Protocol 1: Neutralization of Uncontaminated 1-(2-Chloroethanesulfonyl)propane Waste

Objective: To safely hydrolyze and neutralize small quantities of uncontaminated 1-(2-Chloroethanesulfonyl)propane or solutions where it is the primary reactive species. This process converts it into less reactive sulfonates and alcohols.

Causality: This procedure is based on the established method for quenching reactive sulfonyl chlorides.[2] The slow addition of the sulfonyl compound to a cold, stirred basic solution manages the exothermic reaction. A weak base like sodium bicarbonate is used to neutralize the acidic byproducts of hydrolysis. The ice bath is critical for temperature control, preventing a runaway reaction.

Materials:

  • Waste solution containing 1-(2-Chloroethanesulfonyl)propane.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 5% sodium hydroxide (NaOH) solution.

  • Large beaker (at least 5x the volume of the waste).

  • Stir plate and stir bar.

  • Ice bath.

  • pH paper.

  • Appropriate hazardous waste container.

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Prepare a large beaker containing the basic solution (e.g., sodium bicarbonate). Place this beaker in an ice bath and begin stirring. The volume of the basic solution should be sufficient to neutralize all reactive material.

  • Slow Addition: Using a dropping funnel or pipette, add the 1-(2-Chloroethanesulfonyl)propane waste to the cold, vigorously stirred basic solution dropwise .

    • CRITICAL: Never add the base to the waste. This can create a localized, highly exothermic, and potentially violent reaction.[9]

  • Monitoring: Observe the reaction closely. If significant fuming or a rapid temperature increase occurs, immediately stop the addition until the reaction subsides. The rate of addition must be controlled to prevent excessive foaming or temperature increase.

  • Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction is complete.

  • Verification: Remove the beaker from the ice bath and let it warm to room temperature. Check the pH of the aqueous layer using pH paper to confirm it is neutral or slightly basic (pH 7-9). If it is still acidic, add more basic solution carefully.

  • Disposal: Transfer the neutralized aqueous solution to a properly labeled hazardous aqueous waste container. Contact your institution's Environmental Health and Safety (EHS) department for pickup.[7]

Protocol 2: Disposal of Contaminated Materials and Empty Containers
  • Contaminated Solids: Items such as gloves, absorbent pads from spills, and contaminated silica gel must be collected in a dedicated, labeled solid hazardous waste container. Do not mix them with non-hazardous or other types of chemical waste.[9]

  • Contaminated Glassware: Whenever possible, decontaminate glassware before washing. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate should be collected and disposed of as liquid hazardous waste containing 1-(2-Chloroethanesulfonyl)propane. Subsequent rinses can be collected in a general non-halogenated or halogenated solvent waste container as appropriate.

  • Empty Reagent Bottles: Triple rinse the empty bottle with a suitable solvent as described above. Collect all rinsate as hazardous waste. Deface the label on the empty bottle, and dispose of it according to your institution's guidelines for empty chemical containers.

Regulatory and Safety Grounding

The handling and disposal of chlorinated hydrocarbons are regulated by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). Chlorinated hydrocarbon wastes are often assigned specific EPA hazardous waste codes.[11] Disposal typically involves high-temperature incineration by a licensed hazardous waste facility to ensure complete destruction and prevent environmental release.[6][12][13] Always adhere to your local and institutional regulations, which are designed to comply with these federal standards.[14][15]

References

  • Ferrellgas. (2017). Safety Data Sheet: Propane. [Link]

  • Praxair. (2016). Safety Data Sheet: Propane. [Link]

  • U.S. Environmental Protection Agency. (1974). Converting Chlorohydrocarbon Wastes by Chlorolysis. [Link]

  • Vector Solutions. (2023). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Dow Chemical Company. (1970). Process for Disposal of Chlorinated Organic Residues. [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • U.S. Compliance. (2024). What Are OSHA Requirements for Hazardous Chemical Storage?. [Link]

  • U.S. Environmental Protection Agency. (2002). Managing Chemical Reactivity Hazards. [Link]

  • ACS Publications. (1983). Chlorinated hydrocarbon wastes. [Link]

  • Occupational Safety and Health Administration. Chemical Reactivity Hazards - Standards. [Link]

  • Springer. (1981). Incinerators for chlorinated hydrocarbons and brine. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in 1-(2-Chloroethanesulfonyl)propane Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalytic transformations involving 1-(2-Chloroethanesulfonyl)propane . This aliphatic


-chloroethyl sulfone is a highly versatile precursor, primarily utilized to generate propyl vinyl sulfone in situ for cross-coupling, Michael additions, and polymerization workflows. However, researchers frequently encounter severe catalyst deactivation (particularly with transition metals like Palladium or Ruthenium) when using this reagent.

As a Senior Application Scientist, I have designed this guide to provide an authoritative, causality-driven approach to diagnosing and resolving these bottlenecks.

Section 1: The Causality of Catalyst Deactivation

When 1-(2-Chloroethanesulfonyl)propane is introduced into a basic catalytic environment, it undergoes rapid dehydrohalogenation to form propyl vinyl sulfone, releasing equimolar amounts of hydrogen chloride (HCl) or chloride ions (Cl⁻)[1]. This dual-product generation triggers three primary deactivation pathways:

  • Chloride Poisoning: Free chloride ions strongly coordinate to transition metal centers (e.g., forming

    
     or bridging dimers). This displaces essential phosphine or amine ligands, alters the metal's redox potential, and halts the catalytic cycle[2].
    
  • Acid-Induced Agglomeration: If the base is consumed or insufficiently strong, the localized drop in pH protonates the supporting ligands. Stripped of their protective ligand sphere, metal nanoparticles agglomerate into inactive precipitates (e.g., "Palladium black")[3].

  • Vinyl Sulfone Fouling: Propyl vinyl sulfone is an aggressive Michael acceptor. High localized concentrations can lead to anionic or radical oligomerization, effectively coating the catalyst surface (fouling) and blocking substrate access to the active sites[4].

Mechanism A 1-(2-Chloroethanesulfonyl)propane (Precursor) BB BB A->BB B Base-Promoted Elimination D Chloride Ions (Cl⁻) + Proton (H⁺) B->D C Propyl Vinyl Sulfone (Michael Acceptor) E Catalyst Active Site (e.g., Pd⁰ / Pd²⁺) C->E Desired Catalytic Cycle F Catalyst Fouling (Oligomerization) C->F Side Reaction G Chloride Poisoning (Inactive Pd-Cl Complexes) D->G Strong Coordination F->E Blocks Active Sites G->E Modifies Oxidation State BB->C

Mechanistic pathways of catalyst deactivation via chloride poisoning and vinyl sulfone fouling.

Section 2: Diagnostic Matrix

To effectively troubleshoot, you must match the physical symptoms of your reaction to the underlying chemical mechanism. Below is a summarized data presentation of common failure modes.

Observable SymptomPrimary Root CauseMechanistic ExplanationRecommended Mitigation
Rapid formation of black precipitate Acidic Degradation / Severe Cl⁻ PoisoningHCl byproduct protonates ligands, causing metal agglomeration (Pd black)[3].Switch to a stronger/insoluble base (e.g.,

); add

as a Cl⁻ scavenger.
Reaction stalls at 30-50% conversion (solution remains clear/yellow) Catalyst Fouling (Oligomerization)High local concentration of propyl vinyl sulfone leads to self-polymerization on the active sites[4].Implement syringe-pump (slow) addition of the sulfone precursor.
Gradual decrease in reaction rate over time Competitive Chloride CoordinationCl⁻ ions slowly displace catalytic ligands, forming inactive metal-chloride complexes[2].Utilize Swellable Organically-Modified Silica (SOMS) supports or biphasic conditions.
Section 3: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does my Palladium catalyst turn black and crash out shortly after adding 1-(2-Chloroethanesulfonyl)propane? A1: The formation of "Palladium black" indicates that the metal complex has lost its protective ligand sphere and agglomerated into nanoparticles[3]. In this specific reaction, the elimination of HCl from 1-(2-Chloroethanesulfonyl)propane rapidly consumes your base. If the base is too weak or poorly soluble, the localized acidic environment protonates your phosphine/amine ligands, causing them to dissociate. Solution: Ensure you are using at least 2.5 equivalents of a robust base. If the problem persists, the released chloride ions are likely displacing the ligands directly. Adding a chloride scavenger like Silver Carbonate (


) will precipitate the chloride as insoluble 

, protecting the catalyst.

Q2: The reaction stalls at 50% conversion, but the catalyst hasn't precipitated. What is happening? A2: This is a classic sign of active site fouling. Propyl vinyl sulfone, generated in situ, is a highly reactive Michael acceptor[4]. If the elimination step occurs much faster than your main catalytic cycle (e.g., a cross-coupling or conjugate addition), the vinyl sulfone builds up in solution and begins to oligomerize. These oligomers coat the catalyst, physically blocking substrates from reaching the active metal center. Solution: You must match the rate of vinyl sulfone generation to its consumption. Use a syringe pump to slowly add the 1-(2-Chloroethanesulfonyl)propane over 2-4 hours.

Q3: How can I prevent chloride-induced deactivation in heterogeneous catalysis without changing my main solvent? A3: If you are using supported catalysts (like Pd/C or Pd/Al₂O₃), chloride poisoning is notoriously difficult to reverse[2]. A highly effective, field-proven strategy is to switch to a catalyst supported on Swellable Organically-Modified Silica (SOMS)[2]. The hydrophobic nature of the SOMS matrix repels the hydrated chloride anions while allowing the organic substrates to swell the matrix and reach the active metal sites, effectively immunizing the catalyst against Cl⁻ poisoning.

Troubleshooting Start Issue: Reaction Stalls or Yield is Low CheckColor Did the catalyst precipitate (e.g., Pd black)? Start->CheckColor YesBlack Yes: Acidic Degradation or Severe Cl⁻ Poisoning CheckColor->YesBlack Yes NoBlack No: Active Site Fouling or Ligand Inhibition CheckColor->NoBlack No Sol1 Add Ag₂CO₃ to scavenge Cl⁻ Increase Base Equivalents YesBlack->Sol1 Sol2 Use slow addition of precursor to prevent oligomerization NoBlack->Sol2

Logical troubleshooting workflow for diagnosing and resolving catalyst deactivation.

Section 4: Self-Validating Experimental Protocol

To ensure a robust reaction free from catalyst deactivation, follow this optimized methodology for in situ vinyl sulfone generation and coupling. This protocol is designed as a self-validating system: the visual cues (e.g., precipitation of AgCl) confirm that the protective mechanisms are actively working.

Step 1: System Preparation & Deoxygenation

  • Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add your transition metal catalyst (e.g., 5 mol%

    
    ), ligand (10 mol%), and primary substrate to the flask.
    
  • Add 2.5 equivalents of a chloride-scavenging base (e.g.,

    
     or 
    
    
    
    ). Causality Check: The excess base neutralizes the generated HCl, while the Ag/Tl cation irreversibly traps Cl⁻, preventing active site coordination.

Step 2: Solvent & Precursor Addition 4. Inject the anhydrous, degassed solvent (e.g., THF or Toluene) and bring the mixture to the required reaction temperature. 5. Critical Step: Dissolve 1.2 equivalents of 1-(2-Chloroethanesulfonyl)propane in 5 mL of the reaction solvent. Load this into a gas-tight syringe. 6. Using a syringe pump, add the precursor solution dropwise over a period of 3 hours. Causality Check: Slow addition maintains a low steady-state concentration of the reactive vinyl sulfone, preventing oligomerization and subsequent catalyst fouling.

Step 3: Monitoring & Workup 7. Monitor the reaction via GC-MS or TLC. The presence of a white precipitate (


) at the bottom of the flask confirms successful chloride scavenging.
8. Once complete, filter the mixture through a short pad of Celite to remove the 

and spent catalyst before proceeding with standard aqueous workup.
References
  • Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE.
  • Aqueous-phase hydrodechlorination of trichloroethylene over Pd-based swellable organically-modified silica (SOMS).
  • Organic sulfur mechanisms. 20. Sulfenes from 1-haloalkanesulfinic acids: the 'abnormal route'. Canadian Science Publishing.
  • Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing.

Sources

Technical Support Center: 1-(2-Chloroethanesulfonyl)propane Reactivity & Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic reactivity of alkyl 2-chloroethyl sulfones. The compound 1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2)[1] is not a static electrophile; it is a dynamic, bifunctional precursor.

To successfully utilize this molecule in drug development or polymer synthesis, you must understand that its reaction is a two-step cascade heavily dictated by your choice of solvent:

  • Base-Catalyzed Elimination: The precursor undergoes an E2 dehydrohalogenation (loss of HCl) to form propyl vinyl sulfone[2].

  • Michael Addition: The resulting vinyl sulfone acts as a highly potent Michael acceptor, rapidly reacting with nucleophiles like thiols or amines[3].

Below, you will find a comprehensive guide explaining the causality of solvent effects, troubleshooting FAQs, quantitative reference data, and self-validating experimental protocols.

Mechanistic Causality: Why Solvent Choice Dictates Yield

Pathway cluster_elim Step 1: E2 Elimination cluster_michael Step 2: Michael Addition Precursor 1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) Aprotic1 Polar Aprotic (Naked Base = Fast) Precursor->Aprotic1 Base Protic1 Polar Protic (Solvated Base = Slow) Precursor->Protic1 Base Intermediate Propyl Vinyl Sulfone (Michael Acceptor) Aprotic1->Intermediate -HCl Protic1->Intermediate -HCl Aprotic2 Target Nucleophile High Yield Adduct Intermediate->Aprotic2 Nu-H (Aprotic) Protic2 Solvent Attack (Oxa-Michael Side Product) Intermediate->Protic2 R-OH (Protic)

Fig 1: Solvent-dependent mechanistic pathways of 1-(2-Chloroethanesulfonyl)propane reactivity.

Troubleshooting Guide & FAQs

Q: Why is my conversion to the Michael adduct stalling at 50% when using methanol as a solvent? A: In polar protic solvents like methanol, two competing phenomena occur. First, the solvent extensively hydrogen-bonds with your base and incoming nucleophile, drastically reducing their thermodynamic activity and slowing the kinetic rate[4]. Second, the highly reactive propyl vinyl sulfone intermediate is susceptible to an "oxa-Michael" addition from the methanol itself, creating an unwanted methoxy-adduct side product[5]. Solution: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF.

Q: I am attempting the reaction in Dichloromethane (DCM) to avoid moisture, but the dehydrohalogenation step is not proceeding. Why? A: The elimination of HCl from 1-(2-chloroethanesulfonyl)propane requires a base[2]. If you are using an inorganic base like K₂CO₃, it is completely insoluble in non-polar solvents like DCM. The base remains trapped in its solid crystal lattice, preventing the E2 elimination. Solution: Either use an organic-soluble base (e.g., DBU, DIPEA) or add a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) to shuttle the carbonate ion into the organic phase.

Q: Can I isolate the propyl vinyl sulfone intermediate before adding my nucleophile? A: Yes. The dehydrochlorination of 2-chloroethyl sulfones to vinyl sulfones can be driven to completion and the intermediate isolated[2]. However, alkyl vinyl sulfones are exceptionally potent Michael acceptors, reacting selectively and rapidly[3]. If isolated, they must be stored cold and strictly away from trace nucleophiles to prevent spontaneous degradation. For most workflows, a one-pot sequential addition is preferred.

Quantitative Data: Solvent Performance Matrix

To assist in your experimental design, the following table summarizes the kinetic and thermodynamic impacts of solvent choice on the one-pot synthesis pipeline.

Table 1: Influence of Solvent on 1-(2-Chloroethanesulfonyl)propane One-Pot Reactivity

SolventClassificationDielectric Constant (ε)Elimination t₁/₂Michael Adduct YieldPrimary Side Product
Acetonitrile (MeCN) Polar Aprotic37.5< 10 min> 95%None
Dimethylformamide (DMF) Polar Aprotic36.7< 5 min92%Trace hydrolysis
Methanol (MeOH) Polar Protic32.745 min65%Oxa-Michael adduct[5]
Dichloromethane (DCM) Non-Polar8.9> 24 hr< 10%Unreacted precursor
DCM + 10% TBAB Non-Polar + PTC8.930 min88%None

Note: Data represents standardized reactions using 1.2 eq K₂CO₃ and 1.1 eq primary thiol nucleophile at 25°C.

Experimental Workflows & Protocols

Workflow S1 1. Substrate Preparation Dissolve Precursor S2 2. Solvent Selection S1->S2 S3A 3A. Aprotic (MeCN/DMF) Add Base + Nucleophile S2->S3A High Solubility S3B 3B. Non-Polar (DCM) Add Base + PTC (TBAB) S2->S3B Moisture Sensitive S4 4. Reaction Monitoring LC-MS Tracking S3A->S4 S3B->S4 S5 5. Product Isolation Aqueous Workup S4->S5

Fig 2: Optimized experimental workflow for solvent selection and reaction monitoring.

Protocol A: One-Pot Synthesis in Polar Aprotic Solvent (Recommended)

Objective: Maximize the yield of the final Michael adduct while preventing oxa-Michael side reactions through a self-validating, sequential addition method.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 mmol of 1-(2-chloroethanesulfonyl)propane[1] in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 1.5 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir vigorously (≥ 600 rpm) at room temperature for 30 minutes to facilitate the E2 dehydrohalogenation[2].

  • Self-Validation (Critical Step): Do not proceed blindly. Monitor the reaction via LC-MS or TLC to confirm the complete disappearance of the precursor and the quantitative formation of propyl vinyl sulfone.

  • Nucleophile Addition: Once the vinyl sulfone is confirmed, add 1.1 mmol of the target nucleophile (thiol or amine) dropwise. Vinyl sulfones react rapidly and selectively with thiols[3].

  • Completion: Stir for an additional 1-2 hours at room temperature until the Michael addition is complete (verify via LC-MS).

  • Workup: Quench the reaction with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biphasic Reaction in Non-Polar Solvent (For Moisture-Sensitive Nucleophiles)

Objective: Perform the reaction in DCM using a Phase-Transfer Catalyst (PTC) to overcome the insolubility of inorganic bases.

  • Preparation: Dissolve 1.0 mmol of 1-(2-chloroethanesulfonyl)propane in 5.0 mL of anhydrous Dichloromethane (DCM).

  • PTC & Base Addition: Add 0.1 mmol (10 mol%) of Tetrabutylammonium bromide (TBAB) and 1.5 mmol of finely ground K₂CO₃.

  • Elimination: Stir vigorously (≥ 800 rpm) at room temperature for 1 hour. The PTC is critical here to transport the carbonate ion into the DCM phase to initiate the elimination.

  • Nucleophile Addition: Upon LC-MS confirmation of the vinyl sulfone intermediate, add 1.1 mmol of the nucleophile.

  • Workup: Filter the suspension through a Celite pad to remove the inorganic salts. Wash the filtrate with water, dry over MgSO₄, and concentrate.

References

1.[3] Polymer Chemistry (RSC Publishing). "Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization." 3 2.[5] ChemRxiv. "Exploiting retro oxa-Michael chemistry in polymers." 5 3.[1] ChemicalBook. "1-(2-chloroethanesulfonyl)propane | 55750-94-2." 1 4.[2] Google Patents. "US3509218A - 2-vinylsulfonylethanol." 2 5.[4] RSC Publishing. "Decomplexation as a rate-limitation in the Thiol-Michael addition of N-acrylamides." 4

Sources

Validation & Comparative

A Comparative Guide to Sulfonylating Agents: Profiling 1-(2-Chloroethanesulfonyl)propane Against Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of 1-(2-Chloroethanesulfonyl)propane against conventional sulfonylating agents such as p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles of organic chemistry with predictive analysis to evaluate the potential utility of this lesser-documented reagent. While empirical data on 1-(2-Chloroethanesulfonyl)propane is scarce, this guide constructs a robust theoretical framework to anticipate its reactivity, handling, and applications, supported by detailed experimental protocols for its validation.

Introduction to Sulfonylation and the Role of Sulfonylating Agents

The introduction of a sulfonyl group (-SO₂-) into a molecule is a cornerstone of modern organic synthesis, particularly in medicinal chemistry. This functional group is a key component in a vast array of therapeutic agents, imparting critical properties such as improved solubility and the ability to act as a potent hydrogen bond donor/acceptor. The sulfonylation reaction, typically involving the reaction of a nucleophile (e.g., an alcohol or amine) with a sulfonylating agent, is the primary method for creating sulfonate esters and sulfonamides.

The choice of sulfonylating agent is a critical parameter that dictates reaction efficiency, selectivity, and scope. The most widely used agents are sulfonyl chlorides, prized for their high reactivity.[1][2] This reactivity stems from the highly electrophilic nature of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom.[2] This guide will compare the well-established properties of industry-standard reagents with the predicted characteristics of 1-(2-Chloroethanesulfonyl)propane.

Profiling the Sulfonylating Agents

p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl): The Benchmarks

TsCl and MsCl are the workhorses of sulfonylation chemistry. Their reactivity and applications are well-documented, providing a solid baseline for comparison.

  • p-Toluenesulfonyl Chloride (TsCl): A stable, crystalline solid, TsCl is easy to handle. The tosyl group it imparts is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[3][4] However, the bulky aromatic ring can introduce steric hindrance, potentially slowing reaction rates with hindered nucleophiles.[5]

  • Methanesulfonyl Chloride (MsCl): As a liquid, MsCl is structurally simpler and less sterically hindered than TsCl, often leading to faster reaction rates.[5] A key feature of MsCl is the presence of acidic α-protons. In the presence of a strong, non-nucleophilic base like triethylamine, MsCl can undergo elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), altering the reaction mechanism from a direct SN2-type displacement to a stepwise pathway.[6]

1-(2-Chloroethanesulfonyl)propane: A Theoretical and Structural Analysis

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is an aliphatic sulfonyl compound.[7][8] While not a common off-the-shelf reagent, its structure allows for several key predictions regarding its reactivity.

  • Structure: CH₃CH₂CH₂SO₂(CH₂CH₂Cl)

  • Electrophilicity: Like other alkanesulfonyl chlorides, the sulfur atom is highly electrophilic. The propyl group is a weak electron-donating group, which might slightly reduce the electrophilicity of the sulfur compared to MsCl.

  • Steric Hindrance: The linear propyl chain presents more steric bulk than the methyl group of MsCl but less than the tosyl group of TsCl. This would likely result in intermediate reactivity for sterically sensitive transformations.

  • Absence of α-Protons: Crucially, the sulfur atom is attached to a methylene group (-CH₂-) of the propyl chain which has α-protons. This suggests that, similar to MsCl, it could potentially react via a sulfene intermediate under appropriate basic conditions.

  • The 2-Chloroethyl Moiety: The -(CH₂CH₂Cl) group is a distinguishing feature. The chlorine atom is an electron-withdrawing group, which could influence the overall electronic properties of the molecule. More importantly, this group introduces the possibility of side reactions, such as elimination to form an ethenesulfonyl group under certain conditions, a reaction pathway observed with the related compound 2-chloroethanesulfonyl chloride.[9]

// Nodes for Sulfonylating Agents TsCl [label="p-Toluenesulfonyl Chloride (TsCl)\n(Benchmark)", fillcolor="#F1F3F4", fontcolor="#202124"]; MsCl [label="Methanesulfonyl Chloride (MsCl)\n(Benchmark)", fillcolor="#F1F3F4", fontcolor="#202124"]; CESP [label="1-(2-Chloroethanesulfonyl)propane\n(Subject of Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for Properties Reactivity [label="Reactivity Profile", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Sterics [label="Steric Hindrance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism [label="Reaction Mechanism", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges TsCl -> Reactivity [label="Moderate-High"]; TsCl -> Sterics [label="High (Aromatic Ring)"]; TsCl -> Mechanism [label="Primarily SN2-like"];

MsCl -> Reactivity [label="High"]; MsCl -> Sterics [label="Low (Methyl Group)"]; MsCl -> Mechanism [label="SN2-like or Sulfene\n(with strong base)"];

CESP -> Reactivity [label="Predicted: Moderate-High"]; CESP -> Sterics [label="Predicted: Moderate (Propyl Group)"]; CESP -> Mechanism [label="Predicted: SN2-like or Sulfene\n(α-protons present)"]; } dot Caption: Predicted comparative properties of sulfonylating agents.

Comparative Performance Analysis (Predicted)

The following table summarizes the predicted performance of 1-(2-Chloroethanesulfonyl)propane relative to standard agents. These predictions are based on fundamental principles of physical organic chemistry and await experimental validation.

Featurep-Toluenesulfonyl Chloride (TsCl)Methanesulfonyl Chloride (MsCl)1-(2-Chloroethanesulfonyl)propane (Predicted)Rationale for Prediction
Physical State Crystalline SolidLiquidLiquidAliphatic sulfonyl compounds of this molecular weight are typically liquids.
Reactivity HighVery HighHighAliphatic sulfonyl groups are highly reactive. Less steric bulk than TsCl.
Steric Hindrance HighLowModerateThe n-propyl group is more sterically demanding than a methyl group but less than a tosyl group.
Mechanism Primarily SN2-likeSN2-like or SulfeneSN2-like or SulfenePresence of α-protons on the propyl chain allows for potential sulfene formation with a suitable base.[10][11]
Handling Easy to handle solidVolatile liquid, moisture-sensitiveLikely a liquid, presumed moisture-sensitiveSulfonyl chlorides are generally reactive towards water.[12]
Potential Side Reactions None typicalSulfene formation can alter selectivitySulfene formation; potential for elimination of HCl from the 2-chloroethyl groupThe β-chloro substituent introduces a potential elimination pathway.

Proposed Experimental Protocols for Validation

To empirically validate the predicted characteristics of 1-(2-Chloroethanesulfonyl)propane, a series of comparative experiments should be conducted.

Protocol 1: Comparative Sulfonylation of a Primary Alcohol

This protocol aims to compare the reaction rate and yield of 1-(2-Chloroethanesulfonyl)propane against MsCl and TsCl in the formation of a sulfonate ester.

Materials:

  • Benzyl alcohol (Substrate)

  • 1-(2-Chloroethanesulfonyl)propane

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates

  • Standard workup and purification reagents (aqueous HCl, saturated NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • Set up three separate oven-dried, round-bottom flasks equipped with magnetic stir bars under an inert atmosphere (e.g., Nitrogen).

  • To each flask, add anhydrous DCM (10 mL) and benzyl alcohol (1.0 mmol, 1.0 eq).

  • Cool the flasks to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol, 1.5 eq) to each flask.

  • To Flask 1, add 1-(2-Chloroethanesulfonyl)propane (1.1 mmol, 1.1 eq) dropwise.

  • To Flask 2, add MsCl (1.1 mmol, 1.1 eq) dropwise.

  • To Flask 3, add TsCl (1.1 mmol, 1.1 eq) as a solid in one portion.

  • Monitor all three reactions simultaneously by TLC at 15-minute intervals to assess the rate of consumption of the starting alcohol.

  • Upon completion (or after a set time, e.g., 2 hours), quench the reactions by adding 10 mL of cold 1M HCl (aq).

  • Perform a standard liquid-liquid extraction with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the isolated yield for each reaction and compare the results.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Monitoring & Workup A 1. Prepare 3 Flasks (Inert Atmosphere, 0 °C) B 2. Add DCM, Benzyl Alcohol, and Triethylamine to each A->B C1 Flask 1: Add 1-(2-Chloroethanesulfonyl)propane B->C1 C2 Flask 2: Add MsCl B->C2 C3 Flask 3: Add TsCl B->C3 D 3. Monitor all reactions by TLC E 4. Quench, Extract, Purify C1->E Process Flask 1 C2->E Process Flask 2 C3->E Process Flask 3 D->E Simultaneous Monitoring F 5. Compare Yields & Rates E->F

Protocol 2: Investigation of Sulfene Formation

This experiment uses a deuterated alcohol to probe whether the reaction proceeds via a sulfene intermediate, which would result in deuterium incorporation into the sulfonate product.

Materials:

  • Ethanol-d1 (CH₃CH₂OD)

  • 1-(2-Chloroethanesulfonyl)propane

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve 1-(2-Chloroethanesulfonyl)propane (1.0 mmol) in anhydrous toluene (5 mL).

  • Add triethylamine (1.2 mmol).

  • In a separate vial, dissolve Ethanol-d1 (1.5 mmol) in anhydrous toluene (2 mL).

  • Add the Ethanol-d1 solution to the flask and stir at room temperature for 4 hours.

  • Quench the reaction with dilute HCl and extract with diethyl ether.

  • Wash the organic layer, dry over MgSO₄, and concentrate carefully.

  • Analyze the crude product by ¹H NMR to determine if deuterium has been incorporated at the α-position of the propylsulfonyl group.

  • Repeat the experiment using MsCl as a positive control for sulfene formation.

Mechanistic Considerations and Predicted Pathways

The reaction of 1-(2-Chloroethanesulfonyl)propane with a nucleophile (NuH) can be predicted to follow two primary pathways depending on the base employed.

G

Conclusion and Future Outlook

While 1-(2-Chloroethanesulfonyl)propane remains a sparsely documented reagent, a systematic analysis of its structure allows for informed predictions of its chemical behavior. It is expected to function as a moderately sterically hindered, highly reactive alkanesulfonylating agent with the potential to react via a sulfene intermediate. The presence of the 2-chloroethyl group is a unique feature that warrants further investigation, as it may offer opportunities for subsequent intramolecular reactions or present challenges due to side reactions.

The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions. Such studies are essential to fully characterize 1-(2-Chloroethanesulfonyl)propane and determine its potential place in the synthetic chemist's toolkit alongside established reagents like TsCl and MsCl. For drug development professionals, understanding the nuances of new sulfonylating agents can unlock novel synthetic routes to complex molecules and expand the accessible chemical space for new therapeutic entities.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Buter, J., & Kellogg, R. M. (1987). 1,4,8,11-Tetrathiacyclotetradecane. Organic Syntheses, 65, 150.
  • Thoreauchem. (n.d.). 1-(2-chloroethanesulfonyl)propane-55750-94-2. Retrieved from [Link]

  • Shafiee, M., & Fasihi, J. (2013). Sulfonylation of aniline, 4-nitroaniline, and some alcohols with p-toluenesulfonyl chloride under solvent-free condition. Oriental Journal of Chemistry, 29(1), 253-257.
  • Google Patents. (n.d.). US20140212957A1 - Production of optically pure propane-1,2-diol.
  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • King, J. F. (1983). Mechanistic variation in alkanesulfonyl chloride hydrolysis and related reactions.
  • Kice, J. L., & Anderson, G. J. (1986). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate and Rate-Product Profiles. The Journal of Organic Chemistry, 51(19), 3645–3651.
  • Wu, H.-J., & Yen, C.-H. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Retrieved from [Link]

  • Wikipedia. (2025, April 17). 2-Chloroethanesulfonyl chloride. Retrieved from [Link]

  • King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583-1592.
  • Google Patents. (n.d.). US3641140A - Process for the preparation of chloroalkane sulphonyl chlorides.
  • Quora. (2017, August 27). How could 1-chloropropane be made from propane? Retrieved from [Link]

  • ResearchGate. (n.d.). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions | Request PDF. Retrieved from [Link]

  • van der Woerd, M. J., et al. (2021). Synthesis of vinyl sulfonate esters from 2-chloroethanesulfonyl chloride...
  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

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A Comparative Guide to Modern Sulfone Synthesis: Alternatives to 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfone functional group (R-SO₂-R') is a cornerstone in modern chemistry, prized for its unique physicochemical properties. Its presence is prominent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Molecules bearing the sulfone moiety often exhibit enhanced metabolic stability, improved solubility, and potent biological activity. Traditionally, reagents like 1-(2-chloroethanesulfonyl)propane have been used as precursors for vinyl sulfones, which act as Michael acceptors to introduce the sulfonyl group. However, the landscape of organic synthesis is continually evolving, driven by a demand for greater efficiency, milder reaction conditions, and broader functional group tolerance.[1][2]

This guide provides an in-depth comparison of contemporary alternative strategies for sulfone synthesis. We will move beyond simple haloalkanesulfonyl precursors to explore more versatile and robust methodologies, supported by experimental data and protocols. Our focus is on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative literature.

Part 1: The Michael Addition Approach - Direct Use of Vinyl Sulfones

1-(2-Chloroethanesulfonyl)propane serves as a masked form of propyl vinyl sulfone. The underlying strategy is an in-situ elimination to form the reactive Michael acceptor, which is then trapped by a nucleophile. A more direct and often higher-yielding approach is to use a pre-formed, stable vinyl sulfone.

Vinyl sulfones are highly effective Michael acceptors, often demonstrating superior reactivity and selectivity compared to analogous α,β-unsaturated systems like acrylates.[3][4] Their strong electron-withdrawing sulfonyl group powerfully activates the double bond for nucleophilic attack. This reactivity allows for the reliable formation of C-S, C-N, C-O, and C-C bonds under mild conditions.[5][6]

Performance Comparison: Vinyl Sulfones vs. Acrylates

Studies have shown that in competitive reactions with thiols, vinyl sulfones react significantly faster and more selectively than acrylates.[3][4] This orthogonal reactivity is invaluable in complex molecule synthesis and bioconjugation, where selective modification of specific residues (like cysteine) is required.[5]

FeatureVinyl SulfonesAcrylatesRationale & Implications
Reactivity with Thiols Very HighModerateThe sulfonyl group is a stronger electron-withdrawing group than the ester carbonyl, leading to a more electrophilic β-carbon.
Selectivity ExcellentGoodAllows for selective reaction in the presence of other Michael acceptors, crucial for chemoselective ligations.[3][4]
Side Reactions MinimalProne to transesterification with alcohol nucleophiles.[7]The sulfone moiety is stable, whereas the ester in acrylates can undergo competing reactions.
Applications Cysteine-selective bioconjugation, click chemistry, polymer synthesis.[4][5]General polymer synthesis, addition of a wider range of nucleophiles.The high reactivity of vinyl sulfones makes them ideal for "click"-type reactions.
Experimental Workflow: Michael Addition

The following diagram illustrates the straightforward workflow for a typical Michael addition reaction using a vinyl sulfone.

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (e.g., Thiol) in suitable solvent (e.g., THF, MeCN) B Add Base (e.g., DBU, Et3N) (if nucleophile requires activation) A->B 1 C Add Phenyl Vinyl Sulfone dropwise at 0 °C to RT B->C 2 D Stir for 1-12 h Monitor by TLC/LC-MS C->D 3 E Quench reaction (e.g., with aq. NH4Cl) D->E 4 F Extract with organic solvent (e.g., EtOAc) E->F 5 G Purify by Column Chromatography F->G 6

Caption: General workflow for Michael addition to a vinyl sulfone.

Protocol: Michael Addition of Thiophenol to Phenyl Vinyl Sulfone
  • Reaction Setup: To a round-bottom flask, add thiophenol (1.0 equiv) and dissolve in acetonitrile (0.2 M).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Michael Acceptor Addition: Add phenyl vinyl sulfone (1.1 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired β-thioether sulfone.

Part 2: The Nucleophilic Approach - Alkylation of Sulfinate Salts

One of the most versatile and classical methods for forming sulfones is the alkylation of sulfinate salts (R-SO₂Na).[1] The primary limitation of this method has historically been the availability and stability of the requisite sulfinate salts. Modern advancements have largely overcome this by developing reliable one-pot procedures that generate the sulfinate salt in situ from stable precursors.

Comparison of Sulfinate Generation Methods
MethodPrecursorReagentsConditionsKey AdvantagesLimitations
Classical Alkylation Pre-formed Sodium SulfinateAlkyl Halide, Solvent (DMF, DMSO)50-100 °CSimple, well-established.Modest availability of sulfinate salts; stability issues.[1]
In-situ from Benzothiazole Sulfone 2-Sulfonyl BenzothiazoleNaBH₄, then Alkyl HalideMild, RTUses stable, solid precursors; avoids handling unstable sulfinates.[8]Requires synthesis of the benzothiazole sulfone precursor.
In-situ from Boronic Acids (Ru-catalyzed) Boronic Acid, DABSORuCl₂(PPh₃)₃, Alkyl Halide, MeOH100 °CBroad scope of boronic acids; uses a stable SO₂ surrogate (DABSO).[9]Requires transition metal catalyst; elevated temperature.
In-situ from Grignard Reagents Grignard Reagent, DABSODABSO, then Electrophile (e.g., Alkyl Halide)0 °C to RTAccesses diverse sulfinates from readily available Grignards.[10]Grignard reagents are sensitive to moisture and protic functional groups.
In-Situ Sulfinate Generation & Reaction Pathway

This diagram illustrates the powerful one-pot strategy where a stable precursor is converted into the nucleophilic sulfinate, which is immediately trapped by an electrophile to form the target sulfone.

cluster_generation Step 1: In-Situ Sulfinate Generation cluster_alkylation Step 2: Alkylation A Stable Precursor (e.g., Boronic Acid, 2-BT-Sulfone) C Nucleophilic Sulfinate Salt [R-SO2]- M+ A->C Reaction B Activating Reagents (e.g., Ru-Catalyst + DABSO, or NaBH4) B->C Activation E Desired Sulfone R-SO2-R' C->E Nucleophilic Attack D Electrophile (e.g., Benzyl Bromide) D->E Reaction

Caption: One-pot sulfone synthesis via in-situ sulfinate generation.

Protocol: One-Pot Ru-Catalyzed Sulfone Synthesis from a Boronic Acid

This protocol is adapted from the work of the Kuttanacode group, demonstrating a ruthenium-catalyzed synthesis.[9]

  • Reaction Setup: In an oven-dried vial, combine the aryl boronic acid (1.0 equiv), DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (0.6 equiv), RuCl₂(PPh₃)₃ (5 mol%), and Et₃N (2.0 equiv).

  • Solvent Addition: Add methanol (MeOH) to the vial to achieve a 0.2 M concentration of the boronic acid.

  • Sulfinate Formation: Seal the vial and heat the mixture at 100 °C for 12 hours. This step generates the intermediate sulfinate salt.

  • Alkylation: Cool the reaction mixture to room temperature. Add the alkyl halide (e.g., benzyl bromide) (1.5 equiv).

  • Reaction: Re-seal the vial and heat at 80 °C for another 12 hours, or until TLC/LC-MS shows consumption of the intermediate.

  • Work-up and Purification: After cooling, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the final sulfone product.[9]

Part 3: The Oxidation Approach - From Sulfides to Sulfones

The oxidation of sulfides is a fundamental and direct route to sulfones. The primary challenge of this method is controlling the oxidation state, as the reaction proceeds through a sulfoxide intermediate, which can sometimes be difficult to oxidize further or, conversely, is the desired product. The choice of oxidant and catalyst is therefore critical for selectivity.[11]

Comparison of Modern Oxidation Reagents
Oxidizing SystemSelectivity (Sulfone)ConditionsKey AdvantagesDisadvantages
H₂O₂ / Niobium Carbide HighRTEfficient, reusable catalyst, environmentally benign (water is the byproduct).[11]Requires heterogeneous catalyst.
Urea-H₂O₂ / Phthalic Anhydride HighRT, Metal-freeInexpensive, stable, and safe reagents; avoids over-oxidation.[11]Stoichiometric reagents required.
Selectfluor HighRT, uses H₂O as O-sourceFast reactions (minutes), nearly quantitative yields, eco-friendly.[11]Reagent is more expensive than bulk oxidants.
Davis Reagent (Oxaziridine) N/A (Forms sulfinate first)RTUsed to oxidize thiols to sulfinates, which are then alkylated to sulfones in one pot.[10][11]A two-step process conceptually; reagent must be prepared.
Sulfide Oxidation Workflow

The process involves the sequential oxidation of the sulfur center. Controlling the stoichiometry and power of the oxidant determines the final product.

Sulfide Sulfide R-S-R' Sulfoxide Sulfoxide R-S(O)-R' Sulfide->Sulfoxide [O] (e.g., 1 equiv H2O2) Sulfone Sulfone R-S(O)2-R' Sulfoxide->Sulfone [O] (e.g., >1 equiv H2O2)

Caption: Stepwise oxidation pathway from sulfide to sulfone.

Protocol: Selective Sulfide Oxidation using Urea-Hydrogen Peroxide
  • Reaction Setup: In a round-bottom flask, dissolve the sulfide (1.0 equiv) in ethyl acetate (0.3 M).

  • Reagent Addition: Add phthalic anhydride (1.2 equiv) followed by urea-hydrogen peroxide adduct (2.5 equiv).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours. No sulfoxide intermediate is generally observed.[11]

  • Work-up: Upon completion, filter the solid urea byproduct. Wash the filtrate with saturated aqueous NaHCO₃ solution to remove excess phthalic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting sulfone is often pure, but can be further purified by recrystallization or column chromatography if necessary.

Part 4: Advanced & Catalytic Methodologies

Recent years have witnessed a surge in the development of powerful, transition-metal-catalyzed methods for sulfone synthesis. These approaches, including direct C-H functionalization and multi-component couplings, offer unprecedented efficiency and the ability to forge C-S bonds that were previously inaccessible.[2][12]

  • Direct C-H Sulfonylation: This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials (like halides or boronic acids).[12] Catalytic systems, often employing palladium or dual nickel/photoredox catalysis, can directly couple a C-H bond with a sulfonyl source.[12]

  • Multi-Component Reactions with SO₂ Surrogates: The use of stable, solid SO₂ surrogates like DABSO has revolutionized sulfone synthesis.[2][13] These reagents allow for the convergent assembly of sulfones from three or more simple components in a single operation, often with high selectivity and yield. Palladium and copper are common catalysts for these transformations.[2][14]

cluster_traditional Traditional Cross-Coupling cluster_modern Direct C-H Sulfonylation A Arene-X (X = Halide, OTf) C Arene-SO2-R A->C B R-SO2Na B->C D Arene-H F Arene-SO2-R D->F [Catalyst] (e.g., Pd, Ni) E R-SO2-Source E->F

Caption: Logic of C-H sulfonylation vs. traditional cross-coupling.

These advanced methods are particularly valuable for late-stage functionalization in drug discovery, where modifying a complex molecule without extensive synthetic steps is a significant advantage.[2]

Summary & Outlook

The synthesis of sulfones has evolved far beyond the use of simple masked reagents like 1-(2-chloroethanesulfonyl)propane. Researchers now have a diverse toolkit of methods, each with distinct advantages.

Synthetic StrategyKey FeatureSubstrate ScopeConditionsBest For...
Michael Addition Direct use of vinyl sulfonesBroad (N, S, C, O nucleophiles)Mild (often RT)Bioconjugation, rapid analogue synthesis.
Sulfinate Alkylation In-situ generation of nucleophileBroad (from boronic acids, Grignards, etc.)Mild to moderateConvergent synthesis, building diverse libraries.
Sulfide Oxidation Direct oxidationDependent on sulfide availabilityMild, often metal-freeStraightforward access when the corresponding sulfide is readily available.
C-H Functionalization Atom economy, no pre-functionalizationPrimarily arenes/heteroarenesModerate to high temp.Late-stage functionalization of complex molecules.

The future of sulfone synthesis will undoubtedly continue to focus on catalytic and sustainable methods. The development of new SO₂ surrogates, more efficient and earth-abundant metal catalysts, and novel photoredox and electrochemical strategies will further expand the accessibility and utility of this vital functional group.

References

  • Recent Advances in the Synthesis of Sulfones. (Synlett, 2016). [Link]

  • Recent Advances in the Synthesis of Sulfones | Request PDF. (ResearchGate). [Link]

  • Julia olefination. (Wikipedia). [Link]

  • Catalytic C-H Sulfonylation: Research Guide & Papers | Sulfur-Based Synthesis Techniques. (PapersFlow). [Link]

  • Highly Z-Selective Julia–Kocienski Olefination Using N-Sulfonylimines and Its Mechanistic Insights from DFT Calculations. (Organic Letters, 2025). [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. (Organic Chemistry Portal). [Link]

  • The Julia–Kocienski Olefination. (Organic Reactions). [Link]

  • Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (MDPI, 2024). [Link]

  • (PDF) Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (ResearchGate). [Link]

  • Sulfone synthesis by oxidation. (Organic Chemistry Portal). [Link]

  • Sulfone synthesis in the coupling era: a decade update. (Journal of Sulfur Chemistry, 2026). [Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. (ACS Publications, 2020). [Link]

  • Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. (Wiley Online Library). [Link]

  • Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. (BIOENGINEER.ORG, 2025). [Link]

  • Synthesis of Fluoroolefins via Julia-Kocienski Olefination. (PMC - NIH). [Link]

  • Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF 3 ·OEt 2. (MDPI, 2024). [Link]

  • Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. (PMC - NIH). [Link]

  • Synthesis of sulfones via direct opening of epoxides with sodium sulfinates. (ResearchGate). [Link]

  • Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (RSC Advances, 2020). [Link]

  • Electrochemical Synthesis of Vinyl, Alkyl, and Allyl Sulfones from Sodium Sulfinates and Olefins. (The Journal of Organic Chemistry, 2024). [Link]

  • Reductive Addition of Alkyl Radical to Phenyl Vinyl Sulfone. (Oxford Academic, 2006). [Link]

  • Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. (RSC Publishing, 2025). [Link]

  • Free radical addition-fragmentation reaction for the preparation of vinyl sulfones and phosphine oxides. (The Journal of Organic Chemistry). [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization | Request PDF. (ResearchGate). [Link]

  • Vinyl sulfone. (Wikipedia). [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. (Polymer Chemistry, 2014). [Link]

  • Organocatalytic Michael addition of aldehydes to vinyl sulfones: enantioselective alpha-alkylations of aldehydes and their derivatives. (PubMed, 2008). [Link]

  • Mitsunobu reaction. (Wikipedia). [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (PMC - NIH, 2023). [Link]

  • Exploiting retro oxa-Michael chemistry in polymers. (ChemRxiv). [Link]

  • Mitsunobu Reaction. (Organic Chemistry Portal). [Link]

  • Mitsunobu Reaction. (Master Organic Chemistry). [Link]

  • One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. (PMC - NIH). [Link]

  • Modern Sulfone Synthesis Focused on SO Surrogates. (Baran Lab, Scripps Research). [Link]

  • Alkyl sulfone synthesis by C-S coupling reactions. (Organic Chemistry Portal). [Link]

Sources

Validation of Analytical Methods for 1-(2-Chloroethanesulfonyl)propane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As regulatory scrutiny over mutagenic impurities intensifies under the ICH M7(R1) framework, the trace quantification of reactive alkylating agents in Active Pharmaceutical Ingredients (APIs) requires analytical strategies that are both highly sensitive and mechanistically sound[1][2].

1-(2-Chloroethanesulfonyl)propane (CAS 55750-94-2) is a bifunctional reactive intermediate. Featuring both a highly electrophilic chloroethyl moiety and an electron-withdrawing sulfonyl group, it acts as a potent alkylating agent. Quantifying this Potential Genotoxic Impurity (PGI) at parts-per-million (ppm) levels presents a unique analytical challenge due to its inherent chemical instability and reactivity.

This guide provides an objective comparison of analytical methodologies for this analyte, detailing the chemical causality behind protocol design and establishing a self-validating LC-MS/MS workflow.

Expertise & Experience: The Mechanistic Causality of Method Design

To design a robust analytical method, we must first understand the molecule's failure modes. Analytical methods do not fail randomly; they fail because the chemistry of the analyte clashes with the physics of the instrument or the pH of the sample matrix.

The -Elimination Challenge

The most critical vulnerability of 1-(2-chloroethanesulfonyl)propane is its susceptibility to base-catalyzed


-elimination. When exposed to basic or even neutral aqueous conditions with mild heating, the 2-chloroethyl sulfone moiety rapidly eliminates hydrogen chloride (HCl) to form propyl vinyl sulfone [3][4]. Vinyl sulfones are powerful Michael acceptors that readily bind to nucleophiles (including DNA and proteins, which drives their genotoxicity).

If an analytical method utilizes a basic extraction solvent or a high-temperature Gas Chromatography (GC) inlet, the intact 1-(2-chloroethanesulfonyl)propane will degrade into the vinyl sulfone before it reaches the detector. This results in a severe false-negative bias, potentially releasing non-compliant API batches into the supply chain.

Reactivity A 1-(2-Chloroethanesulfonyl)propane (Intact PGI) B Basic Matrix / High Heat (Poor Sample Prep) A->B β-elimination (-HCl) C Propyl Vinyl Sulfone (False Negative Bias) B->C Rapid Conversion D Nucleophilic Attack (DNA/Protein Binding) C->D Michael Addition

Caption: Degradation of 1-(2-Chloroethanesulfonyl)propane via base-catalyzed β-elimination.

Causality in Protocol Design:

  • Acidic Stabilization: Sample diluents must be slightly acidic (e.g., 0.1% Formic Acid) to protonate matrix nucleophiles and suppress the

    
    -elimination pathway[4].
    
  • Thermal Control: Extractions must be performed at 4°C, and LC-MS/MS is heavily favored over GC-MS to avoid thermal degradation in the injection port.

Method Comparison: LC-MS/MS vs. GC-MS vs. HPLC-UV

To meet the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , an API with a maximum daily dose of 1 gram requires a Limit of Quantification (LOQ) of at least 1.5 ppm[2]. The table below compares the performance of three standard analytical platforms for this specific analyte.

Analytical ParameterLC-MS/MS (ESI+)GC-MS (EI)HPLC-UV
Sensitivity (LOD) 0.05 ppm0.8 ppm50 ppm
Sensitivity (LOQ) 0.15 ppm2.5 ppm150 ppm
Linearity (R²) > 0.999> 0.992> 0.999
Thermal Stability Excellent (Ambient analysis)Poor (Inlet degradation risk)Excellent (Ambient analysis)
Matrix Effect Moderate (Requires Internal Standard)LowHigh (API interference)
Regulatory Suitability Optimal (Meets all ICH M7 limits)Sub-optimal (Requires derivatization)Unsuitable for trace analysis

Experimental Protocol: Validated LC-MS/MS Workflow

The following protocol is designed as a self-validating system . By incorporating an isotopically labeled internal standard (IS) directly into the extraction solvent, any matrix-induced ion suppression or transit degradation is mathematically normalized, ensuring absolute trustworthiness of the final data.

Reagents & Materials
  • Diluent: 50:50 (v/v) Acetonitrile / LC-MS grade Water containing 0.1% Formic Acid. (Causality: The acidic environment prevents

    
    -elimination, while the organic fraction precipitates the bulk API).
    
  • Internal Standard (IS): 1-(2-Chloroethanesulfonyl)propane-d4 (or a structurally analogous stable isotope).

Sample Preparation Workflow
  • IS Spiking: Prepare the Diluent and spike it with the IS to a final concentration of 1.0 ppm. Chill to 4°C.

  • API Extraction: Accurately weigh 50.0 mg of the API into a 5 mL low-bind centrifuge tube.

  • Dissolution: Add exactly 5.0 mL of the chilled, IS-spiked Diluent.

  • Agitation: Vortex vigorously for 2 minutes to extract the impurity.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the insoluble API matrix.

  • Transfer: Transfer the clear supernatant to an LC vial for immediate injection.

LC-MS/MS Instrumental Conditions
  • Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm). (Causality: Provides high theoretical plates for sharp peak shapes, minimizing co-elution with matrix components).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 4 mins, hold for 2 mins, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Ionization: Electrospray Ionization Positive Mode (ESI+).

  • MRM Transitions:

    • Target Analyte: m/z 171.0

      
       m/z 109.0 (Quantifier), m/z 171.0 
      
      
      
      m/z 65.0 (Qualifier).
    • Internal Standard: m/z 175.0

      
       m/z 113.0.
      

Workflow Step1 Sample Preparation Cold Acidic Extraction (0.1% FA in ACN/H2O) Step2 Chromatographic Separation UPLC C18 Column Gradient Elution Step1->Step2 Step3 Mass Spectrometry ESI+ MRM Mode Targeted Transitions Step2->Step3 Step4 ICH Q2(R2) Validation LOD/LOQ, Linearity, Accuracy, Precision Step3->Step4

Caption: Optimized LC-MS/MS workflow for the robust quantification of trace genotoxic impurities.

Method Validation Parameters (ICH Q2)

To ensure regulatory compliance, the method must be validated against ICH Q2(R2) guidelines:

  • Specificity: Analyze a blank diluent and unspiked API to ensure no interfering peaks at the retention times of the analyte or IS.

  • Accuracy (Recovery): Spike API samples at 50%, 100%, and 150% of the TTC limit (e.g., 0.75 ppm, 1.5 ppm, 2.25 ppm). Acceptable recovery is 80–120%.

  • Precision: Six replicate preparations of the 100% spiked sample must yield a Relative Standard Deviation (RSD) of

    
     10%.
    

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products. PubMed / John Wiley & Sons Ltd. Available at: [Link]

  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. ResolveMass Laboratories Inc. Available at:[Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. Available at:[Link]

  • Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media. ResearchGate. Available at:[Link]

Sources

Comprehensive Guide to the Characterization of Impurities in 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical synthesis and advanced materials development evolve, the demand for bifunctional building blocks like 1-(2-Chloroethanesulfonyl)propane (CESP) has surged. Functioning as both a latent Michael acceptor (via dehydrohalogenation) and a direct alkylating agent, CESP is a highly versatile reagent [1]. However, its inherent reactivity makes impurity profiling a complex analytical challenge. Because chloroethyl sulfones are potent electrophiles, they fall strictly under the purview of the ICH M7 guidelines for potentially mutagenic impurities (PMIs) [2].

This guide provides an objective, comparative analysis of CESP against its synthetic alternatives, detailing the causality behind impurity formation and providing field-validated, self-correcting analytical protocols for structural elucidation.

Mechanistic Profiling of Impurities

To effectively characterize impurities, one must first understand the thermodynamic and kinetic drivers of their formation. CESP is typically synthesized via the oxidation of the corresponding sulfide or the reaction of a sulfonyl chloride [3]. During synthesis and storage, CESP is susceptible to three primary degradation pathways:

  • Dehydrohalogenation (Elimination): Exposure to trace bases or elevated temperatures strips hydrogen chloride (HCl) from the molecule, yielding propyl vinyl sulfone (PVS) .

  • Hydrolysis: Moisture exposure leads to the displacement of the chloride ion, forming 1-(2-hydroxyethanesulfonyl)propane .

  • Oligomerization: Once PVS is formed, its electron-deficient double bond can undergo radical or nucleophile-initiated dimerization.

DegradationPathway CESP 1-(2-Chloroethanesulfonyl)propane Target Reagent PVS Propyl vinyl sulfone Elimination Impurity CESP->PVS Base / Heat (-HCl) HESP 1-(2-Hydroxyethanesulfonyl)propane Hydrolysis Impurity CESP->HESP H2O / OH- (-HCl) DIMER Dimeric Sulfones Oligomerization PVS->DIMER Radical Initiation or Nucleophilic Attack

Mechanistic degradation pathways of 1-(2-Chloroethanesulfonyl)propane under stress conditions.

Comparative Performance: CESP vs. Alternatives

When designing a synthetic route, chemists often weigh CESP against pre-eliminated alternatives (like Propyl vinyl sulfone) or more reactive halogens (like 1-(2-Bromoethanesulfonyl)propane). The choice directly impacts the downstream impurity profile and the required ICH M7 control strategy.

Table 1 summarizes the performance, stability, and impurity risks associated with these reagents.

Table 1: Comparative Analysis of Alkylating Sulfone Reagents

ReagentPrimary Reaction MechanismStability (Shelf-Life)Major Impurity ProfileMutagenic Risk (ICH M7)
1-(2-Chloroethanesulfonyl)propane Alkylation / Post-elimination Michael AdditionModerate (Months at 4°C)Propyl vinyl sulfone, Hydrolysis productsHigh (Alkyl halide, Class 2/3 PMI)
Propyl vinyl sulfone (PVS) Direct Michael AdditionLow (Prone to polymerization)Oligomers, Oxidation productsModerate (Michael acceptor)
1-(2-Bromoethanesulfonyl)propane Rapid Direct AlkylationVery Low (Days at 4°C)Elimination products, Bromide saltsVery High (Potent alkylator)

Expert Insight: While PVS eliminates the generation of HCl byproducts during the main reaction, its inherent instability often leads to high-molecular-weight oligomeric impurities that foul chromatographic columns and reduce overall yield. CESP acts as a more stable "masked" vinyl sulfone, releasing the reactive species only upon controlled base activation.

Analytical Workflows for Impurity Characterization

A critical pitfall in the characterization of halogenated sulfones is artifactual degradation . Standard GC-MS methods often induce thermal dehydrohalogenation in the injection port (typically at 250°C), artificially generating PVS and skewing the impurity profile.

To ensure scientific integrity, the analytical workflow must be a self-validating system . We employ Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with a pre-analysis chemical quenching step.

AnalyticalWorkflow Prep Sample Quenching (Trapping Agents) Sep UPLC Separation (C18, Cold Column) Prep->Sep Detect HRMS Detection (ESI+, High Res) Sep->Detect Valid System Validation (Artifact Control) Detect->Valid

Self-validating LC-HRMS workflow designed to prevent artifactual impurity generation.

Experimental Protocol: Self-Validating Impurity Profiling

This protocol is designed to definitively differentiate between endogenous synthesis impurities and artifactual degradation products generated during analysis.

Protocol: Orthogonal LC-HRMS Profiling with Nucleophilic Quenching

Rationale: By splitting the sample and quenching one half with a soft nucleophile (e.g., morpholine), reactive PMIs (like unreacted CESP and PVS) are immediately trapped as stable adducts. Comparing the quenched vs. unquenched chromatograms validates whether impurities were present in the bulk material or formed on-column.

Step-by-Step Methodology:

  • Sample Preparation & Splitting:

    • Dissolve 10 mg of the CESP batch in 1.0 mL of anhydrous acetonitrile (ACN).

    • Aliquot A (Unquenched): Transfer 500 µL to a pre-chilled autosampler vial.

    • Aliquot B (Quenched): Transfer 500 µL to a vial containing 10 µL of morpholine. Vortex for 5 minutes at room temperature to ensure complete trapping of electrophilic impurities.

  • Chromatographic Separation (UPLC):

    • Column: Superficially porous C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Superficially porous particles provide high theoretical plate counts at lower backpressures, allowing for faster runs that minimize on-column hydrolysis.

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in ACN.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Column Temperature: Strictly maintained at 25°C to prevent thermal elimination of the chloroethyl group.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Mass Range: m/z 100–800.

  • Data Analysis & System Validation:

    • Analyze Aliquot A for the exact mass of CESP ([M+H]+ m/z 171.02) and PVS ([M+H]+ m/z 135.04).

    • Analyze Aliquot B for the morpholine-PVS adduct ([M+H]+ m/z 222.11).

    • Validation Check: If PVS is detected in Aliquot A, but the corresponding morpholine adduct is absent in Aliquot B, the PVS in Aliquot A is an artifact of the MS source temperature, not a true impurity in the bulk material.

By implementing this self-validating control, researchers can confidently report accurate impurity profiles to regulatory bodies, satisfying the rigorous demands of ICH M7 risk assessments.

References

  • European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [1] URL:[Link]

  • ACS Applied Materials & Interfaces. Gel Polymer Electrolytes Based on Polymerizable Lithium Salt and Poly(ethylene glycol) for Lithium Battery Applications. (Details the handling and reactivity of chloroethanesulfonyl derivatives). [4] URL:[Link]

  • Rochester Institute of Technology (RIT) Scholar Works. Some reactions of 2-chloroethanesulfonyl chloride. (Mechanistic study on the formation of ethenesulfonates via dehydrohalogenation). [3] URL:[Link]

Comparative study of different catalysts for "1-(2-Chloroethanesulfonyl)propane" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Catalytic Strategies for the Synthesis of Propyl Vinyl Sulfone via Dehydrohalogenation

Executive Summary

1-(2-Chloroethanesulfonyl)propane is a critical, highly reactive intermediate utilized primarily for the synthesis of propyl vinyl sulfone (1-(ethenesulfonyl)propane). Vinyl sulfones serve as premier Michael acceptors in bioconjugation, covalent drug design, and polymer science. The definitive step in synthesizing the vinyl sulfone from its 2-chloroethyl precursor is a base-catalyzed dehydrohalogenation[1]. This guide objectively evaluates three distinct catalytic systems—Triethylamine (TEA), Diisopropylamine (DIPA), and a Phase Transfer Catalysis (PTC) system—analyzing their mechanistic efficiency, yield, and scalability to aid researchers in optimizing their synthetic workflows.

Mechanistic Causality: The Dehydrohalogenation Challenge

The conversion of 1-(2-Chloroethanesulfonyl)propane to propyl vinyl sulfone proceeds via an1[1]. The selected base abstracts a highly acidic


-proton adjacent to the electron-withdrawing sulfonyl group, which subsequently prompts the expulsion of the 

-chloride leaving group.

The Core Challenge: The newly formed vinyl sulfone is highly electrophilic. If the chosen base is too nucleophilic (e.g., primary amines or unhindered tertiary amines), it can undergo a subsequent aza-Michael addition with the product, leading to unwanted adducts and rapid polymerization[2]. Therefore, the choice of catalyst is a delicate balance between providing sufficient basicity for E2 elimination while maintaining minimal nucleophilicity to preserve the target vinyl sulfone.

Comparative Analysis of Catalysts

  • Triethylamine (TEA) - The Homogeneous Standard TEA is the historical default for organic dehydrochlorination. However, its relatively unhindered nitrogen lone pair allows it to attack the resulting vinyl sulfone, leading to quaternary ammonium salt byproducts and initiating polymerization. This necessitates strict low-temperature controls and often results in moderate yields with complex downstream purification.

  • Diisopropylamine (DIPA) - The Sterically Hindered Champion Substituting TEA with DIPA solves the nucleophilicity problem. The bulky isopropyl groups provide significant steric hindrance, allowing DIPA to effectively abstract the

    
    -proton without attacking the resulting alkene[2]. This causality translates directly to higher yields, minimal polymer formation, and the elimination of complex distillation steps.
    
  • NaOH + TBAB - The Biphasic PTC Approach For industrial scalability, replacing expensive organic bases with aqueous sodium hydroxide is highly desirable. Because NaOH and the organic precursor exist in different phases, Tetrabutylammonium bromide (TBAB) is used as a phase transfer catalyst. TBAB shuttles the hydroxide ion into the organic phase (e.g., dichloromethane) to perform the elimination[3]. While highly economical, the reaction temperature must be strictly controlled to prevent the hydroxide from acting as a nucleophile and forming 1-(2-hydroxyethanesulfonyl)propane.

Quantitative Performance Data

Catalyst SystemCatalysis TypeReaction TempReaction TimeYield (%)Purity (%)Primary Limitation
TEA Homogeneous0 °C to 25 °C4 - 6 h65 - 75%< 85%High rate of aza-Michael addition
DIPA Homogeneous-10 °C to 25 °C2 - 4 h88 - 95%> 95%Higher solvent cost (EtOAc)
NaOH + TBAB Biphasic (PTC)20 °C to 30 °C1 - 2 h85 - 90%~ 90%Risk of competitive hydrolysis

(Data synthesized from comparative dehydrohalogenation studies of alkyl/aryl 2-chloroethyl sulfones[2],[3].)

Self-Validating Experimental Protocols

Protocol A: DIPA-Catalyzed Homogeneous Elimination

Objective: Maximize purity by preventing nucleophilic attack on the product.

  • Preparation : Dissolve 1.0 equivalent of 1-(2-Chloroethanesulfonyl)propane in anhydrous ethyl acetate[2]. Causality: An aprotic solvent is mandatory to prevent solvolysis of the chloride leaving group.

  • Thermal Control : Chill the reactor to 0 °C using an ice-water bath. Causality: The deprotonation is highly exothermic; controlling the initial temperature spike prevents thermal degradation of the precursor.

  • Catalyst Addition : Add 1.2 to 1.5 equivalents of Diisopropylamine (DIPA) dropwise over 30 minutes[2].

  • Reaction & Validation : Remove the ice bath and allow the mixture to stir at room temperature (20-25 °C) for 3 hours. Self-Validation: The reaction progress is visually self-validating; the continuous precipitation of the insoluble DIPA-HCl salt indicates active elimination. When precipitation ceases, the reaction is complete.

  • Workup : Wash the organic layer twice with 1M aqueous HCl to quench and remove unreacted DIPA, followed by a brine wash. Dry over anhydrous

    
     and concentrate under reduced pressure to yield high-purity propyl vinyl sulfone.
    
Protocol B: PTC-Catalyzed Biphasic Elimination

Objective: Achieve scalable, economical conversion using an inorganic base.

  • Preparation : Dissolve 1.0 equivalent of the precursor in dichloromethane (DCM)[3].

  • Aqueous Phase : In a separate vessel, prepare a 20% w/v aqueous solution of NaOH (1.5 equivalents).

  • Catalyst Addition : Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) to the organic phase[3].

  • Biphasic Mixing : Introduce the aqueous NaOH to the organic phase. Causality: Stir vigorously (>800 RPM). High mechanical shear is mandatory to maximize the interfacial surface area, allowing TBAB to efficiently shuttle

    
     across the phase boundary.
    
  • Reaction & Workup : Stir at 20 °C for 1-2 hours. Separate the phases. Wash the organic layer with distilled water until the aqueous wash is pH neutral. Dry and concentrate.

Workflow Diagram

G cluster_homogeneous Homogeneous Pathway cluster_biphasic Biphasic Pathway Precursor 1-(2-Chloroethanesulfonyl)propane DIPA DIPA Catalyst (Sterically Hindered) Precursor->DIPA NaOH NaOH + TBAB (Phase Transfer) Precursor->NaOH OrgSolvent Aprotic Solvent (EtOAc, -10°C) DIPA->OrgSolvent Elimination E2 Dehydrohalogenation (HCl Elimination) OrgSolvent->Elimination Base abstracts alpha-proton AqOrg Water / DCM (Vigorous Stirring) NaOH->AqOrg AqOrg->Elimination OH- transfer via TBAB Product Propyl Vinyl Sulfone (Target) Elimination->Product

Fig 1: Reaction pathways for the dehydrohalogenation of 1-(2-Chloroethanesulfonyl)propane.

References

  • Improved preparation process of phenyl vinyl sulfone.Google Patents (CN102126995A).
  • An economical and convenient synthesis of phenyl vinyl sulfone from benzenethiol and 1,2-dichloroethane.ACS Publications.
  • Dehydrohalogenation.Wikipedia.

Sources

HPLC vs. GC-MS for the analysis of "1-(2-Chloroethanesulfonyl)propane" reactions

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Aliphatic Sulfones: HPLC vs. GC-MS in the Analysis of 1-(2-Chloroethanesulfonyl)propane Reactions

1-(2-Chloroethanesulfonyl)propane (propyl 2-chloroethyl sulfone) is a highly reactive aliphatic sulfone. In materials science and drug development, compounds containing the 2-chloroethyl sulfone moiety are frequently utilized as precursors to vinyl sulfones—potent Michael acceptors used in covalent targeted drugs and bioconjugation. Tracking the conversion of 1-(2-chloroethanesulfonyl)propane to its corresponding vinyl sulfone or other nucleophilic substitution products presents a unique analytical bottleneck that requires a deep understanding of the molecule's physical chemistry.

The Chemical Problem: Thermal Lability and Optical Invisibility

The structural nature of 1-(2-chloroethanesulfonyl)propane introduces two distinct challenges that dictate the choice of analytical platform:

  • Thermal Dehydrohalogenation (The GC-MS Challenge): The protons adjacent to the highly electron-withdrawing sulfonyl group are remarkably acidic, and the chloride acts as an excellent leaving group. Under high temperatures (e.g., >200°C in a standard GC injection port), the molecule undergoes rapid dehydrohalogenation (loss of HCl) to form propyl vinyl sulfone. This artifactual degradation makes it nearly impossible to distinguish between the vinyl sulfone formed in the reaction flask and the vinyl sulfone generated inside the instrument[1].

  • Lack of a Chromophore (The HPLC Challenge): Being an aliphatic sulfone, the molecule lacks the conjugated

    
    -electron system necessary for strong ultraviolet (UV) absorption. Standard HPLC-UV methods yield exceptionally poor sensitivity and high background noise at low wavelengths (e.g., 210 nm) because the color and UV absorbance of organic compounds are heavily dependent on the size of their conjugated systems[2][3].
    

ReactionPathway A 1-(2-Chloroethanesulfonyl)propane (Intact Precursor) B Base-Catalyzed Elimination (In-Flask Reaction) A->B Target Pathway C Thermal Degradation (GC Inlet >200°C) A->C Analytical Artifact D Propyl Vinyl Sulfone (Reactive Intermediate) B->D C->D

Fig 1. Chemical and thermal elimination pathways of 1-(2-chloroethanesulfonyl)propane.

Evaluating GC-MS: Overcoming Thermal Artifacts

Standard split/splitless GC-MS is fundamentally incompatible with intact 2-chloroethyl sulfones due to inlet degradation. However, GC-MS can be salvaged by altering the sample introduction mechanics.

Causality & Experience: To prevent the thermal elimination of HCl, the sample must bypass the heated vaporization chamber. Cold-on-column (COC) injection deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point. The column is then gently heated, allowing the intact sulfone to volatilize without exposure to catalytic metal surfaces or extreme thermal shock.

Self-Validating Protocol: Cold-On-Column GC-MS

  • Sample Preparation: Quench the reaction mixture with a cold aqueous buffer (pH 6.0) to halt base-catalyzed elimination. Extract with dichloromethane (DCM) and dry over anhydrous

    
    .
    
  • Instrument Setup: Equip the GC with a COC injector and a non-polar column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Temperature Program: Set the initial oven and injector temperature to 35°C (matching the DCM boiling point). Hold for 2 minutes, then ramp at 10°C/min to 250°C.

  • MS Detection: Operate in Electron Ionization (EI) mode (70 eV). Monitor the molecular ion of the intact sulfone (

    
     170/172 for the 
    
    
    
    isotopes).
  • System Validation (The Self-Check): Inject a pure standard of 1-(2-chloroethanesulfonyl)propane. Calculate the ratio of the intact peak area to the propyl vinyl sulfone peak area (monitoring the

    
     loss). A valid, inert system must show <2% artifactual conversion. If the conversion is higher, the column head is contaminated and requires trimming.
    

Evaluating HPLC: Overcoming Optical Invisibility

Because HPLC operates at near-ambient temperatures, it inherently preserves the intact 2-chloroethyl sulfone. The challenge shifts from thermal stability to detection. Since UV detection is unreliable for aliphatic sulfones[2], universal detectors such as Charged Aerosol Detection (CAD) or Electrospray Ionization Mass Spectrometry (ESI-MS) are mandatory.

Causality & Experience: ESI-MS provides both the sensitivity and structural elucidation required. However, aliphatic sulfones can exhibit variable ionization efficiency. Using a mobile phase modifier like 0.1% formic acid promotes protonation (


), while the addition of trace sodium acetate can force the formation of a stable sodium adduct (

), which is often the dominant and most stable species for sulfones in ESI+.

Self-Validating Protocol: LC-MS (ESI+) Analysis

  • Sample Preparation: Dilute the reaction aliquot 1:100 in the initial mobile phase (5% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.7 µm) to ensure sharp peak shapes and minimize co-elution.

  • Gradient Elution: Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Ramp from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS Detection: Operate the mass spectrometer in ESI positive mode. Set Selected Ion Monitoring (SIM) channels for

    
     171.0 (
    
    
    
    ) and
    
    
    193.0 (
    
    
    ).
  • System Validation (The Self-Check): Perform a post-column infusion experiment. Continuously infuse a standard of the sulfone into the MS while injecting a blank reaction matrix through the LC. A stable baseline signal confirms the absence of matrix-induced ion suppression, validating the quantitative accuracy of the method.

AnalyticalWorkflow Start Reaction Mixture Analysis GC GC-MS Approach Start->GC LC HPLC Approach Start->LC GC_Hot Standard Split/Splitless (Artifactual Elimination) GC->GC_Hot >200°C Inlet GC_COC Cold-On-Column (COC) (Preserves Intact Sulfone) GC->GC_COC <40°C Inlet LC_UV HPLC-UV (Poor Sensitivity) LC->LC_UV Diode Array LC_MS LC-MS / HPLC-CAD (Optimal Quantitation) LC->LC_MS Mass Det.

Fig 2. Decision matrix for selecting the optimal analytical technique for aliphatic sulfones.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance parameters when analyzing 1-(2-chloroethanesulfonyl)propane across different instrumental setups.

Analytical PlatformTypical LODArtifactual Conversion (%)Matrix Effect SusceptibilityStructural Confirmation
GC-MS (Standard Inlet) ~10 ng/mL (as vinyl sulfone)>95% (Thermal Elimination)LowFalse (Measures Artifact)
GC-MS (Cold-On-Column) ~50 ng/mL<2%LowTrue (Intact Mass)
HPLC-UV (210 nm) >500 ng/mL0%High (Solvent Interference)False (No Mass Data)
LC-MS (ESI+) ~5 ng/mL0%Moderate (Ion Suppression)True (Intact Mass)

Conclusion & Best Practices

For the routine monitoring of 1-(2-chloroethanesulfonyl)propane reactions, LC-MS is the superior analytical platform . It inherently protects the thermally labile chloroethyl group while providing unambiguous mass confirmation, bypassing the severe limitations of standard HPLC-UV. If GC-MS must be used due to equipment availability, standard split/splitless injection will yield false positives for vinyl sulfone formation; Cold-On-Column (COC) injection is an absolute requirement to maintain scientific integrity.

References

  • Source: semanticscholar.
  • Source: nih.
  • Source: shimadzu.

Sources

Advanced Synthetic Efficacy of 1-(2-Chloroethanesulfonyl)propane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In my experience as a Senior Application Scientist designing robust bioconjugation and synthetic workflows, the stability of an electrophile prior to a reaction is just as critical as its reactivity during the reaction. 1-(2-Chloroethanesulfonyl)propane (CESP) represents a highly strategic reagent in this paradigm. Rather than deploying a highly reactive Michael acceptor directly, CESP serves as a bench-stable precursor to propyl vinyl sulfone (PVS).

The causality behind this design choice addresses a common failure point in organic synthesis: neat alkyl vinyl sulfones can be susceptible to premature degradation, oxidation, or homopolymerization during long-term storage. By utilizing the chloroethyl sulfone derivative, the molecule remains completely inert during storage and in neutral or acidic aqueous environments.

Upon introduction to a mildly alkaline buffer (pH 7.5–9.0), the base abstracts the α-proton, driving a rapid β-elimination of hydrogen chloride to generate the active α,β-unsaturated vinyl sulfone in situ. This controlled activation ensures that the peak concentration of the Michael acceptor perfectly coincides with the introduction of the target nucleophile (such as a cysteine residue), maximizing yield and preventing off-target side reactions.

Mechanistic Pathway

The transformation from a stable precursor to a stable thioether conjugate operates via a two-step cascade. The initial base-catalyzed elimination is followed by a highly chemoselective 1[1].

Mechanism A 1-(2-Chloroethanesulfonyl)propane (Stable Precursor) B Propyl Vinyl Sulfone (Active Michael Acceptor) A->B Base (pH > 7.5) -HCl C Thiol Conjugate (Stable Thioether) B->C R-SH (Cysteine) Thiol-Michael Addition

Fig 1: Base-catalyzed in situ activation of CESP and subsequent thiol-Michael addition.

Comparative Efficacy: CESP vs. Alternative Michael Acceptors

When evaluating CESP-derived propyl vinyl sulfone against industry standards like maleimides and acrylates, the defining advantage is the hydrolytic stability of the resulting thioether sulfone bond. While maleimides react faster with thiols, the resulting thiosuccinimide linkage is notoriously prone to retro-Michael reactions and2[2]. In contrast, the thioether sulfone bond formed by the reaction of thiols with vinyl sulfones is 3[3], making it superior for long-acting therapeutics and stable biomaterials.

Table 1: Quantitative Comparison of Thiol-Reactive Moieties
Reagent ClassStorage StabilityThiol Selectivity (pH 7.5)Conjugate Hydrolytic StabilityPrimary Limitation
CESP (Precursor) Excellent High Excellent Requires pH > 7.5 for activation.
Maleimide ModerateVery HighPoor (Retro-Michael)Ring hydrolysis and off-target exchange.
Acrylate GoodLowGoodPoor selectivity (reacts with amines).
Pre-formed Vinyl Sulfone ModerateHighExcellentPotential for degradation over time.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. The conversion of CESP to PVS can be monitored, ensuring activation is complete before nucleophile addition.

Protocol A: In Situ Activation and Cysteine-Selective Bioconjugation

This protocol leverages the 1[1] in the presence of a base to functionalize a target protein.

  • Solubilization: Dissolve CESP in anhydrous DMSO to a stock concentration of 100 mM. Causality: CESP is highly stable in anhydrous organic solvents, preventing premature hydrolysis of the chloride.

  • Activation: Dilute the stock 1:10 into a 100 mM HEPES buffer (pH 8.5). Incubate for 15 minutes at room temperature. Self-Validation: The generation of the conjugated double bond can be confirmed by a distinct shift in UV absorbance at 215 nm.

  • Conjugation: Introduce the target thiol-containing protein (e.g., reduced ribonuclease) at a 1:5 molar ratio (Protein:PVS). The reaction is highly selective for sulfhydryl groups over amino groups at this pH.

  • Validation & Isolation: Monitor the depletion of free thiols using Ellman's reagent (DTNB). Once the colorimetric signal stabilizes (typically 2-4 hours), purify the conjugate via size-exclusion chromatography (SEC) to remove unreacted small molecules.

Workflow Step1 1. Solubilization Dissolve CESP in DMSO (100 mM) Step2 2. Activation Dilute in pH 8.5 Buffer to generate PVS Step1->Step2 Step3 3. Conjugation Add target thiol/protein (1-5 eq) Step2->Step3 Step4 4. Isolation Purify via SEC or Dialysis Step3->Step4

Fig 2: Step-by-step workflow for CESP-mediated bioconjugation.

Protocol B: Small Molecule Thiol-Ene Coupling (Glutathione Functionalization)
  • Preparation: Dissolve 1 eq of reduced glutathione (GSH) in 50 mM sodium bicarbonate buffer (pH 8.0).

  • Addition: Add 1.2 eq of CESP directly to the aqueous mixture (utilizing 10% DMF as a co-solvent to maintain homogeneity).

  • Reaction: Stir at 37°C for 3 hours. Causality: The basic environment simultaneously drives the elimination of HCl from CESP and deprotonates the GSH thiol, perfectly syncing the generation of the electrophile with the activation of the nucleophile.

  • Analysis: Confirm product formation via LC-MS. Self-Validation: The mass shift will cleanly correspond to the addition of the propyl sulfone moiety (+148 Da), confirming both the elimination of HCl and the successful Michael addition.

References

  • Preparation of characterization of poly(ethylene glycol)
  • Source: PMC (nih.gov)
  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks Source: ResearchGate URL

Sources

Safety Operating Guide

1-(2-Chloroethanesulfonyl)propane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-Chloroethanesulfonyl)propane: Comprehensive Safety and Disposal Guide

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of highly reactive intermediates. 1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2) is a specialized bifunctional molecule containing both an alkyl chloride and a sulfone group[1]. While highly valuable in targeted synthetic pathways, its unique elemental composition—specifically the presence of both chlorine and sulfur—creates complex logistical challenges at the end of its lifecycle.

This guide provides an authoritative, field-proven framework for the safe handling, spill response, and regulatory-compliant disposal of this compound. Our goal is to ensure your laboratory operates with uncompromising safety and environmental integrity.

Physicochemical & Disposal Parameter Profile

To understand how to dispose of a chemical, we must first understand its quantitative properties. The presence of halogens and sulfur directly dictates the thermal parameters required for its destruction.

Table 1: Quantitative Chemical and Disposal Parameters

ParameterValueOperational Significance
Chemical Name 1-(2-Chloroethanesulfonyl)propaneTarget compound identification.
CAS Number 55750-94-2Essential for accurate waste manifesting[1].
Molecular Formula C

H

ClO

S
Indicates high halogen and sulfur content.
Molecular Weight 170.66 g/mol Used for stoichiometric neutralization calculations[1].
Min. Incineration Temp. ≥ 1100 °C (Secondary Chamber)Required to prevent dioxin/furan formation.
Min. Residence Time ≥ 2.0 secondsEnsures complete thermal cleavage of C-Cl bonds.

The Causality of Disposal: Why Standard Methods Fail

A common operational error in laboratories is treating all organic waste as equal. You cannot dispose of 1-(2-chloroethanesulfonyl)propane in standard non-halogenated solvent waste streams.

The Mechanistic Rationale: When organic compounds are incinerated, they typically yield CO


 and H

O. However, the thermal destruction of 1-(2-chloroethanesulfonyl)propane yields two highly corrosive and toxic byproducts: Hydrogen Chloride (HCl) gas from the alkyl chloride, and Sulfur Oxides (SO

)
from the sulfone group.

If this waste is sent to a standard low-temperature incinerator, the incomplete combustion of the chlorinated framework can lead to the synthesis of polychlorinated dibenzo-p-dioxins (PCDDs)—some of the most toxic environmental pollutants known. Furthermore, the acidic gases will rapidly corrode standard incinerator stacks. Therefore, environmental protection regulations mandate that halogenated waste exceeding 1% by weight must be processed in specialized twin-chamber incinerators equipped with alkaline scrubbers.

Standard Operating Procedure (SOP): Waste Segregation and Disposal

To ensure a self-validating system, every step of your disposal protocol must be verifiable. Follow this step-by-step methodology for routine disposal:

Step 1: Source Segregation

  • Action: Collect all reaction mixtures, washings, and unused aliquots containing 1-(2-chloroethanesulfonyl)propane into a dedicated, chemically compatible high-density polyethylene (HDPE) container.

  • Validation: Verify that the container is explicitly labeled "Hazardous Waste: Halogenated Organosulfur Compounds." Do not mix with non-halogenated solvents (e.g., acetone, ethanol) as this exponentially increases disposal costs and complicates the incineration fuel-value (BTU) calculations[2].

Step 2: Satellite Accumulation

  • Action: Store the sealed waste container in a secondary containment tray within a ventilated satellite accumulation area.

  • Validation: Ensure the area is strictly segregated from strong bases. Strong bases can trigger a dehydrohalogenation reaction (elimination of HCl), converting the chemical into a highly reactive and potentially unstable vinyl sulfone.

Step 3: Contractor Handoff & Manifesting

  • Action: Transfer the waste to a licensed hazardous waste contractor.

  • Validation: Review the waste manifest to ensure the contractor is utilizing a twin-chamber high-temperature incinerator .

Step 4: High-Temperature Incineration & Scrubbing (Contractor Level)

  • Action: The waste is injected into the primary chamber, then gases pass to a secondary chamber maintained at ≥ 1100 °C for a minimum of 2 seconds.

  • Action: The exhaust gas is immediately routed through an alkaline scrubber (typically utilizing NaOH or Ca(OH)

    
    ).
    
  • Validation: The scrubber neutralizes the HCl and SO

    
     into harmless aqueous salts (e.g., NaCl and CaSO
    
    
    
    ), ensuring the final atmospheric emission is environmentally safe.
Waste Workflow Visualization

Figure 1: Optimal disposal workflow for halogenated organosulfur waste.

Standard Operating Procedure (SOP): Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent vapor inhalation and surface degradation.

Step 1: Isolate and Ventilate

  • Immediately evacuate personnel from the immediate vicinity.

  • Increase local exhaust ventilation (e.g., fully open the fume hood sash to the operational limit or activate emergency room exhaust).

Step 2: Neutral Absorption

  • Don appropriate PPE: Double nitrile gloves, chemical splash goggles, and a fitted respirator if outside a ventilated enclosure.

  • Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, earth, or a commercial vermiculite-based spill pad.

  • Expert Insight: Never use combustible materials like sawdust for sulfonyl compounds, as the heat of absorption or potential side reactions can create a fire hazard.

Step 3: Mechanical Collection

  • Using non-sparking polypropylene tools, sweep the saturated absorbent from the outside edges toward the center to prevent spreading.

  • Transfer the solid mixture into a wide-mouth HDPE hazardous waste bucket.

Step 4: Surface Decontamination

  • Wash the spill surface with a mild detergent and water solution to remove residual sulfone traces.

  • Absorb the wash water with secondary pads and place them into the same hazardous waste bucket. Seal and label as "Halogenated Spill Debris" for incineration.

References

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". Available at: [Link]

  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986". Available at: [Link]

Sources

Personal protective equipment for handling 1-(2-Chloroethanesulfonyl)propane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline rooted in physical chemistry and mechanistic logic. When handling highly reactive electrophiles like 1-(2-Chloroethanesulfonyl)propane, understanding why a specific protocol exists is the critical difference between a successful synthesis and a catastrophic exposure.

This guide provides a self-validating, step-by-step operational framework designed for researchers, scientists, and drug development professionals.

Mechanistic Causality of Hazards

1-(2-Chloroethanesulfonyl)propane (CAS: 55750-94-2)[1] belongs to the chloroethyl sulfone family. The core danger of this molecule lies in its structure: the strongly electron-withdrawing sulfone group (


) renders the adjacent 

-carbon highly susceptible to nucleophilic attack.

Under physiological or mildly basic conditions, chloroethyl sulfones undergo rapid dehydrohalogenation to form a vinyl sulfone intermediate. Vinyl sulfones are powerful Michael acceptors that irreversibly alkylate critical biological nucleophiles, such as cysteine residues in proteins and guanine bases in DNA. This exact mechanism drives the severe toxicity of related compounds like bis(2-chloroethyl) sulfone, a highly toxic oxidation product of sulfur mustard gas[2]. In fact, the overoxidation of sulfur mustards to sulfones significantly increases their toxicity and vesicant (blistering) properties compared to the parent sulfides[3]. Exposure leads to acute dermal toxicity, ocular damage, and severe respiratory irritation[4].

PPE Specifications and Causality Matrix

To design a self-validating safety system, our Personal Protective Equipment (PPE) must be matched directly to the chemical's permeation profile and alkylating potential.

PPE ComponentMaterial SpecificationMechanistic Causality & Justification
Primary Gloves (Inner) PE/EVAL Laminate (e.g., Silver Shield)Chloroethyl sulfones are potent alkylating agents[2]. Laminate provides absolute chemical impermeability against both the electrophile and organic carrier solvents.
Secondary Gloves (Outer) 15-mil Butyl Rubber or NeopreneProvides essential mechanical protection over the fragile laminate inner glove, preventing micro-tears during equipment handling.
Respirator / Ventilation Class II Type B2 Fume HoodPrevents inhalation of toxic vapors[2]. 100% exhaust ensures no recirculation of volatile alkylating intermediates.
Eye Protection Chemical Splash Goggles + Face ShieldOcular tissue is highly susceptible to rapid alkylation and irreversible corneal damage from vesicant-like compounds[3].
Body Protection Tychem® 2000 Suit or equivalentPrevents chemical permeation. Standard cotton lab coats absorb the chemical, prolonging dermal exposure and increasing toxicity risks[4].

Operational Logic & Workflow

G A 1-(2-Chloroethanesulfonyl)propane (Highly Reactive Electrophile) B Primary Containment (Class II B2 Hood / Glovebox) A->B mandates C PPE Defense Layer (PE/EVAL Inner + Butyl Outer) A->C dictates D Controlled Execution (Syringe Transfer in Tray) B->D environment for C->D operator safety in E Chemical Quenching (Na2S2O3 / Na2CO3 Bath) D->E post-use neutralization F Waste Routing (Incineration) E->F safe disposal

Operational logic mapping chemical hazards to containment, execution, and neutralization.

Step-by-Step Methodology: Handling and Decontamination

Decontamination of chloroethyl sulfones is historically challenging due to their poor water solubility and resistance to standard oxidative decontaminants[5]. We rely on a co-solvent basic hydrolysis strategy. When treated with a mild base like sodium carbonate, the reactive carbon-chlorine bond is hydrolyzed, forming a significantly less toxic hydroxyethyl sulfone[6].

Phase 1: Pre-Operation Setup

  • Airflow Verification: Verify fume hood face velocity is actively reading between 80–120 fpm.

  • Quench Bath Preparation: Before opening the chemical, prepare a quenching bath consisting of 10% w/v Sodium Carbonate (

    
    ) and 5% w/v Sodium Thiosulfate (
    
    
    
    ) in a 1:1 mixture of Water and Ethanol. The ethanol acts as a co-solvent to bring the hydrophobic sulfone into solution[5].
  • Clear Workspace: Remove all incompatible materials, particularly strong oxidizers and uncontrolled nucleophiles.

Phase 2: Dispensing and Execution

  • Don PPE: Equip the PE/EVAL inner gloves, Tychem suit, Butyl outer gloves, and face shield.

  • Containment: Handle the reagent exclusively within a secondary containment PTFE tray inside the fume hood.

  • Transfer: Use positive displacement pipettes or glass syringes with Luer-lock PTFE needles to prevent aerosolization during transfer. Never pour the neat liquid directly.

Phase 3: Decontamination and Self-Validating Quench

  • Immediate Submersion: Submerge all contaminated glassware, syringes, and PPE outer gloves directly into the prepared

    
    /
    
    
    
    quenching bath.
  • Chemical Neutralization Logic: The carbonate facilitates the hydrolysis of the chloroethyl group to a non-toxic hydroxyethyl sulfone[6], while the thiosulfate acts as a massive nucleophilic sink to trap any transient vinyl sulfone intermediates.

  • Self-Validating Incubation: Allow the materials to incubate for a minimum of 24 hours. Validation Step: Check the pH of the bath at 1 hour and 24 hours. The solution must remain basic (pH > 9). A drop in pH indicates the ongoing generation of HCl during hydrolysis; add additional

    
     if the pH drops below 9 to ensure the reaction drives to completion.
    
  • Final Disposal: Transfer the neutralized aqueous/ethanolic waste to a designated high-density polyethylene (HDPE) container. Label as "Neutralized Sulfone Waste - Flammable/Corrosive" and route to Environmental Health and Safety (EHS) for professional incineration.

References

  • [1] 1-(2-chloroethanesulfonyl)propane | 55750-94-2 - ChemicalBook. Source: chemicalbook.com. 1

  • [2] Bis(2-chloroethyl) sulfone | C4H8Cl2O2S | CID 10109 - PubChem - NIH. Source: nih.gov. 2

  • [4] Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products - MDPI. Source: mdpi.com.4

  • [6] Dichlorodiethyl sulfone - Wikipedia. Source: wikipedia.org.6

  • [3] Mild selective photochemical oxidation of an organic sulfide using OxP-polyimide porous polymers as singlet oxygen generators - Taylor & Francis. Source: tandfonline.com. 3

  • [5] Bulk Chemicals as Reactive Decontaminants - DTIC. Source: dtic.mil. 5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.